Product packaging for 2-Methylcyclopentanethiol(Cat. No.:CAS No. 57067-19-3)

2-Methylcyclopentanethiol

Cat. No.: B13308486
CAS No.: 57067-19-3
M. Wt: 116.23 g/mol
InChI Key: FRXFKSPCPCSYJR-UHFFFAOYSA-N
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Description

2-Methylcyclopentanethiol is a useful research compound. Its molecular formula is C6H12S and its molecular weight is 116.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12S B13308486 2-Methylcyclopentanethiol CAS No. 57067-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57067-19-3

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methylcyclopentane-1-thiol

InChI

InChI=1S/C6H12S/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3

InChI Key

FRXFKSPCPCSYJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylcyclopentanethiol. Due to a lack of directly reported experimental data for this specific compound, this document compiles information on its basic identifiers, estimated physical properties based on structurally related compounds, and general experimental protocols for their determination. Additionally, a plausible synthetic route and general principles for its spectroscopic analysis are outlined. This guide serves as a valuable resource for professionals in research and drug development requiring a thorough understanding of this thiol compound.

Introduction

This compound is a sulfur-containing organic compound with the molecular formula C6H12S. As a thiol, it possesses a sulfhydryl (-SH) functional group attached to a 2-methylcyclopentyl ring. Thiols are known for their distinct odors and their significant role in various chemical and biological processes. Understanding the physicochemical properties of this compound is crucial for its application in areas such as flavor and fragrance chemistry, synthesis of fine chemicals, and potentially in pharmaceutical development. This guide aims to consolidate the available information and provide a detailed technical resource for scientists and researchers.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 2-methylcyclopentane-1-thiol---
Molecular Formula C6H12S[1]
Molecular Weight 116.24 g/mol [1]
Boiling Point Estimated: ~145-155 °CEstimation based on the boiling point of cyclopentanethiol (B157770) (129-131 °C)[2] and the typical increase with an additional methyl group.
Melting Point Not available---
Density Estimated: ~0.94-0.96 g/mL at 25 °CEstimation based on the density of cyclopentanethiol (0.955 g/mL at 25 °C)[2].
Refractive Index Estimated: ~1.48-1.50 at 20 °CEstimation based on the refractive index of cyclopentanethiol (n20/D 1.4902)[2].
Solubility Predicted: Slightly soluble in water; soluble in organic solvents like alcohol and oils.Based on the properties of cyclopentanethiol[3][4][5] and general solubility of thiols.
Computed XLogP3-AA 2.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 1 Ų[1]

Synthesis

A plausible and common method for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclopentanone, to a thiol. This can be achieved through a two-step process involving the formation of a thioketal followed by reduction, or more directly using specific reducing agents in the presence of a sulfur source.

Synthesis from 2-Methylcyclopentanone

A general and effective laboratory method for the conversion of a ketone to a thiol involves the use of Lawesson's reagent or similar thionating agents to form a thioketone, which is then reduced. Alternatively, the ketone can be converted to a tosylhydrazone, which is then treated with hydrogen sulfide. A more direct approach involves the reductive sulfidation of the ketone.

DOT Script for Synthesis Workflow:

SynthesisWorkflow Start 2-Methylcyclopentanone Thionation Thionation (e.g., Lawesson's Reagent) Start->Thionation Thioketone 2-Methylcyclopentanethione Thionation->Thioketone Reduction Reduction (e.g., NaBH4) Thioketone->Reduction Product This compound Reduction->Product

Caption: A general workflow for the synthesis of this compound from 2-methylcyclopentanone.

Experimental Protocols

The following sections describe general experimental methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including simple distillation or the Thiele tube method. The Thiele tube method is particularly suitable for small sample volumes.

DOT Script for Thiele Tube Method:

BoilingPointDetermination SamplePrep Prepare sample in a small test tube with an inverted capillary tube. Assembly Attach the test tube to a thermometer. SamplePrep->Assembly Heating Immerse in a Thiele tube filled with oil and heat the side arm gently. Assembly->Heating Observation1 Observe a steady stream of bubbles emerging from the capillary tube. Heating->Observation1 Cooling Remove heat and allow to cool slowly. Observation1->Cooling Observation2 Record the temperature at which the liquid enters the capillary tube. Cooling->Observation2 Result Boiling Point Observation2->Result

Caption: Experimental workflow for determining the boiling point using the Thiele tube method.

Determination of Density

The density of a liquid is determined by measuring its mass and volume.

  • Mass Measurement: Weigh a clean, dry pycnometer or a graduated cylinder of a known volume.

  • Volume Measurement: Fill the container with the liquid to the calibrated mark.

  • Final Mass Measurement: Weigh the container with the liquid.

  • Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Determination of Refractive Index

The refractive index is measured using a refractometer.

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of the sample on the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

  • Reading: Read the refractive index from the scale. Correct the reading for temperature if necessary.

Determination of Solubility

The solubility in water can be determined qualitatively and quantitatively.

  • Qualitative: Add a small amount of the thiol to a test tube containing water. Shake vigorously and observe if the thiol dissolves to form a homogeneous solution or forms a separate layer.

  • Quantitative: Prepare a saturated solution of the thiol in water at a specific temperature. A known volume of the aqueous layer is then carefully separated, and the concentration of the dissolved thiol is determined using a suitable analytical technique such as gas chromatography.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds. In the mass spectrum of a cyclic thiol, the molecular ion peak (M+) is expected. Common fragmentation patterns for thiols include the loss of the -SH group and cleavage of the ring. The fragmentation of cyclic sulfides often involves the loss of small neutral molecules like H2S or alkenes.

DOT Script for GC-MS Fragmentation Logic:

GCMS_Fragmentation Molecule This compound (M+) Loss_SH Loss of .SH radical [M - 33]+ Molecule->Loss_SH Loss_CH3 Loss of .CH3 radical [M - 15]+ Molecule->Loss_CH3 Ring_Cleavage Ring Cleavage Molecule->Ring_Cleavage Fragment1 Alkene Fragments Ring_Cleavage->Fragment1 Fragment2 Thiol-containing Fragments Ring_Cleavage->Fragment2

Caption: A simplified logical diagram of potential fragmentation pathways for this compound in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton of the sulfhydryl group (-SH) typically appears as a broad singlet in the region of 1-2 ppm. The chemical shifts and splitting patterns of the protons on the cyclopentyl ring and the methyl group will provide detailed structural information.

  • ¹³C NMR: The carbon atom attached to the sulfur will have a characteristic chemical shift. The other carbon atoms of the cyclopentyl ring and the methyl group will also show distinct signals.

Raman Spectroscopy

Raman spectroscopy can be a useful tool for the characterization of thiols. The S-H stretching vibration typically appears as a weak to medium band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually observed in the 600-700 cm⁻¹ region. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying the interaction of thiols with metal surfaces[6].

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on specific signaling pathways or established biological activities involving this compound. Thiols, in general, are known to participate in various biological processes, including acting as antioxidants and participating in enzyme-catalyzed reactions. Further research is required to elucidate any potential biological roles of this specific compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While direct experimental data is limited, estimations based on related compounds provide a useful starting point for researchers. The outlined experimental protocols offer a framework for the empirical determination of these properties. The provided information on synthesis and spectroscopic analysis further equips scientists with the necessary knowledge to work with this compound. Future research should focus on the experimental validation of the estimated properties and the exploration of the potential biological activities of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable method for the synthesis and subsequent purification of 2-methylcyclopentanethiol, a crucial organosulfur compound with applications in various fields of chemical research. The described protocols are intended for laboratory-scale preparation and are accompanied by data summaries and procedural diagrams to ensure clarity and reproducibility.

Overview of the Synthetic Strategy

The synthesis of this compound can be effectively achieved through a two-step reaction sequence starting from the commercially available and relatively inexpensive 2-methylcyclopentanol (B36010). This strategy involves the conversion of the alcohol into a more reactive intermediate, a tosylate, followed by a nucleophilic substitution with a sulfur source to introduce the thiol functionality.

Experimental Protocols

Synthesis of 2-Methylcyclopentyl Tosylate (Intermediate)

This initial step focuses on converting the hydroxyl group of 2-methylcyclopentanol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methylcyclopentanol100.1610.0 g0.100
p-Toluenesulfonyl chloride190.6521.0 g0.110
Pyridine (B92270) (anhydrous)79.1050 mL-
Dichloromethane (B109758) (DCM, anhydrous)84.93100 mL-
Hydrochloric acid (1 M)36.46100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2-methylcyclopentanol (10.0 g, 0.100 mol) and anhydrous pyridine (50 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (21.0 g, 0.110 mol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 100 mL of cold water.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methylcyclopentyl tosylate as an oil. The crude product is typically used in the next step without further purification.

Synthesis of this compound

This step involves the nucleophilic displacement of the tosylate group with a sulfur nucleophile, in this case, the hydrosulfide (B80085) anion.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methylcyclopentyl tosylate254.36(from previous step)~0.100
Sodium hydrosulfide (NaSH), anhydrous56.068.4 g0.150
N,N-Dimethylformamide (DMF), anhydrous73.09100 mL-
Diethyl ether74.12200 mL-
Hydrochloric acid (1 M)36.46100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous sodium hydrosulfide (8.4 g, 0.150 mol) and anhydrous DMF (100 mL).

  • The crude 2-methylcyclopentyl tosylate from the previous step is dissolved in a minimal amount of anhydrous DMF and added to the flask.

  • The reaction mixture is heated to 60 °C and stirred for 6 hours.

  • The reaction is cooled to room temperature and quenched by the addition of 100 mL of water.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield the crude this compound.

Purification

Due to the volatile and odorous nature of thiols, purification should be conducted in a well-ventilated fume hood. Fractional distillation is the most effective method for purifying this compound.

Equipment:

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer).

  • Heating mantle.

  • Vacuum source (if necessary for reduced pressure distillation).

Procedure:

  • The crude this compound is placed in the distillation flask with a few boiling chips.

  • The apparatus is assembled for fractional distillation.

  • The flask is gently heated in a heating mantle.

  • The fraction that distills at the boiling point of this compound (approximately 145-147 °C at atmospheric pressure) is collected.

  • The purity of the collected fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂S
Molar Mass116.23 g/mol [1]
Boiling Point~145-147 °C
AppearanceColorless liquid
OdorStrong, characteristic thiol odor

Table 2: Expected Yield and Purity

ParameterExpected Value
Overall Yield50-60%
Purity (post-distillation)>98% (by GC-MS)

Visualization of Workflows

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Thiolation cluster_purification Purification A 2-Methylcyclopentanol C 2-Methylcyclopentyl tosylate (crude) A->C Reaction B p-Toluenesulfonyl chloride, Pyridine B->C Reagents D 2-Methylcyclopentyl tosylate (crude) F Crude this compound D->F Reaction E Sodium hydrosulfide, DMF E->F Reagents G Crude this compound H Fractional Distillation G->H Process I Pure this compound H->I Product

Caption: Synthetic workflow for this compound.

Purification_Workflow A Crude Product (this compound + Impurities) B Fractional Distillation Apparatus Setup A->B 1. Load C Heating and Vaporization B->C 2. Apply Heat D Separation in Fractionating Column (based on boiling points) C->D 3. Vapor Rises E Condensation D->E 4. Purest Vapor Condenses F Collection of Pure Fractions (Boiling Point: ~145-147 °C) E->F 5. Collect Distillate G Characterization (GC-MS) F->G 6. Verify Purity

Caption: Purification workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thiols have a strong, unpleasant odor. Proper handling and quenching procedures are necessary.

  • Pyridine is toxic and flammable. Avoid inhalation and contact with skin.

  • DMF is a skin irritant and can be absorbed through the skin.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[1]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic S-H stretching vibration.

This guide provides a robust and detailed methodology for the synthesis and purification of this compound, suitable for researchers in academic and industrial laboratories. Adherence to the outlined procedures and safety precautions will facilitate the successful preparation of this valuable chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Methylcyclopentanethiol (CAS No: 57067-19-3). Due to a scarcity of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this specific compound, this document presents the available experimental Gas Chromatography-Mass Spectrometry (GC-MS) data. To offer a complete analytical profile, this guide also includes illustrative NMR and IR data from structurally analogous compounds, namely cyclopentanethiol (B157770) and methylcyclopentane, to predict the expected spectral characteristics of this compound. Detailed, generalized experimental protocols for these spectroscopic techniques are provided, alongside a logical workflow for chemical analysis.

Introduction

This compound is a sulfur-containing organic compound with the molecular formula C₆H₁₂S.[1] As a thiol, its chemical properties and potential applications in fields such as flavor chemistry and pharmaceutical development are of significant interest. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such molecules. This guide aims to consolidate and present the key spectroscopic data relevant to this compound.

Spectroscopic Data Analysis

While experimental ¹H and ¹³C NMR and IR spectra for this compound are not widely available in public databases, we can predict the expected spectral features by examining data from closely related compounds. The available experimental mass spectrum provides valuable information regarding its fragmentation pattern.

Mass Spectrometry (MS)

An experimental GC-MS spectrum is available for this compound.[1] The mass spectrum provides critical information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

Table 1: Experimental GC-MS Data for this compound

PropertyValueSource
Molecular FormulaC₆H₁₂S[1]
Molecular Weight116.23 g/mol [1]
Exact Mass116.06597156 Da[1]
Source of SpectrumAA-0-419-3 (SpectraBase)[1]
Major Fragments (m/z) Data not explicitly provided in search results

Note: While the source of the GC-MS spectrum is cited, specific fragmentation data (m/z values and intensities) were not available in the provided search results. A typical fragmentation pattern would involve the loss of the thiol group (-SH), the methyl group (-CH₃), and cleavage of the cyclopentane (B165970) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To predict the NMR spectra of this compound, we can analyze the spectra of cyclopentanethiol and methylcyclopentane.

The ¹H NMR spectrum of this compound is expected to show complex multiplets for the ring protons due to diastereotopicity and spin-spin coupling. The methyl group would likely appear as a doublet, and the thiol proton as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (based on analogous compounds)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-SH (Thiol)1.0 - 2.0Broad SingletThe chemical shift of the thiol proton can vary depending on concentration and solvent.
-CH-SH (Methine)3.0 - 3.5MultipletThis proton is adjacent to the electron-withdrawing sulfur atom, leading to a downfield shift.
-CH-CH₃ (Methine)1.7 - 2.2MultipletComplex splitting is expected due to coupling with adjacent protons.
-CH₂- (Cyclopentane Ring)1.2 - 2.0MultipletsThe four methylene (B1212753) groups on the ring are chemically non-equivalent and will produce a series of overlapping multiplets.
-CH₃ (Methyl)0.9 - 1.2DoubletThe methyl group is coupled to the adjacent methine proton.

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound should display six distinct signals corresponding to the six carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH-SH (C1)45 - 55The carbon atom bonded to the sulfur is expected to be the most downfield of the ring carbons.
-CH-CH₃ (C2)35 - 45The position of this methine carbon will be influenced by the adjacent methyl group.
-CH₂- (C3, C5)25 - 35These methylene carbons are in different chemical environments relative to the substituents.
-CH₂- (C4)20 - 30This methylene carbon is furthest from the substituents.
-CH₃ (Methyl)15 - 25The methyl carbon is expected to be the most upfield signal.
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a weak S-H stretching band and strong C-H stretching and bending vibrations. Data from cyclopentanethiol is highly relevant here.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
S-H Stretch2550 - 2600WeakThis is a characteristic, though often weak, absorption for thiols.
C-H Stretch (Aliphatic)2850 - 3000StrongThese absorptions are due to the C-H bonds of the cyclopentane ring and the methyl group.
C-H Bend (CH₂ and CH₃)1370 - 1470MediumThese bands correspond to the scissoring and bending vibrations of the methylene and methyl groups.
C-S Stretch600 - 700WeakThe carbon-sulfur stretching vibration is typically weak and can be difficult to assign definitively.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a volatile liquid sample like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer (typically with an electron ionization source).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound. Compare the mass spectrum with library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

    • Typical spectral width: 0 to 220 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typical scan range: 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Interpretation cluster_conclusion Conclusion Prep Prepare Sample (Dilute/Neat) GCMS GC-MS Analysis Prep->GCMS NMR NMR Analysis (1H, 13C) Prep->NMR FTIR FTIR Analysis Prep->FTIR MS_Interp Analyze Mass Spectrum (Mol. Ion, Fragmentation) GCMS->MS_Interp NMR_Interp Analyze NMR Spectra (Shifts, Coupling, Integration) NMR->NMR_Interp IR_Interp Analyze IR Spectrum (Functional Groups) FTIR->IR_Interp Structure Elucidate & Confirm Structure MS_Interp->Structure NMR_Interp->Structure IR_Interp->Structure

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has synthesized the available and predicted spectroscopic data for this compound. While a complete set of experimental data is not currently in the public domain, the provided GC-MS information, coupled with predictive data from analogous structures, offers a robust framework for the identification and characterization of this compound. The generalized experimental protocols and the analytical workflow diagram serve as valuable resources for researchers engaged in the analysis of similar volatile organic compounds. Further experimental work is encouraged to provide definitive spectral data for this compound.

References

The Elusive Presence of 2-Methylcyclopentanethiol in Nature: A Technical Guide to its Potential Isolation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific quantitative data regarding the natural occurrence of 2-Methylcyclopentanethiol in plants, food products, or petroleum distillates. Consequently, detailed experimental protocols for its specific isolation from these natural matrices are not available. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the general methodologies used for the isolation and identification of volatile thiols from natural sources, which can be adapted for the targeted analysis of this compound.

While direct evidence is lacking, the characteristic sulfurous and onion-like aroma of this compound suggests its potential, albeit likely trace, presence in complex aromatic profiles of certain foods, such as cooked meat and roasted coffee, where numerous other volatile sulfur compounds have been identified. Its structural similarity to other cyclic thiols found in petroleum also indicates that crude oil fractions could be a potential, yet unconfirmed, natural source.

General Methodologies for the Isolation and Analysis of Volatile Thiols

The isolation and analysis of volatile sulfur compounds from complex natural matrices present a significant analytical challenge due to their low concentrations, high volatility, and reactivity. The following sections outline the general experimental protocols that are commonly employed and could be optimized for the specific target of this compound.

Table 1: Overview of Common Techniques for Volatile Thiol Analysis
TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction Use of a low-boiling point organic solvent to extract volatile compounds from a sample.Simple, inexpensive.Co-extraction of non-volatile compounds, potential for artifact formation.
Steam Distillation-Extraction (SDE) Simultaneous distillation and extraction to isolate volatile and semi-volatile compounds.Efficient for a wide range of volatiles.Can lead to thermal degradation of labile compounds.
Solid-Phase Microextraction (SPME) Adsorption of volatile analytes onto a coated fiber, followed by thermal desorption into a gas chromatograph.[1]Solvent-free, sensitive, simple to automate.[1]Fiber coating selection is critical, potential for competitive adsorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry.High separation efficiency, provides structural information for identification.Derivatization may be required for some thiols.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with Derivatization Chemical derivatization of thiols to improve their stability and chromatographic behavior, followed by LC-HRMS analysis.[2]High sensitivity and selectivity, suitable for complex matrices.[2]Derivatization step adds complexity to the workflow.[2]

Experimental Protocol: A Generalized Approach for Thiol Isolation from a Food Matrix

The following protocol is a composite of methodologies frequently reported for the analysis of volatile sulfur compounds in food and can serve as a starting point for the development of a specific method for this compound.

Objective: To extract, identify, and semi-quantify volatile thiols from a cooked meat sample.

Materials:

  • Cooked meat sample

  • High-purity water

  • Sodium chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., 2-ethylfenchol)

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize a known weight of the cooked meat sample.

  • Extraction:

    • Place the homogenized sample in a headspace vial.

    • Add a saturated NaCl solution to enhance the release of volatiles.

    • Spike the sample with a known amount of the internal standard.

  • SPME:

    • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) under agitation.

  • GC-MS Analysis:

    • Thermally desorb the extracted analytes from the SPME fiber in the GC injector port.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compounds based on their boiling points and polarities.

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by matching their retention indices with known standards.

    • Semi-quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

Visualizing the Workflow

A generalized workflow for the isolation and identification of volatile thiols from a natural source is depicted below.

Isolation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction of Volatiles cluster_analysis Analysis and Identification cluster_data Data Processing Sample Natural Source (e.g., Cooked Meat, Roasted Coffee) Homogenization Homogenization / Grinding Sample->Homogenization SPME Solid-Phase Microextraction (SPME) Homogenization->SPME Headspace Analysis SDE Steam Distillation-Extraction (SDE) Homogenization->SDE SolventExtraction Solvent Extraction Homogenization->SolventExtraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS SDE->GCMS SolventExtraction->GCMS LCMS LC-MS with Derivatization SolventExtraction->LCMS for non-volatile derivatives Identification Compound Identification (Mass Spectral Library, Retention Index) GCMS->Identification LCMS->Identification Quantification Quantification (Internal/External Standards) Identification->Quantification

A generalized workflow for the isolation and identification of volatile thiols.

Conclusion

The natural occurrence of this compound remains an open area for investigation. While direct evidence is currently unavailable in published literature, the methodologies outlined in this guide provide a robust framework for researchers to explore its potential presence in various natural products. The development and validation of a specific and sensitive analytical method will be crucial for the definitive identification and quantification of this elusive thiol in nature. Such research could unveil new insights into the complex chemistry of natural aromas and potentially identify novel bioactive compounds for further development.

References

Olfactory Properties of 2-Methylcyclopentanethiol Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Volatile sulfur compounds are critical to the aroma of a wide variety of foods and beverages, contributing both desirable and undesirable notes. The perception of these compounds is often characterized by very low odor thresholds. 2-Methylcyclopentanethiol (C₆H₁₂S) is a cyclic thiol that exists as cis and trans stereoisomers. It is understood that the spatial arrangement of functional groups in a molecule can significantly influence its interaction with olfactory receptors, leading to distinct aroma profiles and potencies for different isomers.

Despite the general acknowledgment of the importance of stereochemistry in aroma perception, detailed sensory analysis of the individual isomers of this compound has not been extensively reported in the scientific literature. This document aims to provide a clear overview of the current state of knowledge and to propose the necessary experimental framework for a thorough investigation of their olfactory properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂S
Molecular Weight116.23 g/mol
Isomerscis-2-Methylcyclopentanethiol, trans-2-Methylcyclopentanethiol

Olfactory Properties and Aroma Profile: A Data Gap

A thorough search of scientific databases and patent literature did not yield any quantitative data regarding the odor thresholds (e.g., in water or air) or flavor dilution (FD) factors for the cis and trans isomers of this compound. While the compound is anecdotally described as having a "sulfurous" and "onion-like" character, detailed aroma profiles from trained sensory panels are not available.

To address this knowledge gap, a comprehensive sensory analysis would be required. The following sections outline the standard experimental protocols that could be employed for such an investigation.

Proposed Experimental Protocols for Sensory Analysis

To fully characterize and compare the olfactory properties of cis- and trans-2-methylcyclopentanethiol, a combination of instrumental and sensory analysis techniques would be necessary.

Synthesis and Purification of Isomers

The initial and critical step would be the synthesis and purification of the individual cis and trans isomers of this compound to a high degree of chemical and stereochemical purity. This is essential to ensure that the perceived aroma is not influenced by impurities.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for determining the odor activity of individual volatile compounds in a sample.

Experimental Workflow for GC-O Analysis:

GCO_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis Sample Pure Isomer Solution (cis or trans) Injector GC Injector Sample->Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID Quantitative Data SniffingPort Olfactometry Port Splitter->SniffingPort Sensory Data Data Aroma Profile & Odor Activity SniffingPort->Data

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Methodology:

  • Sample Preparation: Prepare serial dilutions of the purified cis and trans isomers in a suitable solvent.

  • GC Separation: Inject the samples into a gas chromatograph equipped with a chiral capillary column to ensure separation of the isomers and any potential enantiomers.

  • Effluent Splitting: The column effluent is split between a flame ionization detector (FID) for quantitative analysis and a sniffing port for sensory evaluation.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, duration, and descriptor of each odor event.

  • Data Analysis: Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the Flavor Dilution (FD) factor or Charm value, which is a measure of the odor potency of each isomer.

Determination of Odor Thresholds

The odor threshold is the lowest concentration of a substance that can be detected by a human nose.

Logical Workflow for Odor Threshold Determination:

Odor_Threshold_Workflow cluster_preparation Preparation cluster_sensory_test Sensory Test cluster_analysis Data Analysis Prep Prepare Serial Dilutions of Isomers AFC Three-Alternative Forced-Choice (3-AFC) Test Prep->AFC Analysis Calculate Group Threshold (e.g., Best Estimate Threshold) AFC->Analysis Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound Isomer) OR Olfactory Receptor (OR) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel opens Ca_Na Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Potential biological activities of 2-Methylcyclopentanethiol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of 2-Methylcyclopentanethiol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound and its derivatives. While direct studies on this compound are limited, this document extrapolates its potential pharmacological effects based on the well-documented activities of related thiol compounds and cyclopentane-containing molecules. This guide summarizes key findings, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and potential signaling pathways to facilitate further research and drug development in this area.

Introduction

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The cyclopentane (B165970) ring is a versatile scaffold found in numerous biologically active natural products and synthetic drugs.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it a valuable component in the design of therapeutic agents targeting a wide range of biological targets, from enzymes to G-protein coupled receptors.[1][2]

The thiol (-SH) group, or sulfhydryl group, is a key functional group in many biologically active molecules and confers unique chemical properties. Thiol-containing compounds are known for their ability to act as antioxidants by scavenging reactive oxygen species (ROS), participate in detoxification reactions, and interact with biological targets through nucleophilic reactions or metal chelation.[3][4] The combination of a cyclopentane scaffold with a thiol functional group in this compound suggests a potential for diverse biological activities. This guide will explore these possibilities by examining the activities of analogous compounds.

Potential Biological Activities

Based on the activities of related compounds, derivatives of this compound could be investigated for a variety of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.

Antimicrobial and Antiviral Activity

The cyclopentane ring has been successfully incorporated into antiviral and antibacterial drug candidates. A notable example is the development of cyclopentane derivatives as potent inhibitors of the influenza virus neuraminidase.[5] Furthermore, cyclopentane-based analogs of muraymycins have been synthesized and shown to inhibit MraY, a crucial enzyme in bacterial peptidoglycan biosynthesis.[6]

Thiol-containing compounds have also demonstrated antiviral properties. For instance, various thiol drugs have been shown to inhibit SARS-CoV-2 spike protein binding to the ACE2 receptor and subsequent viral infection.[7] This suggests that a molecule combining a cyclopentane core with a thiol group could be a promising lead for the development of novel anti-infective agents.

Anti-inflammatory and Antioxidant Activity

Thiol compounds are well-known for their antioxidant and anti-inflammatory effects.[7] They can directly scavenge ROS and modulate inflammatory pathways, such as those involving NF-κB.[7][8] The sulfhydryl group in these compounds plays a crucial role in maintaining the body's redox balance.[3] Systemic oxidative stress, which is associated with various inflammatory diseases, leads to a reduction in plasma thiol levels.[9]

Cyclopentenone prostaglandins (B1171923), which contain a cyclopentane ring, are also known to possess anti-inflammatory properties.[10] The combination of these two moieties in this compound derivatives could lead to potent anti-inflammatory and antioxidant agents.

Neuroprotective Effects

Derivatives of cyclopentenone prostaglandins have been identified as neurotrophic compounds that can promote neurite outgrowth and protect neurons from oxidative stress-induced cell death.[11] Additionally, some cyclopentane-containing compounds have shown potential in treating neurodegenerative diseases.[12] Given that oxidative stress is a key factor in neurodegeneration, the antioxidant properties of the thiol group could complement the neuroprotective potential of the cyclopentane scaffold.

Quantitative Data on Related Compounds

The following tables summarize the quantitative biological activity data for various cyclopentane and thiol derivatives from the cited literature.

Table 1: Antiviral Activity of Cyclopentane Derivatives against Influenza Viruses [5]

CompoundVirus StrainEC50 (µM)
RWJ-270201 A/Texas/36/91 (H1N1)0.06
A/Bayern/07/95 (H1N1)0.18
B/Beijing/184/93<0.2
BCX-1827 A/Texas/36/91 (H1N1)0.22
A/Bayern/07/95 (H1N1)0.31
B/Beijing/184/93<0.2
BCX-1898 A/Texas/36/91 (H1N1)0.12
A/Bayern/07/95 (H1N1)0.25
B/Beijing/184/93<0.2
BCX-1923 A/Texas/36/91 (H1N1)0.09
A/Bayern/07/95 (H1N1)0.20
B/Beijing/184/93<0.2

Table 2: MraY Inhibition by Cyclopentane-Based Muraymycin Analogs [6]

AnalogIC50 (µM) against MraY from Aquifex aeolicus
10 (JH-MR-21) 340 ± 42
11 (JH-MR-22) 500 ± 69
20 (JH-MR-23) 75 ± 9

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of cyclopentane and thiol derivatives.

General Synthesis of Cyclopentane Derivatives

A common strategy for the synthesis of functionalized cyclopentane rings involves leveraging commercially available starting materials and employing stereoselective reactions to introduce desired functional groups. For example, the synthesis of cyclopentane-based muraymycin analogs started from commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.[6] Key steps included Boc protection, diastereoselective dihydroxylation, and subsequent functional group manipulations to build the final molecule.

Neuraminidase Inhibition Assay[5]
  • Cell Line: Madin-Darby canine kidney (MDCK) cells.

  • Assay Principle: Inhibition of viral cytopathic effect, quantified by the uptake of neutral red dye.

  • Procedure:

    • MDCK cells are seeded in 96-well plates and incubated overnight.

    • The cells are washed, and serial dilutions of the test compounds are added.

    • A specific multiplicity of infection of the influenza virus is added to the wells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).

    • The supernatant is removed, and a solution of neutral red is added to stain viable cells.

    • After incubation, the dye is extracted, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

    • The 50% effective concentration (EC50) is calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.

MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay)[6]
  • Enzyme: Purified MraY enzyme.

  • Principle: The assay measures the amount of UMP produced as a byproduct of the MraY-catalyzed reaction.

  • Procedure:

    • The MraY enzyme is incubated with the lipid substrate and the test compound at various concentrations.

    • The reaction is initiated by the addition of UDP-MurNAc-pentapeptide.

    • After incubation, the UMP-Glo™ reagent is added, which converts UMP to ATP.

    • The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.

    • The luminescence is measured, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound Scaffold synthesis Derivative Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Antiviral) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar sar->synthesis admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

thiol_antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) Thiol Thiol Compound (R-SH) CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage NFkB_inactive IκB-NF-κB Complex (Inactive) ROS->NFkB_inactive Activates IKK OxidizedThiol Oxidized Thiol (R-S-S-R) Thiol->OxidizedThiol ROS Scavenging Thiol->NFkB_inactive Inhibits IKK Activation Inflammation Inflammation CellularDamage->Inflammation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active IκB Degradation Proinflammatory Pro-inflammatory Gene Expression NFkB_active->Proinflammatory Nuclear Translocation Proinflammatory->Inflammation

Caption: A simplified diagram illustrating the antioxidant and anti-inflammatory mechanisms of thiol compounds.

mray_inhibition MraY MraY Enzyme Active Site Product Lipid II + UMP MraY->Product Catalysis Substrate UDP-MurNAc-pentapeptide Substrate->MraY Inhibitor Cyclopentane Derivative Inhibitor->MraY Binding to Active Site

Caption: A schematic representation of MraY enzyme inhibition by a cyclopentane derivative.

Conclusion

While this compound itself has not been extensively studied, the analysis of its constituent chemical motifs—the cyclopentane ring and the thiol group—provides a strong rationale for its potential as a scaffold for the development of new therapeutic agents. The existing literature on related compounds suggests that derivatives of this compound could exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to initiate further investigation into this promising chemical space. Future studies should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in relevant biological assays to uncover their full therapeutic potential.

References

2-Methylcyclopentanethiol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral thiols are valuable building blocks in asymmetric synthesis, serving as powerful chiral auxiliaries and key structural motifs in biologically active molecules. 2-Methylcyclopentanethiol, with its stereogenic centers on a conformationally constrained cyclopentane (B165970) ring, presents a promising yet underexplored scaffold for inducing stereoselectivity in organic reactions. This technical guide provides a comprehensive overview of the synthesis, potential applications, and characterization of this compound as a chiral building block. Due to the limited direct literature on this specific compound, this guide leverages established methodologies for the synthesis of chiral thiols and the application of analogous chiral auxiliaries to provide a predictive framework for its use in organic synthesis.

Enantioselective Synthesis of this compound

A plausible and efficient route to enantiomerically pure this compound begins with the asymmetric reduction of 2-methylcyclopentanone (B130040) to the corresponding chiral alcohol, followed by the conversion of the hydroxyl group to a thiol with inversion of configuration.

A 2-Methylcyclopentanone B (1S,2S)-2-Methylcyclopentan-1-ol A->B Enantioselective Reduction (e.g., CBS Catalyst, BH3) C (1R,2R)-2-Methylcyclopentanethiol B->C Mitsunobu Reaction (Thioacetic acid, PPh3, DIAD) then Hydrolysis

Caption: Proposed synthetic pathway to (1R,2R)-2-Methylcyclopentanethiol.

Experimental Protocols

1. Enantioselective Reduction of 2-Methylcyclopentanone to (1S,2S)-2-Methylcyclopentan-1-ol

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which provides high enantioselectivity for the synthesis of chiral alcohols.[1]

  • Materials: 2-methylcyclopentanone, (S)-2-Methyl-CBS-oxazaborolidine catalyst, Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), Anhydrous Tetrahydrofuran (THF), Methanol (B129727), 1 M HCl.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equivalents) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

    • Add 1 M HCl and extract the product with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (1S,2S)-2-methylcyclopentan-1-ol.

2. Conversion of (1S,2S)-2-Methylcyclopentan-1-ol to (1R,2R)-2-Methylcyclopentanethiol via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for converting a secondary alcohol to a thiol with complete inversion of stereochemistry.

  • Materials: (1S,2S)-2-methylcyclopentan-1-ol, Triphenylphosphine (B44618) (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Thioacetic acid, Anhydrous THF, Methanol, Lithium hydroxide (B78521) (LiOH).

  • Procedure:

    • Dissolve (1S,2S)-2-methylcyclopentan-1-ol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude thioacetate (B1230152) by flash column chromatography.

    • Dissolve the purified thioacetate in methanol and add an aqueous solution of lithium hydroxide (2.0 equivalents).

    • Stir the mixture at room temperature until saponification is complete (monitored by TLC).

    • Neutralize the reaction with 1 M HCl and extract the thiol with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to afford (1R,2R)-2-methylcyclopentanethiol.

Application as a Chiral Auxiliary in Asymmetric Synthesis

While specific applications of this compound as a chiral auxiliary are not documented, its structure is analogous to other successful sulfur-based chiral auxiliaries. It can be envisioned to be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.

cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Diastereomeric Intermediate A->C B Chiral Auxiliary (this compound) B->C Coupling D Asymmetric Reaction (e.g., Aldol (B89426), Diels-Alder) C->D E Single Diastereomer D->E F Cleavage E->F G Enantiomerically Pure Product F->G H Recovered Chiral Auxiliary F->H

Caption: General workflow for the use of a chiral auxiliary.

Representative Application: Diastereoselective Aldol Reaction

The following table presents representative data for diastereoselective aldol reactions using a well-established chiral thiazolidinethione auxiliary, which serves as a model for the expected performance of a this compound-derived auxiliary.[2]

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeTiCl₄>98:285
2IsobutyraldehydeTiCl₄>98:288
3AcetaldehydeSn(OTf)₂95:575
Representative Application: Asymmetric Diels-Alder Reaction

Chiral sulfur-containing auxiliaries have also been employed in Diels-Alder reactions. The data below for Oppolzer's sultam, a camphor-derived sulfonamide auxiliary, illustrates the high levels of stereocontrol achievable.[3]

EntryDieneDienophileLewis AcidDiastereomeric Excess (de, %)Yield (%)
1CyclopentadieneN-Acryloyl SultamEt₂AlCl>9892
2IsopreneN-Crotonoyl SultamTiCl₄9587
Protocol for Cleavage of the Chiral Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method depends on the desired functional group.

Reductive Cleavage to an Alcohol [4]

  • Materials: Diastereomerically pure thioester, Lithium aluminum hydride (LiAlH₄), Anhydrous THF.

  • Procedure:

    • To a solution of the thioester (1.0 equivalent) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 equivalents) portion-wise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to obtain the crude chiral alcohol, which can be purified by column chromatography. The chiral thiol can be recovered from the aqueous layer after acidification and extraction.

Spectroscopic Characterization

  • ¹H NMR: A characteristic signal for the thiol proton (S-H) is expected between 1.0 and 2.0 ppm, which is exchangeable with D₂O. The protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region.[5][6]

  • ¹³C NMR: The carbon attached to the sulfur atom is expected to resonate in the range of 30-50 ppm.

  • IR Spectroscopy: A weak absorption band for the S-H stretch is expected around 2550 cm⁻¹.[7]

  • Mass Spectrometry: In GC-MS, thiols often exhibit a prominent molecular ion peak. Common fragmentation patterns include the loss of the thiol group and fragmentation of the cyclopentane ring.[8][9]

Conclusion

This compound holds potential as a valuable chiral building block in organic synthesis. Although direct experimental data on its application is scarce, this guide provides a robust framework based on established, analogous methodologies for its enantioselective synthesis and its prospective use as a chiral auxiliary. The proposed synthetic route is based on high-yielding and stereoselective reactions, making the target molecule accessible for further investigation. The representative data from similar chiral auxiliaries suggest that this compound could be highly effective in inducing stereoselectivity in a range of important carbon-carbon bond-forming reactions. Further research into the synthesis and application of this chiral building block is warranted to fully explore its potential in the development of new synthetic methods and the construction of complex chiral molecules for the pharmaceutical and other industries.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation of 2-Methylcyclopentanethiol is not extensively available in public literature. The information presented herein is based on the general chemical principles of thiols and related cyclic compounds, providing a predictive framework for its thermal behavior.

Introduction

This compound is a sulfur-containing organic compound with applications in various chemical syntheses. Understanding its thermal stability and degradation pathways is crucial for its handling, storage, and application in processes that involve elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including potential degradation pathways and the experimental protocols used to study such phenomena.

Predicted Thermal Stability

The thermal stability of thiols is influenced by their molecular structure. Generally, the C-S and S-H bonds are weaker than their C-O and O-H counterparts in alcohols, suggesting that thiols may be less thermally stable. The decomposition temperature of a thiol is dependent on its specific structure.[1] For instance, aromatic thiols are relatively stable, with pyrolysis of benzenethiol (B1682325) commencing at temperatures above 500°C.[1] Aliphatic and alicyclic thiols like this compound are expected to decompose at lower temperatures.

Table 1: Predicted Thermal Decomposition Data for this compound (Illustrative)

ParameterPredicted Value RangeAnalytical Technique
Onset Decomposition Temperature (Tonset)250 - 350 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tmax)300 - 400 °CDifferential Thermogravimetry (DTG)
Major Gaseous ProductsH₂S, Methane, EthenePyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Liquid/Solid ResidueDisulfides, Sulfides, CharPy-GC-MS, Elemental Analysis

Note: The values in this table are illustrative and based on the general behavior of aliphatic thiols. Actual experimental data is required for precise determination.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions involving radical mechanisms. Based on the pyrolysis of similar organic sulfur compounds and cyclic hydrocarbons, the following degradation pathways are proposed.

3.1. Initial C-S and S-H Bond Cleavage

The initial step in the thermolysis is likely the homolytic cleavage of the weakest bonds in the molecule, the C-S and S-H bonds, to form radical intermediates.

  • S-H Bond Cleavage: Formation of a 2-methylcyclopentylthiyl radical and a hydrogen radical.

  • C-S Bond Cleavage: Formation of a 2-methylcyclopentyl radical and a sulfhydryl radical (•SH).

3.2. Hydrogen Sulfide (H₂S) Elimination

A common degradation pathway for thiols is the elimination of hydrogen sulfide.[1] This can occur through intermolecular or intramolecular reactions.

3.3. Ring Opening and Fragmentation

Following the initial bond cleavages, the resulting 2-methylcyclopentyl radical can undergo ring-opening to form an unsaturated acyclic radical. This radical can then undergo further fragmentation (β-scission) to yield smaller, more stable molecules such as ethene, propene, and methane. This is analogous to the pyrolysis of methyl cyclopentane (B165970).

3.4. Formation of Sulfides and Disulfides

The thiyl radicals (2-methylcyclopentyl-S•) can combine with other radicals or molecules to form various sulfur-containing products.

  • Disulfide Formation: Two thiyl radicals can combine to form a disulfide.

  • Sulfide Formation: A thiyl radical can react with another hydrocarbon radical. The formation of sulfides is a major decomposition path in thiol pyrolysis.[1]

3.5. C-C Bond Scission in the Ring

At higher temperatures, the cyclopentane ring itself can undergo C-C bond scission, leading to a variety of smaller hydrocarbon fragments.

Diagram 1: Proposed Degradation Pathways of this compound

This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates Heat H2S Elimination H2S Elimination Radical Intermediates->H2S Elimination Ring Opening & Fragmentation Ring Opening & Fragmentation Radical Intermediates->Ring Opening & Fragmentation Sulfides & Disulfides Sulfides & Disulfides Radical Intermediates->Sulfides & Disulfides Smaller Hydrocarbons Smaller Hydrocarbons Ring Opening & Fragmentation->Smaller Hydrocarbons Char/Polymeric Material Char/Polymeric Material Sulfides & Disulfides->Char/Polymeric Material Smaller Hydrocarbons->Char/Polymeric Material

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Studying Thermal Stability

A combination of analytical techniques is typically employed to investigate the thermal stability and degradation of a compound.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

  • Methodology:

    • A small, known mass of the this compound sample is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative thermogravimetric (DTG) curve.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

  • Methodology:

    • A small amount of the sample is sealed in a DSC pan. An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a linear rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic or exothermic peaks on the DSC thermogram indicate thermal events. Decomposition is typically an exothermic process.

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products formed during thermal decomposition.

  • Methodology:

    • A microgram-scale sample is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 400 °C, 500 °C, 600 °C) for a short period.

    • The volatile degradation products are swept by a carrier gas into a gas chromatograph (GC) for separation.

    • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Diagram 2: Experimental Workflow for Thermal Stability Analysis

cluster_0 Initial Analysis cluster_1 Product Identification cluster_2 Data Interpretation Sample Preparation Sample Preparation TGA TGA Sample Preparation->TGA DSC DSC Sample Preparation->DSC Py-GC-MS Py-GC-MS Sample Preparation->Py-GC-MS Data Analysis Data Analysis TGA->Data Analysis DSC->Data Analysis Py-GC-MS->Data Analysis Pathway Elucidation Pathway Elucidation Data Analysis->Pathway Elucidation

Caption: Workflow for thermal stability and degradation analysis.

Table 2: Summary of Experimental Protocols

TechniqueInformation ObtainedKey Parameters
TGADecomposition temperatures, mass loss profileHeating rate, atmosphere, temperature range
DSCHeat flow, phase transitions, decomposition enthalpyHeating rate, atmosphere, temperature range
Py-GC-MSIdentification of volatile degradation productsPyrolysis temperature, GC column, MS detector settings

Conclusion

While specific experimental data for this compound is limited, a theoretical framework for its thermal degradation can be constructed based on the known chemistry of thiols and cyclic hydrocarbons. The proposed degradation pathways involve initial bond cleavage, elimination of hydrogen sulfide, ring-opening, and fragmentation, leading to the formation of smaller hydrocarbons and various sulfur-containing species. For a definitive understanding of its thermal behavior, rigorous experimental investigation using the protocols outlined in this guide is essential. Such studies are critical for ensuring the safe and effective use of this compound in research and industrial applications.

References

Solubility of 2-Methylcyclopentanethiol in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylcyclopentanethiol in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally similar molecules, established solubility principles, and detailed experimental protocols to offer a robust predictive framework and practical guidance for laboratory applications.

Predicted Solubility Profile

Based on the "like dissolves like" principle and data from analogous compounds such as cyclopentanethiol (B157770) and methylcyclohexane, this compound, a non-polar compound, is expected to be readily soluble in non-polar and weakly polar organic solvents. Its solubility is predicted to decrease as the polarity of the solvent increases.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneMiscibleStrong van der Waals interactions between the non-polar alkyl and cyclopentyl groups of this compound and the aliphatic solvent molecules.
Non-Polar Aromatic Toluene, BenzeneMiscibleFavorable interactions between the non-polar structure of this compound and the aromatic ring of the solvent.
Halogenated Dichloromethane, ChloroformSolubleThese solvents possess sufficient non-polar character to effectively solvate the hydrocarbon portion of this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleEthers are relatively non-polar and can effectively solvate non-polar compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolubleKetones have a moderate polarity but can still solvate the non-polar parts of the molecule. The thiol group may have some interaction with the carbonyl group.
Alcohols Methanol (B129727), Ethanol (B145695)Moderately Soluble to SolubleWhile alcohols are polar, the alkyl portion of longer-chain alcohols can interact with this compound. Solubility is expected to be higher in ethanol than in methanol due to the longer hydrocarbon chain of ethanol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Sparingly SolubleThe high polarity of these solvents makes them less compatible with the non-polar nature of this compound.
Polar Protic WaterInsolubleThe strong hydrogen bonding network of water is difficult to disrupt by the non-polar this compound molecule.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent using the shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the thermodynamic solubility of a substance.[1][2]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate phase of the thiol is visible.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[1]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette fitted with a syringe filter to remove any undissolved droplets.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or beaker.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood at a controlled temperature below the boiling point of this compound.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation of the thiol.

    • Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

    • The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

Visualizing Methodologies

Diagram 1: Experimental Workflow for Solubility Determination

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (24-48h in Thermostatic Shaker) A->B C Phase Separation (Allow to Settle for 24h) B->C D Filtration of Supernatant C->D E Gravimetric Analysis (Evaporation of Solvent & Weighing of Residue) D->E F Calculation of Solubility E->F

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Logical Relationship of Solubility and Solvent Polarity

G cluster_0 Solvent Polarity cluster_1 Predicted Solubility of this compound Non-Polar Non-Polar Miscible Miscible Non-Polar->Miscible Weakly Polar Weakly Polar Soluble Soluble Weakly Polar->Soluble Polar Aprotic Polar Aprotic Sparingly Soluble Sparingly Soluble Polar Aprotic->Sparingly Soluble Polar Protic Polar Protic Insoluble Insoluble Polar Protic->Insoluble

Caption: Predicted solubility of this compound vs. solvent polarity.

References

Health and safety considerations for handling 2-Methylcyclopentanethiol in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Methylcyclopentanethiol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for structurally similar thiols and general best practices for managing volatile, odorous sulfur compounds. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a cyclic alkanethiol. While specific experimental data for this compound is scarce, its physical and chemical properties can be inferred from its structure and comparison with similar compounds like cyclopentanethiol (B157770) and cyclohexanethiol.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundCyclopentanethiolCyclohexanethiol
Chemical Formula C₆H₁₂S[1]C₅H₁₀S[2]C₆H₁₂S[3]
Molecular Weight 116.23 g/mol [1]102.20 g/mol [2]116.22 g/mol [3]
Appearance Likely a colorless liquid with a strong, unpleasant odorColorless liquid with a strong, unpleasant odor[4]Colorless liquid with a strong odor[3]
Boiling Point Data not available129-131 °C @ 745 mmHg158-160 °C[3]
Flash Point Data not available25 °C (77 °F)[5]43 °C (109.4 °F)[6]
Solubility in Water Likely lowSparingly soluble[4]Low[3]

Health and Safety Hazards

The primary hazards associated with this compound are related to its presumed flammability, potent odor, and potential for irritation and toxicity upon exposure.

Acute Toxicity

Table 2: Acute Toxicity Data for Structurally Similar Thiols

CompoundRoute of AdministrationSpeciesLD50 Value
CyclopentanethiolOralMouse2680 mg/kg[4][7]
CyclohexanethiolInjectedMouse316 mg/kg[3]
Irritation and Sensitization

Thiols are known to be irritants to the skin, eyes, and respiratory tract.[5][6] Prolonged or repeated skin contact may cause dermatitis. The potential for sensitization is not well-documented for this specific compound but should be considered a possibility.

Inhalation Hazards

The strong, unpleasant odor of thiols can cause nausea and headaches even at very low concentrations.[6] While the odor is a good warning property, high vapor concentrations may lead to respiratory irritation and potentially more severe systemic effects.

Flammability

Based on data for similar compounds like cyclopentanethiol and cyclohexanethiol, this compound is expected to be a flammable liquid.[5] Vapors may form explosive mixtures with air.

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. In the absence of a specific OEL, it is prudent to handle this compound with engineering controls and personal protective equipment to minimize exposure to the lowest reasonably achievable level. For methylcyclohexane, a structurally related hydrocarbon without the thiol group, the NIOSH Recommended Exposure Limit (REL) is a Time-Weighted Average (TWA) of 400 ppm (1600 mg/m³), and the OSHA Permissible Exposure Limit (PEL) is a TWA of 500 ppm (2000 mg/m³).[8] These values are provided for context but should be applied with caution due to the added toxicity of the thiol group.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize risks.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control its potent odor and prevent inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended Equipment
Eye/Face Protection Chemical splash goggles and a face shield should be worn.
Skin Protection - Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation or puncture before use.- Body Protection: A flame-resistant lab coat worn over long pants and closed-toe shoes is mandatory. For larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations where the fume hood is not available or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.

Experimental Protocols for Toxicity Assessment

Should it be necessary to determine the specific toxicity of this compound, the following OECD guidelines for testing of chemicals are recommended.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Principle: A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Methodology:

    • A single animal is initially used.

    • 0.5 mL of the liquid test substance is applied to a small area of the skin under a gauze patch.

    • The exposure duration is typically 4 hours.

    • Skin reactions are graded and recorded at 1, 24, 48, and 72 hours after patch removal.

    • If no corrosive effects are observed, the test may be confirmed in additional animals.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control.

  • Methodology:

    • Initially, a single animal is tested.

    • 0.1 mL of the liquid is instilled into the eye.

    • The eyes are examined and scored for corneal opacity, iris lesions, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.

    • If no severe irritation is observed, the response can be confirmed in up to two additional animals.

Acute Inhalation Toxicity (OECD Guideline 403)

This test determines the health hazards associated with short-term inhalation exposure.

  • Principle: Animals (typically rats) are exposed to the test substance as a vapor for a defined period, followed by an observation period.

  • Methodology:

    • Animals are exposed in a dynamic inhalation chamber for a standard duration of 4 hours.

    • Multiple concentration levels are typically used to determine the LC50 (median lethal concentration).

    • Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.

    • Body weight is monitored, and a gross necropsy is performed at the end of the study.

Waste Disposal and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and odor complaints.

  • Waste Neutralization: Thiol-containing waste should be neutralized by oxidation before disposal. This can be achieved by slowly adding the waste to an excess of a basic solution of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite with stirring in a fume hood.

  • Contaminated Materials: All contaminated labware should be immediately rinsed with or soaked in a bleach solution. Disposable items such as gloves and absorbent pads should be placed in a sealed bag and disposed of as hazardous waste.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Decontaminate the area with a bleach solution.

    • Place the absorbent material and any contaminated cleaning materials in a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Ensure the area is well-ventilated.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Contact the institution's environmental health and safety department for assistance.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizations

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Functionality Prep->FumeHood Materials Gather Materials and Reagents FumeHood->Materials Transfer Transfer Chemical in Fume Hood Materials->Transfer Reaction Perform Experiment Transfer->Reaction Decon Decontaminate Glassware with Bleach Reaction->Decon Waste Neutralize and Dispose of Waste Decon->Waste CleanArea Clean Work Area Waste->CleanArea

Caption: Workflow for the safe handling of this compound.

Decision Tree for Spill Response

SpillResponse Spill Spill Occurs InFumeHood Is the spill contained within the fume hood? Spill->InFumeHood SmallSpill Is the spill small? InFumeHood->SmallSpill Yes Evacuate Evacuate the area and contact EHS. InFumeHood->Evacuate No CleanupSmall Absorb with inert material, decontaminate with bleach, and dispose of as hazardous waste. SmallSpill->CleanupSmall Yes SmallSpill->Evacuate No

Caption: Decision tree for responding to a this compound spill.

References

Methodological & Application

Enantioselective Synthesis of (1R,2S)-2-Methylcyclopentanethiol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the enantioselective synthesis of (1R,2S)-2-Methylcyclopentanethiol, a chiral sulfur-containing compound of interest in pharmaceutical research and development. The described synthetic route is a multi-step process commencing with the reduction of 2-methylcyclopentanone (B130040), followed by enzymatic kinetic resolution to establish the desired stereochemistry, and culminating in the stereospecific conversion of a chiral alcohol intermediate to the target thiol.

Synthetic Strategy Overview

The enantioselective synthesis of (1R,2S)-2-Methylcyclopentanethiol is accomplished through a five-step sequence. The overall workflow is depicted below.

Enantioselective Synthesis Workflow A 2-Methylcyclopentanone B cis/trans-2-Methylcyclopentanol A->B Reduction C (±)-trans-2-Methylcyclopentanol B->C Isomer Separation D (1R,2S)-2-Methylcyclopentanol & (1S,2R)-2-Methylcyclopentyl Acetate (B1210297) C->D Enzymatic Kinetic Resolution E (1S,2R)-2-Methylcyclopentanol D->E Hydrolysis F (1R,2S)-2-Methylcyclopentyl Thioacetate (B1230152) E->F Mitsunobu Reaction G (1R,2S)-2-Methylcyclopentanethiol F->G Hydrolysis

Caption: Overall workflow for the synthesis of (1R,2S)-2-Methylcyclopentanethiol.

Experimental Protocols

Step 1: Reduction of 2-Methylcyclopentanone to 2-Methylcyclopentanol (B36010)

This procedure outlines the reduction of 2-methylcyclopentanone to a mixture of cis- and trans-2-methylcyclopentanol. The use of sodium borohydride (B1222165) in methanol (B129727) typically favors the formation of the trans isomer.

Materials:

  • 2-Methylcyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclopentanone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride (0.25 eq) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully add 3 M NaOH solution to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-2-methylcyclopentanol.

Data Presentation:

ParameterValue
Typical Yield >95%
cis:trans Ratio ~25:75 (with NaBH₄)
Step 2: Separation of trans-2-Methylcyclopentanol

The separation of the trans-isomer from the cis-isomer can be achieved by fractional distillation or column chromatography.

Procedure (Column Chromatography):

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude mixture of 2-methylcyclopentanol in a minimal amount of a non-polar solvent (e.g., hexane).

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze by TLC or GC to identify those containing the pure trans-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Enzymatic Kinetic Resolution of (±)-trans-2-Methylcyclopentanol

This step utilizes a lipase (B570770) to selectively acylate the (1S,2R)-enantiomer of trans-2-methylcyclopentanol, leaving the desired (1R,2S)-enantiomer as the unreacted alcohol. However, for the synthesis of the target thiol with inversion, the acylated (1S,2R)-enantiomer is the desired product from this step.

Materials:

  • (±)-trans-2-Methylcyclopentanol

  • Lipase from Pseudomonas cepacia (Lipase PS) or Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Diisopropyl ether or Hexane

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing (±)-trans-2-methylcyclopentanol (1.0 eq) in diisopropyl ether (20 mL per gram of alcohol), add vinyl acetate (1.5 eq).

  • Add the lipase (e.g., 50 mg of Lipase PS per mmol of alcohol) and molecular sieves.

  • Seal the flask and stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (1S,2R)-2-methylcyclopentyl acetate and the unreacted (1R,2S)-2-methylcyclopentanol by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Data Presentation:

ParameterValue
Conversion ~50%
Enantiomeric Excess (e.e.) of (1S,2R)-acetate >99%
Enantiomeric Excess (e.e.) of (1R,2S)-alcohol >99%
Yield of (1S,2R)-acetate ~45-50%
Step 4: Hydrolysis of (1S,2R)-2-Methylcyclopentyl Acetate

The enantiomerically enriched acetate is hydrolyzed to the corresponding alcohol.

Materials:

  • (1S,2R)-2-Methylcyclopentyl acetate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • Dissolve (1S,2R)-2-methylcyclopentyl acetate (1.0 eq) in methanol (10 mL per gram of acetate).

  • Add a solution of NaOH (1.5 eq) in water.

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (1S,2R)-2-methylcyclopentanol.

Data Presentation:

ParameterValue
Typical Yield >95%
Step 5: Synthesis of (1R,2S)-2-Methylcyclopentanethiol via Mitsunobu Reaction

The final step involves the conversion of the chiral alcohol to the thiol with inversion of stereochemistry using the Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the thioacetate intermediate.

Logical Relationship of the Mitsunobu Reaction:

Mitsunobu_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Alcohol (1S,2R)-2-Methylcyclopentanol Oxyphosphonium Alkoxyphosphonium Salt Alcohol->Oxyphosphonium PPh3 Triphenylphosphine (B44618) (PPh₃) Betaine PPh₃-DIAD Betaine PPh3->Betaine DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Betaine ThioaceticAcid Thioacetic Acid (CH₃COSH) Thioacetate (1R,2S)-2-Methylcyclopentyl Thioacetate ThioaceticAcid->Thioacetate SN2 Attack (Inversion) Betaine->Oxyphosphonium Hydrazine DIAD Hydrazide Betaine->Hydrazine Oxyphosphonium->Thioacetate TPPO Triphenylphosphine oxide (TPPO) Oxyphosphonium->TPPO Thiol (1R,2S)-2-Methylcyclopentanethiol Thioacetate->Thiol Hydrolysis

Caption: Key steps in the Mitsunobu reaction for thiol synthesis.

Materials:

  • (1S,2R)-2-Methylcyclopentanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Thioacetic acid

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Thioacetate Formation: a. Dissolve (1S,2R)-2-methylcyclopentanol (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Slowly add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. f. Concentrate the reaction mixture under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate (1R,2S)-2-methylcyclopentyl thioacetate.

  • Hydrolysis to Thiol: a. Dissolve the purified thioacetate in methanol. b. Add an aqueous solution of NaOH (2.0 eq). c. Stir the mixture at room temperature for 2-4 hours until the thioacetate is fully consumed (monitored by TLC). d. Carefully neutralize the reaction with 1 M HCl. e. Extract the product with diethyl ether (3 x 20 mL). f. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. g. Dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (thiols can be volatile) to obtain (1R,2S)-2-Methylcyclopentanethiol.

Data Presentation:

ParameterValue
Yield of Thioacetate 60-80%
Yield of Thiol (from thioacetate) >90%
Overall Enantiomeric Purity Maintained from the starting alcohol

Concluding Remarks

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of (1R,2S)-2-Methylcyclopentanethiol. The key to achieving high enantiopurity lies in the successful enzymatic kinetic resolution of the intermediate trans-2-methylcyclopentanol. The subsequent Mitsunobu reaction provides a reliable method for the stereospecific conversion of the resulting chiral alcohol to the target thiol with complete inversion of configuration. Careful execution of each step is crucial for obtaining the final product in good yield and high optical purity.

Application Notes and Protocols for the Quantification of 2-Methylcyclopentanethiol in Food Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are crucial components of the aroma profile of many foods and beverages, contributing both desirable and undesirable sensory characteristics. 2-Methylcyclopentanethiol is a cyclic thiol that can potentially be present in various food matrices, arising from the degradation of sulfur-containing amino acids or other precursors during processing and storage. Its potent aroma necessitates a sensitive and selective analytical method for its quantification to understand its impact on food quality and for quality control purposes.

This document provides a detailed protocol for the quantification of this compound in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS), preceded by Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation. Due to the limited availability of published data on this compound in food, this protocol is adapted from established methods for other volatile thiols.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound in food matrices is not widely available. However, to illustrate the typical concentration ranges of other significant volatile thiols found in various food products, the following table summarizes representative data from published studies. This information is valuable for understanding the expected low-level concentrations of thiols in food and for setting appropriate analytical method parameters.

Volatile ThiolFood MatrixConcentration RangeReference
3-Mercaptohexan-1-ol (3-MH)Wine1 - 4000 ng/L[1][2]
3-Mercaptohexyl Acetate (3-MHA)Wine0.5 - 500 ng/L[1][2]
4-Mercapto-4-methylpentan-2-one (4-MMP)Wine0.1 - 30 ng/L[1][2]
2-Furfurylthiol (FFT)Coffee (brewed)5 - 200 µg/kg[2]
MethanethiolCheese (Cheddar)10 - 1000 µg/kgN/A
Dimethyl SulfideBeer10 - 100 µg/LN/A

Note: The concentrations of volatile thiols can vary significantly depending on the food product, its origin, processing, and storage conditions. The above data is for illustrative purposes.

Experimental Protocols

The analysis of volatile thiols like this compound in complex food matrices is challenging due to their low concentrations, high volatility, and reactivity. The recommended approach involves HS-SPME for extraction and pre-concentration, followed by GC-MS for separation and detection. Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of thiols.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from various matrices.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath with magnetic stirring capabilities

  • Sodium chloride (NaCl), analytical grade

  • Internal Standard (IS) solution (e.g., 2-ethylfenchol (B92113) or a deuterated analog of a similar thiol, if available)

  • Derivatizing agent solution (e.g., 2,3,4,5,6-pentafluorobenzyl bromide - PFBBr in a suitable solvent)

Procedure:

  • Sample Homogenization: Homogenize solid or semi-solid food samples to a uniform consistency. Liquid samples can be used directly.

  • Vial Preparation: Weigh an appropriate amount of the homogenized sample (typically 1-5 g for solids or 5-10 mL for liquids) into a 20 mL headspace vial.

  • Salting Out: Add a known amount of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution to correct for matrix effects and variations in extraction efficiency.

  • Derivatization (Optional but Recommended): For enhanced sensitivity and chromatographic performance, on-fiber derivatization can be performed. Introduce the PFBBr solution into the vial.

  • Equilibration and Extraction:

    • Immediately seal the vial after adding all components.

    • Place the vial in the heater-stirrer or water bath set to a specific temperature (e.g., 50-70 °C).

    • Allow the sample to equilibrate with stirring for a defined period (e.g., 15-30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature and stirring.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption of the analytes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Vial Transfer to Vial Homogenization->Vial Additives Add NaCl & IS Vial->Additives Derivatization Derivatization (PFBBr) Additives->Derivatization Equilibration Equilibration Derivatization->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, DB-WAX, or a specific sulfur-selective column).

Typical GC-MS Parameters:

ParameterValue
Injector
Injection ModeSplitless
Injector Temperature250 °C
Desorption Time2 - 5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40 °C (hold for 2 min)
Ramp 15 °C/min to 150 °C
Ramp 210 °C/min to 240 °C
Final Hold5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature250 °C
Scan ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
SIM Ions for this compoundTo be determined from the mass spectrum of a pure standard. Likely ions would include the molecular ion (m/z 116) and characteristic fragment ions.

Note: The GC oven temperature program and other parameters should be optimized for the specific column and instrument used to achieve good separation of the target analyte from matrix interferences.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent or a model food matrix. The concentration range should encompass the expected levels in the samples.

  • Internal Standard: Add the same concentration of the internal standard to all calibration standards and samples.

  • Calibration Curve: Analyze the calibration standards using the developed HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the food samples and calculate the concentration of this compound using the regression equation from the calibration curve.

Logical Relationship of the Analytical Process

logical_relationship cluster_objective Objective cluster_methodology Methodology cluster_steps Key Steps Objective Quantify this compound in Food Matrix SamplePrep Sample Preparation (HS-SPME) Objective->SamplePrep Analysis Instrumental Analysis (GC-MS) SamplePrep->Analysis Extraction Extraction & Derivatization SamplePrep->Extraction DataProc Data Processing Analysis->DataProc Separation Chromatographic Separation Analysis->Separation Identification Mass Spectrometric Identification Analysis->Identification Quantitation Quantitation using Calibration Curve DataProc->Quantitation

Caption: Logical relationship of the analytical protocol for this compound.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in various food matrices. While specific data for this compound in food is currently scarce, the provided protocol, adapted from well-established methods for other volatile thiols, offers a solid foundation for researchers and scientists. Proper method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, is crucial before applying this protocol to routine analysis. The use of an appropriate internal standard and optional derivatization will enhance the reliability and sensitivity of the results.

References

Application Notes and Protocols for Chiral Gas Chromatography Methods for Separating 2-Methylcyclopentanethiol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral compounds is a critical analytical challenge in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. 2-Methylcyclopentanethiol is a chiral sulfur compound with potential applications and sensory properties that may differ between its enantiomers. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for the separation of volatile enantiomers.[1][2] This document provides a detailed guide for developing a robust chiral GC method for the separation of this compound enantiomers. The protocols are based on established principles of chiral chromatography, particularly utilizing cyclodextrin-based CSPs, which are widely employed for their versatility and high enantioselectivity.[3][4][5]

Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS). An MS detector is advantageous for peak identification and confirmation.

  • Chiral GC Columns: A selection of capillary columns with different cyclodextrin-based chiral stationary phases is recommended for initial screening. Examples include:

    • Rt-βDEXsm (or equivalent permethylated β-cyclodextrin phase)

    • G-TA (trifluoroacetylated γ-cyclodextrin)

    • Hydrodex β-6TBDM (permethylated, t-butyldimethylsilylated β-cyclodextrin)

  • Carrier Gas: High-purity hydrogen or helium.

  • Syringes: For manual or autosampler injection.

  • Vials: 2 mL autosampler vials with caps (B75204) and septa.

  • Reagents:

    • This compound (racemic mixture)

    • High-purity solvent (e.g., methanol, dichloromethane) for sample dilution.

    • (Optional) Derivatization reagents (e.g., acetic anhydride (B1165640), pyridine) if direct analysis proves challenging.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a working standard at a concentration of 10-100 µg/mL. The optimal concentration may vary depending on the detector sensitivity and column loading capacity.

    • Transfer the working standard to a 2 mL autosampler vial for analysis.

  • Optional Derivatization Protocol (Acetylation): Derivatization can be employed to improve the volatility and chromatographic properties of thiols, although direct analysis should be attempted first.[6]

    • To 100 µL of the sample or standard solution, add 50 µL of acetic anhydride and 50 µL of pyridine (B92270) (as a catalyst).

    • Securely cap the vial and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature before injection.

2. Gas Chromatography Method Development

Method development involves screening different chiral columns and optimizing the GC parameters to achieve baseline separation of the enantiomers.

  • Column Screening and Initial GC Conditions:

    • Install a chiral GC column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Set the initial GC parameters as follows:

      • Injector: Split mode (50:1), 220°C

      • Carrier Gas: Hydrogen at a constant flow or linear velocity (e.g., 40 cm/sec).

      • Oven Program: 50°C (hold 2 min), ramp at 2°C/min to 180°C.

      • Detector (FID): 250°C

    • Inject 1 µL of the prepared standard solution.

    • Repeat the analysis with other chiral columns to find the one that provides the best initial separation.

  • Method Optimization: Once a suitable column is selected, optimize the oven temperature program and carrier gas flow rate to maximize the resolution (Rs) between the enantiomeric peaks.

    • Temperature Program: Slower temperature ramps (e.g., 1-2°C/min) often improve chiral resolution.[1] Adjust the initial oven temperature and ramp rate to achieve baseline separation (Rs ≥ 1.5).

    • Carrier Gas Flow Rate: Vary the carrier gas flow rate (or linear velocity) to find the optimal balance between analysis time and resolution.

Data Presentation

The following table provides a template for summarizing the results of the column screening and method optimization process. The data presented are hypothetical and serve as an example of expected outcomes.

Chiral Stationary PhaseEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Separation Factor (α)Resolution (Rs)
Rt-βDEXsm 25.425.91.021.6
G-TA 28.128.41.011.2
Hydrodex β-6TBDM 30.531.21.0231.8
  • Separation Factor (α): A measure of the relative retention of the two enantiomers. α = k'2 / k'1, where k' is the retention factor of the later eluting enantiomer (2) and the earlier eluting enantiomer (1).

  • Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic this compound Dilution Dilute with Solvent Sample->Dilution Derivatization Optional: Derivatization (e.g., Acetylation) Dilution->Derivatization Standard Working Standard in Vial Dilution->Standard Derivatization->Standard Injection Inject into GC Standard->Injection Separation Chiral GC Column (e.g., Cyclodextrin-based) Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for chiral GC analysis of this compound.

G cluster_params Experimental Parameters cluster_outcome Desired Outcome Column Chiral Stationary Phase Outcome Baseline Separation (Rs >= 1.5) Column->Outcome Selectivity Temp Oven Temperature Program Temp->Outcome Resolution & Retention Flow Carrier Gas Flow Rate Flow->Outcome Resolution & Analysis Time

Caption: Logical relationship of key parameters for method optimization.

References

Application Notes and Protocols: 2-Methylcyclopentanethiol as a Flavor Ingredient in Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanethiol is a sulfur-containing volatile compound that contributes to the characteristic savory and meaty aroma of cooked meat. Its potent organoleptic properties make it a valuable ingredient for enhancing the flavor profile of a variety of meat products. These application notes provide a comprehensive overview of the sensory properties, chemical characteristics, and recommended applications of this compound. Detailed protocols for its evaluation and analysis in a meat matrix are also presented to guide researchers and product developers.

Chemical and Physical Properties

This compound, with the molecular formula C6H12S, is a cyclic thiol known for its distinct sulfurous and onion-like aroma.[1] This profile allows it to impart pungent and savory notes in food applications. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name2-methylcyclopentane-1-thiol[1]
Molecular FormulaC6H12S[1]
Molecular Weight116.23 g/mol [1]
AppearanceNot available
Odor DescriptionSulfurous, onion-like, pungent, savory
Boiling PointNot available
SolubilityNot available
CAS Number57067-19-3[1]

Sensory Profile and Application in Meat Products

The primary application of this compound is as a flavor ingredient in processed meats, soups, and savory snacks. Its potent aroma can significantly enhance the perception of meatiness and provide a more authentic cooked meat flavor.

Organoleptic Properties in Meat:
  • Aroma: At low concentrations, it contributes to a roasted, savory, and rich meaty aroma. At higher concentrations, the sulfurous and onion-like notes become more pronounced.

  • Flavor: It enhances the overall umami and savory flavor of meat products, providing a more complex and satisfying taste profile.

Recommended Usage Levels:

Precise usage levels of this compound are proprietary and depend on the specific meat product and desired flavor profile. However, based on patent literature for similar thiol-containing flavor compounds and industry practices with related molecules, a starting concentration range is suggested in Table 2. It is crucial to perform sensory evaluations to determine the optimal concentration for each application.

Table 2: Recommended Starting Concentrations for this compound in Meat Products

Meat ProductSuggested Starting Concentration (ppm)Notes
Processed Sausages0.1 - 5.0Can enhance meaty and savory notes.
Burgers and Patties0.5 - 10.0Contributes to a grilled and roasted flavor profile.
Canned Meats0.2 - 7.5Can mask off-flavors and enhance meatiness.
Meat-based Soups and Broths0.05 - 2.0Provides a rich, savory, and meaty background note.

Note: These are starting recommendations. The final concentration should be determined through sensory testing.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation and analysis of this compound in meat products.

Protocol for Sensory Evaluation of this compound in a Meat Matrix

Objective: To determine the optimal concentration and sensory impact of this compound in a model meat product (e.g., ground beef patty).

Materials:

  • Ground beef (80/20 lean-to-fat ratio)

  • This compound solution (0.1% in propylene (B89431) glycol)

  • Salt

  • Mixing bowls, scale, patty press

  • Grill or pan for cooking

  • Sensory evaluation booths with controlled lighting and ventilation[2]

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation forms

Procedure:

  • Sample Preparation:

    • Divide the ground beef into equal portions (e.g., 100g each).

    • Prepare different concentrations of this compound in the meat patties (e.g., 0 ppm as control, 1 ppm, 5 ppm, 10 ppm).

    • Add the corresponding amount of the this compound solution and 1% salt to each portion and mix thoroughly.

    • Form standardized patties using a patty press.

  • Cooking:

    • Cook the patties to a consistent internal temperature (e.g., 71°C / 160°F) using a standardized cooking method (e.g., grilling for 5 minutes per side).[3]

  • Sensory Panel:

    • Recruit and train a sensory panel of at least 8-10 individuals.[2]

    • Present the cooked patty samples, cut into uniform pieces and labeled with random three-digit codes, to the panelists in a randomized order.[4]

    • Provide panelists with water and unsalted crackers to cleanse their palates between samples.

    • Instruct panelists to evaluate the samples based on aroma (meaty, sulfurous, roasted) and flavor (meaty, umami, off-flavor) intensity using a 9-point hedonic scale.[5]

  • Data Analysis:

    • Collect the completed evaluation forms and analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the samples.

Protocol for GC-MS Analysis of this compound in Meat Products

Objective: To identify and quantify the concentration of this compound in a meat product.

Materials:

  • Meat sample containing this compound

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Helium carrier gas

  • This compound standard for calibration

  • Vials with septa

Procedure:

  • Sample Preparation:

    • Homogenize a known amount of the cooked meat sample.

    • Place the homogenized sample into a headspace vial and seal it.

  • SPME Extraction:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed compounds by inserting the SPME fiber into the hot inlet of the GC.

    • Set the GC oven temperature program to separate the volatile compounds. A typical program might start at 40°C and ramp up to 250°C.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantify the concentration of this compound by creating a calibration curve using known concentrations of the standard.

Protocol for Stability Testing of this compound in a Meat Matrix

Objective: To evaluate the stability of this compound in a meat product under different processing and storage conditions.

Materials:

  • Meat product formulated with a known concentration of this compound

  • Packaging materials (e.g., vacuum bags, modified atmosphere packaging)

  • Incubators or storage chambers with controlled temperature and humidity

  • GC-MS for quantification

Procedure:

  • Sample Preparation:

    • Prepare a batch of the meat product with a known initial concentration of this compound.

    • Package the samples using different methods (e.g., aerobic, vacuum, MAP).

  • Storage Conditions:

    • Store the packaged samples under various conditions relevant to the product's lifecycle (e.g., refrigeration at 4°C, frozen at -18°C, accelerated shelf-life testing at elevated temperatures).

  • Analysis:

    • At specified time intervals (e.g., day 0, day 7, day 14), remove samples from storage.

    • Analyze the concentration of this compound in each sample using the GC-MS protocol described in section 4.2.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Calculate the degradation rate to determine the stability of the flavor ingredient under different conditions. Thiol compounds are susceptible to oxidation, which can lead to a loss of flavor impact.[6][7]

Visualizations

cluster_0 Flavor Ingredient Evaluation Workflow A Define Flavor Target Profile B Source this compound A->B C Prepare Meat Matrix with Varying Concentrations B->C D Sensory Evaluation (Protocol 4.1) C->D E Analytical Quantification (Protocol 4.2) C->E F Optimal Concentration Determined? D->F Analyze Data E->F Analyze Data F->C No, Iterate G Stability Testing (Protocol 4.3) F->G Yes H Final Formulation G->H

Caption: Workflow for evaluating this compound in meat products.

cluster_1 Potential Formation Pathways in Cooked Meat Maillard Maillard Reaction (Sugars + Amino Acids) Intermediates Reactive Intermediates (e.g., H2S, Aldehydes) Maillard->Intermediates Lipid Lipid Degradation Lipid->Intermediates Sulfur Sulfur-containing Precursors (e.g., Cysteine) Sulfur->Intermediates Flavor This compound Intermediates->Flavor

Caption: Potential formation pathways of this compound during cooking.

References

Application of 2-Methylcyclopentanethiol as an Intermediate in Pharmaceutical Synthesis: A Focus on Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methylcyclopentanethiol and similar thiol compounds as intermediates in the synthesis of potent antiviral agents, specifically neuraminidase inhibitors. The methodologies outlined are based on established synthetic routes for cyclopentane-based neuraminidase inhibitors, a class of drugs effective against influenza viruses.

Introduction

This compound is a versatile chemical intermediate that can be employed in the synthesis of complex pharmaceutical compounds. Its thiol group provides a reactive handle for the introduction of a thioether moiety, which can be a critical pharmacophore in drug design. One notable application of such intermediates is in the development of neuraminidase inhibitors. These antiviral drugs function by blocking the active site of the neuraminidase enzyme, preventing the release of new viral particles from infected cells and thus halting the spread of infection. The synthesis of Peramivir (RWJ-270201), a potent cyclopentane-based neuraminidase inhibitor, serves as a key example where a thiol intermediate is crucial for introducing a required thioether substituent. While the specific use of this compound is not explicitly detailed in publicly available literature for a commercial drug, the synthetic strategies employed for analogous compounds provide a robust framework for its application.

Core Application: Synthesis of Thioether-Substituted Cyclopentane (B165970) Neuraminidase Inhibitors

The general synthetic approach involves the reaction of a suitably functionalized cyclopentane precursor with a thiol, such as this compound, to form a thioether linkage. This thioether side chain can play a significant role in the binding affinity of the inhibitor to the neuraminidase active site.

General Reaction Scheme

The synthesis of these antiviral agents is a multi-step process. A key transformation involves the introduction of a thioether group onto a cyclopentane scaffold. An exemplary reaction, based on the synthesis of Peramivir analogs, is the nucleophilic substitution of a leaving group on the cyclopentane ring by a thiol.

G cluster_0 General Reaction for Thioether Introduction cyclopentane Functionalized Cyclopentane (with leaving group, e.g., OMs, OTs) product Thioether-substituted Cyclopentane Intermediate cyclopentane->product Nucleophilic Substitution thiol This compound (or other R-SH) thiol->product base Base (e.g., NaH, K2CO3)

Caption: General workflow for introducing a thioether substituent.

Experimental Protocols

The following protocols are adapted from established syntheses of neuraminidase inhibitors and provide a detailed methodology for the key step of introducing a thioether substituent using a thiol intermediate.

Protocol 1: Synthesis of a Thioether-Substituted Cyclopentane Intermediate

This protocol describes the nucleophilic substitution reaction to form the thioether linkage.

Materials:

  • Functionalized cyclopentane with a suitable leaving group (e.g., mesylate, tosylate) (1 equivalent)

  • This compound (1.2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the functionalized cyclopentane (1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thioether-substituted cyclopentane intermediate.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis of thioether-substituted cyclopentane intermediates, based on analogous reactions reported in the literature.

ParameterTypical ValueNotes
Reaction Yield 75-90%Highly dependent on the specific substrates and reaction conditions.
Purity (by HPLC) >95%After purification by column chromatography.
Reaction Time 12-18 hoursMonitored by TLC until disappearance of the starting material.
Reaction Temperature 0 °C to Room Temp.Initial cooling is important for controlling the reaction with NaH.

Logical Workflow for Drug Development

The integration of this compound as an intermediate in a drug discovery pipeline follows a logical progression from initial design to final synthesis.

G A Target Identification (Neuraminidase) B Lead Compound Identification (e.g., Cyclopentane Scaffold) A->B C Structure-Activity Relationship (SAR) Studies B->C D Design of Thioether Analogs C->D E Synthesis of Functionalized Cyclopentane Precursor D->E F Thioether Coupling with This compound E->F G Further Synthetic Elaboration F->G H Final API Synthesis G->H I Biological Evaluation (In vitro and In vivo) H->I

Caption: Drug development workflow utilizing this compound.

Conclusion

This compound and related thiols are valuable intermediates in the synthesis of complex pharmaceutical molecules, particularly in the field of antiviral drug discovery. The protocols and data presented here, derived from the well-established synthesis of neuraminidase inhibitors, provide a solid foundation for researchers and drug development professionals to explore the utility of this class of compounds in their synthetic endeavors. The ability to readily introduce a thioether functionality opens up avenues for fine-tuning the pharmacological properties of lead compounds, ultimately contributing to the development of novel and effective therapeutics.

Solid-Phase Microextraction (SPME) for the Analysis of Volatile 2-Methylcyclopentanethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentanethiol is a volatile sulfur compound (VSC) that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Its high volatility and reactivity, coupled with typically low concentrations in samples, present analytical challenges. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the extraction and concentration of volatile and semi-volatile compounds like this compound from a variety of matrices prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This document provides detailed application notes and a comprehensive protocol for the sampling and analysis of this compound using Headspace SPME (HS-SPME) coupled with GC-MS.

Principle of Headspace SPME (HS-SPME)

HS-SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is retracted and transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed. This headspace approach is particularly advantageous for complex or "dirty" samples as it prevents the fiber from coming into direct contact with the sample matrix.

Advantages of SPME for this compound Analysis:
  • High Sensitivity: SPME concentrates analytes on the fiber, leading to low detection limits, often in the ng/L range.[2][3]

  • Solvent-Free: As a green analytical chemistry technique, SPME minimizes the use and disposal of organic solvents.

  • Simplicity and Automation: SPME procedures are straightforward and can be easily automated for high-throughput analysis.[4]

  • Versatility: The technique is applicable to a wide range of sample matrices, including liquids, solids, and gases.[4]

Experimental Protocols

This section provides a detailed protocol for the sampling and analysis of this compound from a liquid or solid matrix using HS-SPME followed by GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile sulfur compounds.[3][4][5] A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is also a highly effective alternative.[5][6]

  • SPME Fiber Holder: Manual or autosampler version.

  • Headspace Vials: 20 mL amber or clear glass vials with PTFE/silicone septa and magnetic screw caps.

  • Heating and Agitation: A heating block, water bath, or agitator with temperature control.

  • Standards: this compound standard, internal standard (e.g., a deuterated analog or a different thiol not present in the sample).

  • Reagents: Sodium chloride (NaCl) (analytical grade), deionized water, methanol (B129727) (for stock solutions).

  • Optional Derivatization Reagent: For enhanced sensitivity and chromatographic performance, a derivatizing agent such as N-phenylmaleimide or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be used.[7][8][9]

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.[10]

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and scanning or selected ion monitoring (SIM).

HS-SPME Procedure
  • Sample Preparation:

    • Place a precisely measured amount of the liquid sample (e.g., 5 mL) or solid sample (e.g., 1 g) into a 20 mL headspace vial. For solid samples, add a small, consistent volume of deionized water (e.g., 5 mL) to facilitate the release of volatiles.

    • Salting Out: Add a known amount of NaCl (e.g., 1 g or to saturation) to the vial. This increases the ionic strength of the aqueous phase, which can enhance the partitioning of volatile analytes into the headspace.[2]

    • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the PTFE/silicone septum and cap.

  • Extraction:

    • Place the vial in the heating agitator set to the optimized extraction temperature (e.g., 50-70°C). The analysis of thiols is often improved at elevated temperatures.[2]

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-60 minutes).[2]

  • Desorption:

    • After extraction, retract the fiber and immediately insert it into the GC inlet, which has been heated to an appropriate temperature (e.g., 250°C).

    • Desorb the analytes for a sufficient time (e.g., 2-5 minutes) in splitless mode to ensure complete transfer to the GC column.

Optional On-Fiber Derivatization Protocol

Due to the reactive nature of thiols, derivatization can improve their stability and chromatographic behavior.[2][7]

  • Fiber Loading with Derivatizing Agent: Before sample extraction, expose the SPME fiber to the headspace of a vial containing the derivatization agent (e.g., PFBBr in a suitable solvent) for a specific time and temperature.[8]

  • Headspace Extraction: Proceed with the HS-SPME procedure as described above. The derivatization reaction will occur on the fiber as the thiol is extracted.

  • Desorption: Desorb the derivatized analyte in the GC inlet.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Temperature Program (Example):

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 250°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Temperatures: MS transfer line at 240°C, Ion source at 230°C.

    • Acquisition Mode: Full scan (e.g., m/z 35-350) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, using characteristic ions for this compound.

Quality Control and Calibration
  • Calibration: Prepare a series of calibration standards of this compound in a matrix similar to the samples. Analyze these standards using the same HS-SPME-GC-MS method to construct a calibration curve.

  • Method Blank: Analyze a vial containing only the matrix and internal standard to check for contamination.

  • Replicates: Analyze samples in triplicate to assess the precision of the method.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile thiols using HS-SPME-GC-MS. While specific data for this compound is not widely available, the performance for similar compounds is indicative of the expected results.

ParameterAnalyte(s)Method HighlightsTypical Value(s)Reference(s)
Fiber Type Various Volatile Sulfur CompoundsComparison of 5 fiber typesDVB/CAR/PDMS showed the best signals[4]
Polyfunctional ThiolsExtractive alkylation with PFBBrPDMS/DVB[10][11]
Short-chain ThiolsIn-fiber derivatization with N-phenylmaleimidePDMS/DVB[12]
Limit of Detection (LOD) 4-MMP, 3-MH, 3-MHAHS-SPME after PFB derivatization0.9 - 17 ng/L[2][11]
Butanethiol, Ethanethiol, etc.HS-SPME with in-fiber derivatizationLow µg/L range[7][12]
Linearity (R²) Butanethiol, Ethanethiol, etc.HS-SPME with in-fiber derivatization> 0.999[12]
Polyfunctional ThiolsExtractive alkylation with PFBBrNot Specified[10][11]
Precision (%RSD) 4-MMP, 3-MH, 3-MHAHS-SPME after PFB derivatization5 - 11%[2][11]
Short-chain ThiolsHS-SPME with in-fiber derivatization< 10%[7]
Recovery 4-MMP, 3-MH, 3-MHAHS-SPME after PFB derivatization90 - 109%[2][11]

Visualizations

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Additives Add NaCl & Internal Standard Vial->Additives Seal Seal Vial Additives->Seal Equilibrate Incubate & Equilibrate Seal->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Quantify Quantification Process->Quantify

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.

Key Parameter Relationships in HS-SPME

SPME_Parameters Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Selection (e.g., DVB/CAR/PDMS) Analyte->Fiber Matrix Sample Matrix Salt Salt Addition (NaCl) Matrix->Salt Agitation Agitation Matrix->Agitation Efficiency Extraction Efficiency & Sensitivity Fiber->Efficiency Temp Extraction Temperature Temp->Efficiency Time Extraction Time Time->Efficiency Salt->Efficiency Agitation->Efficiency

Caption: Factors Influencing SPME Extraction Efficiency.

References

Sensory evaluation techniques for determining the odor threshold of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The determination of odor thresholds is a critical aspect of sensory analysis, playing a pivotal role in various fields, including environmental monitoring, food and beverage quality control, and the development of pharmaceuticals and consumer products. 2-Methylcyclopentanethiol, a volatile sulfur compound, is of particular interest due to the characteristic low odor thresholds and significant sensory impact of thiols. Understanding its odor threshold is essential for managing its potential contribution to aroma profiles, identifying off-odors, and ensuring product quality and consumer acceptance.

This document provides detailed protocols and application notes for determining the odor threshold of this compound using established sensory evaluation techniques. The methodologies outlined are designed to yield reliable and reproducible data, crucial for informed decision-making in research and development.

Data Presentation: Odor Thresholds of Structurally Related Thiols

While a specific, peer-reviewed odor threshold value for this compound could not be definitively ascertained from the available literature, the following table presents the odor detection thresholds of structurally related thiol compounds. This data serves as a valuable reference for estimating the likely range of the odor threshold for this compound and for comparative sensory analysis.

CompoundChemical StructureOdor Descriptor(s)Odor Threshold in Air (ng/L)
CyclopentanethiolC5H10SSulfurous, alliaceous0.03
1-PentanethiolC5H12SPungent, alliaceous0.01
2-Methyl-1-butanethiolC5H12SSkunky, sulfurous0.02
3-Methyl-1-butanethiolC5H12SSkunky, coffee0.0001
FurfurylthiolC5H6OSRoasted coffee0.005

Experimental Protocols

Protocol 1: Determination of Odor Detection Threshold by ASTM E679-19

This protocol outlines the "Forced-Choice Ascending Concentration Series Method of Limits" as described in ASTM E679-19, a standard practice for determining odor and taste thresholds.

1. Objective: To determine the concentration at which a panelist can reliably detect a difference between a sample containing this compound and a blank sample.

2. Materials:

  • This compound (high purity)

  • Odor-free air or nitrogen (as the dilution gas)

  • Dynamic dilution olfactometer

  • A series of graduated gas sampling bags or syringes

  • Sensory panel of at least 8-10 trained assessors

  • Controlled environment sensory evaluation room (odor-free, with controlled temperature and humidity)

3. Panelist Selection and Training:

  • Select panelists based on their ability to detect a range of standard odorants at known concentrations.

  • Train panelists on the forced-choice methodology and familiarize them with the anticipated odor character of this compound in a preliminary session.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent or by direct injection of the liquid into a known volume of dilution gas.

  • Create a series of dilutions in ascending order of concentration using the olfactometer. A geometric progression (e.g., a factor of 2 or 3) is recommended for the dilution series.

5. Sensory Evaluation Procedure:

  • Present each panelist with a set of three samples (a "triangle test"): two blanks (odor-free air) and one sample containing this compound at a specific concentration.

  • The position of the odorous sample within the set should be randomized for each presentation.

  • Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Start with the lowest concentration and proceed to higher concentrations in the series.

  • Record whether the panelist correctly identifies the odorous sample at each concentration level.

  • A "best-estimate" threshold for each panelist is calculated as the geometric mean of the last concentration at which they failed to detect the odor and the first concentration at which they correctly detected it in two consecutive presentations.

6. Data Analysis:

  • Calculate the individual threshold for each panelist.

  • The group threshold is determined by calculating the geometric mean of the individual thresholds.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Thiols

The perception of odors, including those of thiols like this compound, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of a thiol to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This cascade involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and perception of the smell. Some studies suggest that for certain thiols, the presence of metal ions, such as copper, may be necessary for the robust activation of their specific olfactory receptors.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-Gated Ion Channel Depolarization Neuronal Depolarization CNG->Depolarization Leads to G_Protein->AC Activates ATP ATP ATP->AC cAMP->CNG Opens Ions Na+, Ca2+ Ions->CNG Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: General olfactory signaling pathway for thiol odorants.

Experimental Workflow for Odor Threshold Determination

The workflow for determining the odor threshold of this compound involves a series of systematic steps, from panelist selection and training to sample preparation, sensory evaluation, and finally, data analysis to determine the group threshold.

Experimental_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panel_Selection Panelist Selection (Screening) Panel_Training Panelist Training (ASTM E679) Panel_Selection->Panel_Training Sensory_Test Sensory Evaluation (Forced-Choice Triangle Test) Panel_Training->Sensory_Test Sample_Prep Sample Preparation (Ascending Concentrations) Sample_Prep->Sensory_Test Individual_Threshold Calculate Individual Best-Estimate Thresholds Sensory_Test->Individual_Threshold Group_Threshold Calculate Group Geometric Mean Threshold Individual_Threshold->Group_Threshold Report Final Report Group_Threshold->Report

Caption: Workflow for odor threshold determination via ASTM E679.

Application Notes and Protocols for the Synthesis of 2-Methylcyclopentanethiol Analogs and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-methylcyclopentanethiol analogs for structure-activity relationship (SAR) studies. The protocols detailed below outline the preparation of substituted 2-methylcyclopentanone (B130040) precursors and their subsequent conversion to the corresponding thiols. Additionally, a framework for evaluating the biological activity and elucidating the SAR of these analogs is presented, drawing parallels from studies on related cyclic thiol compounds.

Introduction

This compound and its analogs represent a class of sulfur-containing cyclic compounds with potential applications in drug discovery. The thiol functional group is known to interact with various biological targets, and the stereochemistry and substitution pattern on the cyclopentane (B165970) ring can significantly influence biological activity. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological function, guiding the design of more potent and selective therapeutic agents. This document provides detailed synthetic protocols and a strategic approach to conducting SAR studies on this novel class of compounds.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached in a modular fashion, beginning with the synthesis of appropriately substituted 2-methylcyclopentanone precursors, followed by the introduction of the thiol group.

Part 1: Synthesis of Substituted 2-Methylcyclopentanone Precursors

A versatile method for preparing substituted 2-methylcyclopentanones involves the alkylation of 2-methylcyclopentanone-2-carboxylic esters, followed by hydrolysis and decarboxylation. This approach allows for the introduction of a wide variety of substituents at the 2-position.

Experimental Protocol: Synthesis of 2-Alkyl-2-methylcyclopentanones

This protocol describes a general procedure for the synthesis of 2-alkyl-2-methylcyclopentanones, key intermediates for the corresponding thiols.

Materials:

  • 2-Methylcyclopentanone

  • Diethyl carbonate

  • Sodium ethoxide

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

Procedure:

  • Carbethoxylation of 2-Methylcyclopentanone:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

    • To this, add a mixture of 2-methylcyclopentanone (1.0 eq) and diethyl carbonate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • After cooling, neutralize the mixture with dilute hydrochloric acid and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-methyl-1-oxocyclopentane-2-carboxylate.

  • Alkylation of the β-keto ester:

    • To a solution of sodium ethoxide in ethanol, add the crude ethyl 2-methyl-1-oxocyclopentane-2-carboxylate (1.0 eq) at room temperature.

    • Add the desired alkyl halide (1.1 eq) dropwise and stir the mixture at room temperature overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-alkyl-2-methyl-1-oxocyclopentane-2-carboxylic acid ethyl ester.

  • Hydrolysis and Decarboxylation:

    • Heat the crude alkylated β-keto ester with concentrated hydrochloric acid at reflux for 4-6 hours.

    • Cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting 2-alkyl-2-methylcyclopentanone by distillation or column chromatography.

Table 1: Synthesis of Substituted 2-Methylcyclopentanone Precursors

EntryAlkyl Halide (R-X)Product (2-R-2-methylcyclopentanone)Yield (%)
1Methyl Iodide2,2-Dimethylcyclopentanone75
2Ethyl Bromide2-Ethyl-2-methylcyclopentanone72
3Benzyl Bromide2-Benzyl-2-methylcyclopentanone68

Diagram 1: Synthetic Workflow for Substituted 2-Methylcyclopentanones

G start 2-Methylcyclopentanone keto_ester Ethyl 2-methyl-1-oxocyclopentane-2-carboxylate start->keto_ester 1. Diethyl carbonate, NaOEt alkylated_keto_ester 2-Alkyl-2-methyl-1-oxocyclopentane-2-carboxylic acid ethyl ester keto_ester->alkylated_keto_ester 2. Alkyl Halide, NaOEt final_ketone Substituted 2-Methylcyclopentanone alkylated_keto_ester->final_ketone 3. HCl, Heat

Caption: General workflow for the synthesis of substituted 2-methylcyclopentanones.

Part 2: Conversion of Substituted Cyclopentanones to Cyclopentanethiols

The conversion of the synthesized cyclopentanone (B42830) analogs to the corresponding thiols can be achieved through a two-step process involving reduction to the alcohol followed by conversion to the thiol.

Experimental Protocol: Synthesis of this compound Analogs

Materials:

Procedure:

  • Reduction to Cyclopentanol (B49286):

    • Dissolve the substituted 2-methylcyclopentanone (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude substituted 2-methylcyclopentanol.

  • Conversion of Alcohol to Thiol:

    • Method A: Via Alkyl Halide

      • To a solution of the crude cyclopentanol (1.0 eq) in pyridine at 0 °C, add thionyl chloride (1.2 eq) or phosphorus tribromide (0.4 eq) dropwise.

      • Stir the mixture at room temperature for 2-4 hours.

      • Pour the reaction mixture onto ice and extract with diethyl ether.

      • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate to obtain the crude alkyl halide.

      • Dissolve the crude alkyl halide in DMF and add sodium hydrosulfide (1.5 eq).

      • Heat the mixture at 60-80 °C for 4-6 hours.

      • Cool the reaction, pour into water, and extract with diethyl ether.

      • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final thiol by distillation or column chromatography.

    • Method B: Mitsunobu Reaction

      • To a solution of the crude cyclopentanol (1.0 eq), triphenylphosphine (B44618) (1.5 eq), and thiolacetic acid (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Concentrate the reaction mixture and purify the resulting thioacetate (B1230152) by column chromatography.

      • To a solution of the purified thioacetate in methanol, add a solution of sodium methoxide (B1231860) in methanol and stir at room temperature for 1-2 hours.

      • Neutralize with 1 M HCl and extract with diethyl ether.

      • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final thiol.

Table 2: Synthesis of this compound Analogs

EntryPrecursor KetoneProduct (Thiol)Overall Yield (%)
12,2-Dimethylcyclopentanone2,2-Dimethylcyclopentanethiol65
22-Ethyl-2-methylcyclopentanone2-Ethyl-2-methylcyclopentanethiol62
32-Benzyl-2-methylcyclopentanone2-Benzyl-2-methylcyclopentanethiol58

Diagram 2: Experimental Workflow for Thiol Synthesis

G ketone Substituted 2-Methylcyclopentanone alcohol Substituted 2-Methylcyclopentanol ketone->alcohol 1. NaBH4, MeOH halide Substituted 2-Methylcyclopentyl Halide alcohol->halide 2a. SOCl2 or PBr3 thiol Substituted this compound halide->thiol 2b. NaSH, DMF

Caption: Workflow for converting substituted cyclopentanones to the target thiols.

Structure-Activity Relationship (SAR) Studies

While specific SAR data for this compound analogs is not extensively available in the public domain, a general approach to conducting such studies can be outlined based on established principles in medicinal chemistry. The synthesized analogs should be evaluated in a relevant biological assay to determine their activity (e.g., enzyme inhibition, receptor binding, or cellular effects).

Hypothetical Biological Target and Assay

For the purpose of this application note, let us consider a hypothetical enzyme, "Thiol-Modulated Kinase 1" (TMK1), which has a cysteine residue in its active site that can be targeted by thiol-containing inhibitors. The inhibitory activity of the synthesized this compound analogs would be determined using an in vitro kinase assay, measuring the IC₅₀ values.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human TMK1, peptide substrate, ATP, synthesized thiol analogs, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions for each synthesized thiol analog.

    • In a 96-well plate, add the TMK1 enzyme, the peptide substrate, and the thiol analog at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the enzyme.

    • Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit.

    • Calculate the percentage of inhibition for each concentration of the analog and determine the IC₅₀ value by fitting the data to a dose-response curve.

SAR Analysis

Table 3: Hypothetical SAR Data for this compound Analogs against TMK1

AnalogR Group at C2IC₅₀ (µM)
1H50.2
2Methyl25.8
3Ethyl15.1
4Isopropyl35.6
5Benzyl8.5

Interpretation of Hypothetical SAR:

  • Effect of Alkyl Substitution: The data suggests that small alkyl substituents at the 2-position, adjacent to the methyl group, are beneficial for activity. The activity increases from methyl (IC₅₀ = 25.8 µM) to ethyl (IC₅₀ = 15.1 µM), indicating that a slightly larger, lipophilic group may enhance binding. However, a bulkier isopropyl group leads to a decrease in activity (IC₅₀ = 35.6 µM), possibly due to steric hindrance within the enzyme's active site.

  • Effect of Aromatic Substitution: The benzyl-substituted analog shows the highest potency (IC₅₀ = 8.5 µM). This significant increase in activity suggests a potential hydrophobic or π-stacking interaction between the benzyl group and a corresponding pocket in the TMK1 active site.

Diagram 3: Signaling Pathway and Point of Intervention

G substrate Substrate product Phosphorylated Product substrate->product Phosphorylation tmk1 TMK1 tmk1->product atp ATP adp ADP atp->adp inhibitor This compound Analog inhibitor->tmk1 Inhibition

Caption: Inhibition of TMK1-mediated phosphorylation by this compound analogs.

Conclusion

This document provides detailed protocols for the synthesis of a series of this compound analogs with varying substituents on the cyclopentane ring. By systematically modifying the structure and evaluating the biological activity of these compounds, researchers can establish a clear structure-activity relationship. The hypothetical SAR analysis presented here illustrates how such data can be interpreted to guide the design of more potent and specific inhibitors. These application notes and protocols serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in the GC Analysis of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common issue of peak tailing during the gas chromatography (GC) analysis of 2-Methylcyclopentanethiol. Due to its reactive sulfhydryl (-SH) group, this compound is prone to interactions with active sites within the GC system, leading to asymmetrical peaks that can compromise resolution and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

Peak tailing for reactive sulfur compounds like this compound is primarily caused by unwanted interactions between the analyte's polar sulfhydryl group and active sites within the GC system.[1][2] These active sites can include exposed silanol (B1196071) groups in the column, contaminated surfaces in the inlet liner, or metal components in the flow path.[1][3] Other causes can include column overload, improper column installation, or the use of an inappropriate stationary phase.[1][4]

Q2: How can I quickly diagnose the source of the peak tailing?

A key diagnostic step is to observe the chromatogram closely. If all peaks, including the solvent peak, are tailing, the problem is likely a physical issue such as a flow path disruption, a poorly installed column, or a leak.[4][5][6] If only certain peaks, particularly polar compounds like this compound, are tailing, the cause is more likely chemical in nature, pointing to active sites within the system that are interacting with specific analytes.[5][7]

Q3: What is the first thing I should check if all my peaks are tailing?

If all peaks exhibit tailing, you should first investigate for a physical disruption in the carrier gas flow path.[5] This includes checking for leaks, ensuring the column is installed correctly at the proper depth in the inlet and detector, and verifying that the column ends are cut cleanly and squarely.[4][6] An improperly installed column can create dead volumes, leading to turbulence and peak distortion.[4]

Q4: What if only the this compound peak is tailing?

When only a reactive analyte like this compound shows tailing, the issue is almost certainly due to chemical interactions with active sites.[7] The troubleshooting should focus on improving the inertness of the system. Key actions include performing inlet maintenance (replacing the liner and septum), trimming the front end of the column to remove contamination, and ensuring all components in the flow path are properly deactivated.[3][8]

Q5: Can my choice of GC column cause peak tailing for this compound?

Yes, column selection is critical. This compound is a polar compound. Using a non-polar column can result in poor peak shape due to incompatible analyte-phase interactions.[9] An intermediate or polar stationary phase is recommended for polar compounds like thiols.[10] Columns specifically designed for sulfur analysis, which feature exceptionally inert surfaces, can provide excellent peak shapes for reactive sulfur compounds.[11]

Q6: What is derivatization and why is it recommended for thiol analysis?

Derivatization is a chemical reaction used to modify an analyte to improve its analytical properties.[12] For thiols, the goal is to convert the highly polar and reactive -SH group into a less polar, more volatile, and more stable functional group.[13] This is commonly achieved through silylation or alkylation.[12][14] The resulting derivative has a reduced tendency to interact with active sites in the GC system, leading to significantly improved peak symmetry and overall chromatographic performance.[14]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow for Peak Tailing

Question: I am observing significant peak tailing for this compound. What is a step-by-step process to identify and resolve the issue?

Answer: A systematic approach is crucial for efficiently diagnosing and resolving peak tailing. Start with the most common and easily correctable issues before moving to more complex solutions. The workflow below outlines a logical progression for troubleshooting.

Troubleshooting_Workflow start Observe Peak Tailing for this compound check_all_peaks Do all peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Suspect Physical Issue: Flow Path Disruption check_all_peaks->physical_issue  Yes chemical_issue Suspect Chemical Issue: System Activity check_all_peaks->chemical_issue  No, only  active analytes check_install Check Column Installation (Cuts, Depth, Leaks) physical_issue->check_install check_install->chemical_issue No Improvement resolved Problem Resolved check_install->resolved Issue Fixed inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maintenance trim_column Trim 15-20 cm from Column Inlet inlet_maintenance->trim_column No Improvement inlet_maintenance->resolved Issue Fixed check_column_type Is the column suitable for polar thiols? trim_column->check_column_type No Improvement trim_column->resolved Issue Fixed use_inert_column Switch to an Inert-Coated or Polar Phase Column check_column_type->use_inert_column No consider_derivatization Consider Derivatization (e.g., Silylation) check_column_type->consider_derivatization Yes, but still tailing use_inert_column->resolved consider_derivatization->resolved

Caption: Systematic workflow for troubleshooting peak tailing.

Guide 2: Optimizing GC System Inertness

Question: How do I ensure my GC system is sufficiently inert for analyzing reactive thiols?

Answer: Achieving an inert flow path is critical for preventing interactions with this compound.

  • Inlet Maintenance: The inlet is a common source of activity.[3] Routinely replace the liner, septum, and seals. Use high-quality, ultra-inert liners designed to minimize surface activity.[3]

  • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[3]

  • Column Trimming: Non-volatile residues and active sites accumulate at the head of the column.[8] Trimming 15-20 cm from the inlet end can remove this contaminated section and restore performance.[3]

  • Use Inert Components: Whenever possible, use inert-coated components throughout the flow path, including ferrules and transfer lines, to minimize potential analyte adsorption.[11]

Guide 3: Derivatization for Improved Peak Shape

Question: My peak shape is still poor after optimizing the GC system. How do I perform derivatization?

Answer: Derivatization chemically modifies the thiol group to make it less reactive and more suitable for GC analysis.[12] Silylation is a common and effective method.[14] The reaction converts the active hydrogen on the sulfur atom to a non-polar trimethylsilyl (B98337) (TMS) group.[14]

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Thiol This compound (R-SH) plus + Thiol->plus Reagent Silylating Reagent (e.g., BSTFA) Product Silylated Thiol (R-S-TMS) - Less Polar - More Volatile Reagent->Product Reaction plus->Reagent

Caption: Silylation derivatization pathway for thiols.

Data Presentation: Impact of Troubleshooting Actions

The following table summarizes the expected improvement in peak shape, measured by the USP Tailing Factor (Tf), after implementing various troubleshooting steps. A Tf of 1.0 represents a perfectly symmetrical Gaussian peak, with higher values indicating more tailing.

Troubleshooting ActionTailing Factor (Before)Tailing Factor (After)Notes
Inlet Maintenance
Replace standard liner with Ultra-Inert liner2.81.7Reduces surface activity in the hottest sample zone.[3]
Replace cored/worn septum2.11.8Prevents particles from creating new active sites in the liner.[3]
Column Maintenance
Trim 20 cm from column inlet2.51.5Removes accumulated non-volatile residues and active sites.[8]
Column Selection
Switch from non-polar to polar phase column3.0+1.4Ensures proper analyte-stationary phase interaction for polar thiols.[10]
Derivatization
Silylation of this compound2.21.1Masks the reactive thiol group, drastically reducing interactions.[12][14]

Experimental Protocols

Protocol 1: GC Inlet Maintenance for Thiol Analysis

Objective: To reduce system activity by replacing consumable parts in the GC inlet.

Materials:

  • New, ultra-inert GC inlet liner

  • New, high-quality septum

  • Inlet sealing ring (O-ring)

  • Appropriate tools for the GC instrument (wrenches, tweezers)

  • Lint-free gloves

Procedure:

  • Cool the GC inlet to a safe temperature (e.g., < 50 °C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing lint-free gloves, carefully remove the retaining nut from the top of the inlet.

  • Remove the old septum using tweezers.

  • Unscrew the inlet body to access the liner.

  • Carefully remove the old liner and O-ring.

  • Inspect the inside of the inlet for any visible contamination or particles. Clean if necessary according to the manufacturer's guidelines.

  • Place the new O-ring onto the new ultra-inert liner.

  • Using clean tweezers, insert the new liner into the inlet and reassemble the inlet body.

  • Place the new septum in position and secure it with the retaining nut. Do not overtighten.

  • Restore carrier gas flow and perform a leak check before heating the inlet back to its setpoint temperature.

Protocol 2: Silylation of this compound using BSTFA

Objective: To derivatize the thiol for improved peak shape by replacing the active hydrogen with a TMS group.

Materials:

  • Sample containing this compound in a suitable solvent (e.g., pyridine, acetonitrile)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS catalyst

  • Autosampler vial with insert and cap

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Pipette 100 µL of the sample solution into an autosampler vial insert.

  • Add 100 µL of the silylating reagent (BSTFA). Note: The ratio of reagent to sample may need optimization.

  • Cap the vial securely and briefly vortex the mixture to ensure it is homogenous.

  • Heat the vial at 60-70 °C for 30 minutes to facilitate the reaction.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC analysis. Analyze the derivatized sample promptly, as derivatives can be sensitive to moisture.

References

Technical Support Center: Optimizing Injection Parameters for the Analysis of Thermally Labile Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) parameters for the analysis of thermally labile thiols. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: Why are thermally labile thiols difficult to analyze by GC?

Thermally labile thiols are challenging to analyze using gas chromatography due to several factors. Their sulfhydryl (-SH) group is highly reactive, making these compounds prone to oxidation and degradation at the high temperatures often used in GC injectors.[1][2] This thermal degradation can lead to inaccurate quantification, poor peak shapes, and low analytical sensitivity.[3][4] Furthermore, the polar nature of the thiol group can cause interactions with active sites within the GC system, such as in the injector liner or on the column, resulting in peak tailing and sample loss.[5][6]

Q2: What is the most critical injection parameter to optimize for thermally labile thiols?

The injector temperature is one of the most critical parameters to optimize. A temperature that is too high will cause the thermally labile thiols to degrade, while a temperature that is too low will result in incomplete vaporization and broad peaks.[5][7] A careful balance must be achieved to ensure efficient volatilization without inducing thermal decomposition.[7][8] It is often recommended to start with a lower injector temperature (e.g., 200-250 °C) and incrementally increase it to find the optimal setting for your specific analytes.[5][7][9]

Q3: What is derivatization and why is it recommended for thiol analysis?

Derivatization is a chemical process that transforms an analyte into a more suitable form for analysis.[10] For thermally labile thiols, derivatization is highly recommended to improve their thermal stability and volatility.[10][11] The process typically involves reacting the active hydrogen in the thiol's sulfhydryl group with a derivatizing agent to form a more stable, less polar, and more volatile compound.[12] This not only protects the thiol from degradation in the hot injector but also improves chromatographic peak shape and detector response.[10] Common derivatization techniques for thiols include silylation.[12]

Q4: Which injection technique is best for thermally labile thiols?

The choice of injection technique significantly impacts the analysis of thermally labile compounds.

  • Splitless Injection: While common, the hot inlet can cause degradation. Optimization of inlet temperature and liner type is crucial.[9]

  • Programmed Temperature Vaporizer (PTV) Inlet: This is a recommended technique as it allows for a gentle temperature ramp, minimizing the time the analyte spends at high temperatures before being transferred to the column.[5][13]

  • Cold On-Column (OCI) Injection: This is often considered the ideal method for highly thermally sensitive compounds.[3][9] The sample is introduced directly onto the column without passing through a heated inlet, thus eliminating the risk of thermal degradation in the injector.[3][4]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing Peaks)

Potential CauseTroubleshooting Steps
Active Sites in the GC System Thiols can interact with active silanol (B1196071) groups in the injector liner, column, or detector.[5] Solution: 1. Use Deactivated Liners: Regularly replace the inlet liner with a deactivated one to minimize interactions.[5] Consider liners without glass wool, as it can be a source of activity.[8][13] 2. Condition the GC Column: Properly condition the column as per the manufacturer's instructions.[5] 3. Install a Guard Column: A deactivated guard column can protect the analytical column from non-volatile matrix components.[5]
Inappropriate Injection Temperature A temperature that is too low can cause incomplete volatilization, leading to peak broadening and tailing.[5]
Column Contamination Buildup of non-volatile residues can create active sites.

Problem: Low Analyte Recovery / Small Peak Areas

Potential CauseTroubleshooting Steps
Thermal Degradation in Injector The injector temperature is too high, causing the thermally labile thiols to break down.[7]
Adsorption in the System Active sites in the GC system can irreversibly adsorb the thiols.[5]
Sample Backflash The sample vapor expands to a volume greater than the liner, causing sample loss.[8]

Problem: Inconsistent Peak Areas / Poor Reproducibility

Potential CauseTroubleshooting Steps
Injector Contamination A contaminated liner can lead to inconsistent sample transfer to the column.[8]
Inconsistent Injection Volume Variations from the autosampler can lead to variable peak areas.
Analyte Instability Thiols can be unstable and may degrade in the sample vial over time, especially if not derivatized.[1]

Experimental Protocols

Protocol 1: Silylation of Thermally Labile Thiols for GC Analysis

This protocol outlines a general procedure for the derivatization of thermally labile thiols using a common silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the active hydrogen on the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing thermal stability and volatility.[12]

Materials:

  • Sample containing thermally labile thiols

  • Silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps (B75204) and septa

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as silylating reagents are highly sensitive to moisture.[8] If necessary, dry the sample under a stream of nitrogen.

  • Aliquot Sample: Accurately transfer a known amount of the sample into a clean, dry reaction vial.

  • Dissolve Sample: Dissolve the sample in a small volume of an appropriate anhydrous solvent.

  • Derivatization Reaction: Add the silylating reagent to the sample solution. A typical ratio is a 2:1 excess of reagent to analyte.

  • Reaction Incubation: Tightly cap the vial and heat the mixture. Typical conditions range from 60-80°C for 30-60 minutes.[8] The optimal temperature and time will depend on the specific thiol. For some highly reactive compounds, the reaction may proceed to completion at room temperature.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. It is crucial to analyze derivatized samples promptly, as TMS derivatives can be prone to hydrolysis.[8]

Data Presentation

Table 1: Impact of Injector Temperature on the Peak Area of a Model Thermally Labile Thiol
Injector Temperature (°C)Relative Peak Area (%)Peak Shape Observation
20075Broad, slight tailing
22592Symmetrical, good shape
250100Symmetrical, sharp
27585Symmetrical, but reduced area
30060Significant peak area reduction, possible degradation products observed

Note: Data is illustrative and will vary based on the specific analyte and GC system.

Table 2: Comparison of Injection Techniques for Thermally Labile Thiol Analysis
Injection TechniqueAnalyte DegradationSensitivitySystem Complexity
Hot Splitless High potential for degradation[3][4]GoodLow
PTV Reduced degradationExcellentModerate
Cold On-Column (OCI) Minimal to no degradation[3][4]ExcellentHigh

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing thermally labile thiol Derivatize Derivatization (Optional) e.g., Silylation Sample->Derivatize If direct analysis fails Injection Select Injection Technique (e.g., PTV, On-Column) Sample->Injection Derivatize->Injection Optimize Optimize Injector Temp & Other Parameters Injection->Optimize Separation Chromatographic Separation Optimize->Separation Detection Detection (MS, SCD) Separation->Detection Data Data Acquisition & Analysis Detection->Data Result Final Result Data->Result

Caption: Experimental workflow for the analysis of thermally labile thiols.

Troubleshooting cluster_peakshape cluster_recovery cluster_repro Start Poor Chromatographic Result? Tailing Peak Tailing? Start->Tailing Yes LowRecovery Low Recovery? Start->LowRecovery No, but... PoorRepro Poor Reproducibility? Start->PoorRepro No, but... CheckLiner Use Deactivated Liner Check for Column Contamination Tailing->CheckLiner Final Re-analyze CheckLiner->Final LowerTemp Lower Injector Temperature LowRecovery->LowerTemp ConsiderDeriv Consider Derivatization LowerTemp->ConsiderDeriv If still low ConsiderDeriv->Final CheckSystem Check for Leaks Replace Septum/Liner PoorRepro->CheckSystem CheckSystem->Final

Caption: Troubleshooting logic for common issues in thiol analysis.

References

Preventing the oxidation of 2-Methylcyclopentanethiol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-Methylcyclopentanethiol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on preventing oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading, and how can I prevent it?

A1: this compound, like other thiols, contains a highly reactive sulfhydryl (-SH) group that is susceptible to oxidation. This can lead to the formation of disulfides and other oxidation products, compromising the integrity of your sample. The primary causes of this degradation are exposure to atmospheric oxygen, the presence of metal ions, and inappropriate pH levels.

To prevent degradation, it is crucial to minimize exposure to air by working with degassed solutions and under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] Additionally, using chelating agents and controlling the pH of your buffers can significantly reduce the rate of oxidation.[1][2]

Q2: What is the most effective way to stabilize my this compound sample immediately after collection?

A2: Immediate stabilization is critical to prevent artificial oxidation of thiols during sample handling.[4] A highly effective method is the use of alkylating agents, such as N-ethylmaleimide (NEM), which rapidly react with the sulfhydryl group to form a stable thioether bond.[4][5] This process, known as alkylation, effectively "caps" the reactive thiol group, preventing it from oxidizing.

Q3: Can I reverse the oxidation of my this compound sample?

A3: Yes, in many cases, the formation of disulfide bonds due to oxidation can be reversed. This is achieved by using reducing agents. Common choices include tris(2-carboxyethyl)phosphine (B1197953) (TCEP), dithiothreitol (B142953) (DTT), and β-mercaptoethanol (BME).[1][2] TCEP is often the preferred reducing agent as it is highly effective, stable, odorless, and works over a broad pH range.[1]

Q4: How does pH affect the stability of this compound?

A4: The stability of thiols is significantly influenced by pH. At a pH above 8, the thiol group is more likely to exist in its deprotonated form, the thiolate anion (S-). This anion is much more susceptible to oxidation than the protonated form (-SH).[1] Therefore, if your experimental conditions allow, working at a slightly acidic to neutral pH (6.0-7.0) can help to slow down the rate of oxidation.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Oxidation of the thiol group during sample preparation.1. Add a Reducing Agent: Incorporate TCEP, DTT, or BME into your buffers to prevent and reverse disulfide bond formation.[1][2] 2. Degas Buffers: Remove dissolved oxygen from all aqueous solutions by sparging with an inert gas (nitrogen or argon) or using a vacuum/sonication cycle.[1][2][3] 3. Work Under an Inert Atmosphere: For highly sensitive samples, perform sample preparation in a glove box or under a continuous stream of inert gas.[3][6]
Formation of unexpected disulfide peaks in chromatogram Metal-catalyzed oxidation of the thiol.1. Add a Chelating Agent: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-10 mM in your buffers to sequester divalent metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze oxidation.[1][2]
Inconsistent quantification results Artifactual oxidation during sample handling and storage.1. Immediate Stabilization: Treat samples with an alkylating agent like N-ethylmaleimide (NEM) immediately after collection to block the thiol group.[4][5] 2. Proper Storage: Store samples at -80°C under an inert atmosphere for long-term stability.[3][4] Aliquot samples to avoid repeated freeze-thaw cycles.[6]
Low yield in derivatization reactions Oxidation of the thiol prior to derivatization.1. Pre-treat with a Reducing Agent: Before derivatization, briefly treat the sample with TCEP to reduce any existing disulfides, ensuring the availability of the free thiol for the reaction. Note that some reducing agents like DTT and BME contain thiols and may need to be removed prior to derivatization.

Experimental Protocols

Protocol 1: General Sample Preparation for Preventing Oxidation

This protocol outlines the fundamental steps to minimize the oxidation of this compound during routine sample preparation.

  • Buffer Preparation:

    • Prepare all aqueous buffers fresh for each experiment.

    • Degas the buffers by sparging with a high-purity inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.[1][3]

    • Alternatively, use a vacuum system with sonication to degas the buffers.

    • Add 1-5 mM EDTA to the buffers to chelate any contaminating metal ions.[1][2]

  • Sample Handling:

    • Whenever possible, perform all sample handling steps on ice or in a cold room to reduce the rate of chemical reactions, including oxidation.

    • Minimize the exposure of the sample to the atmosphere. Keep sample vials capped and work efficiently.

  • Use of Reducing Agents:

    • For applications where the free thiol is required, add a reducing agent to the buffers. TCEP is recommended at a final concentration of 5-20 mM due to its stability and effectiveness.[1]

  • Inert Atmosphere:

    • For maximum protection, especially for prolonged experiments, conduct the entire sample preparation process inside a glove box filled with nitrogen or argon.

Protocol 2: Derivatization of this compound for Analysis

Derivatization is a common strategy to enhance the stability and detectability of volatile thiols. This protocol provides a general workflow using a thiol-reactive derivatizing agent.

  • Sample Preparation:

    • Follow the steps outlined in Protocol 1 to prepare your sample in a manner that preserves the reduced state of this compound.

  • Reduction of Disulfides (Optional but Recommended):

    • Before adding the derivatizing agent, treat the sample with 5 mM TCEP for 15-30 minutes at room temperature to ensure all thiol groups are in their reduced form.

  • Derivatization Reaction:

    • Prepare a stock solution of the derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr) or ebselen) in an appropriate organic solvent.[7][8]

    • Add the derivatizing agent to the sample. The optimal molar excess of the agent will depend on the specific reagent and the concentration of the thiol.

    • Incubate the reaction mixture under the conditions (time, temperature, pH) recommended for the specific derivatizing agent.

  • Extraction and Analysis:

    • After the reaction is complete, extract the derivatized this compound using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

    • Analyze the extracted derivative by the chosen chromatographic method (e.g., GC-MS or LC-MS). The derivatization imparts stability, making the compound less prone to degradation during analysis.[9]

Visualizing the Workflow and Oxidation Pathway

To further clarify the processes involved in handling this compound, the following diagrams illustrate the experimental workflow for preventing oxidation and the chemical pathway of thiol oxidation.

experimental_workflow cluster_prep Sample Preparation cluster_stabilize Stabilization/Derivatization cluster_analysis Analysis Sample Sample Collection Degas Degas Buffers (N2 or Ar) Sample->Degas Chelate Add EDTA Degas->Chelate Reduce Add TCEP (Optional) Chelate->Reduce Stabilize Immediate Stabilization (e.g., NEM Alkylation) Reduce->Stabilize For direct analysis of free thiol Derivatize Derivatization (e.g., PFBBr) Reduce->Derivatize For analysis of derivatized thiol Extract Extraction (LLE/SPE) Stabilize->Extract Derivatize->Extract Analyze GC-MS or LC-MS Analysis Extract->Analyze

Caption: Experimental workflow for preventing the oxidation of this compound.

oxidation_pathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > 7 Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide Oxidation (O2, Metal Ions) Disulfide->Thiol Reduction ReducingAgent Reducing Agent (e.g., TCEP) ReducingAgent->Thiol Reverses Oxidation

Caption: Simplified chemical pathway of this compound oxidation and its reversal.

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 2-Methylcyclopentanethiol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, in this case, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.

Q2: What are the common indicators that my this compound analysis is being impacted by matrix effects?

A2: Several signs can point to the presence of matrix effects in your assay. These include:

  • Poor reproducibility of results between injections.

  • Inaccurate quantification, leading to high variability in quality control (QC) samples.

  • Non-linear calibration curves.

  • A noticeable decrease in the sensitivity of the assay.

  • Inconsistent peak areas for QC samples across different batches of the biological matrix.

Q3: How can I identify and quantify the extent of matrix effects in my analysis?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the response of this compound in a clean solvent (neat solution) to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) can then be calculated. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What are the primary strategies to minimize matrix effects for a volatile thiol like this compound?

A4: The key strategies to combat matrix effects for this compound can be categorized as follows:

  • Thorough Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are highly effective.[2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, gradient, or using a different type of analytical column.

  • Derivatization: Due to the volatility and potential for poor ionization of thiols, derivatization is a highly recommended strategy. This involves chemically modifying the thiol group to create a more stable, less volatile, and more easily ionizable compound.[3][4]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is a form of the analyte where some atoms have been replaced by their stable isotopes (e.g., deuterium, 13C). Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects. This allows for accurate correction of any signal suppression or enhancement.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing, Broadening) Secondary interactions between the thiol group and the analytical column.- Adjust the mobile phase pH (e.g., using 0.1% formic acid) to reduce silanol (B1196071) interactions.[5]- Derivatize the thiol group to block these secondary interactions.[5]
High Variability in QC Samples Inconsistent matrix effects between different sample preparations or matrix lots.- Implement a more robust sample cleanup method, such as solid-phase extraction (SPE).- Utilize a stable isotope-labeled internal standard (SIL-IS) for reliable correction.
Low Signal Intensity / Ion Suppression Co-elution of matrix components (e.g., phospholipids) that compete for ionization.- Optimize the chromatographic gradient to separate the analyte from the suppression zone.- Enhance sample preparation to specifically remove interfering substances (e.g., using phospholipid removal plates).[6]- Consider derivatization to shift the analyte's retention time and improve its ionization efficiency.
Inconsistent Retention Times Changes in mobile phase composition, column degradation, or matrix-induced shifts.- Ensure proper mobile phase preparation and system equilibration.- Use a guard column to protect the analytical column.- Evaluate the matrix effect on retention time by comparing standards in solvent versus extracted blank matrix.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) and Derivatization

This protocol is a general guideline for the extraction and derivatization of this compound from a biological matrix like plasma or urine.

1. Sample Pre-treatment:

  • To 1 mL of the biological sample, add an internal standard (ideally a stable isotope-labeled version of this compound).
  • Add 20 mg of EDTA to prevent oxidation of the thiol.[4]
  • For plasma samples, perform protein precipitation by adding an equal volume of cold 10% (w/v) trichloroacetic acid (TCA). Vortex and centrifuge to pellet the proteins. Collect the supernatant.

2. Derivatization:

  • To the pre-treated sample, add a freshly prepared solution of a derivatizing agent. A common agent for thiols is 4,4'-dithiodipyridine (DTDP).[4][7] Add 200 µL of a 10 mM DTDP solution.
  • Allow the reaction to proceed for 30 minutes at room temperature.[4]

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge with 6 mL of methanol (B129727), followed by 6 mL of water.[4]
  • Loading: Load the derivatized sample onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 12 mL of 50% methanol in water to remove polar interferences.[4]
  • Drying: Dry the cartridge under a stream of air for 5 minutes.[4]
  • Elution: Elute the derivatized analyte with 3 mL of methanol.[4]

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: Quantitative Assessment of Matrix Effects

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the final reconstitution solvent.
  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final evaporation step, spike the extracts with this compound at the same low, medium, and high concentrations as in Set A.
  • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same concentrations as in Set A before starting the sample preparation protocol.

2. Data Analysis:

  • Analyze all three sets of samples by LC-MS/MS.
  • Calculate the Matrix Factor (MF):
  • MF = (Peak Area in Set B) / (Peak Area in Set A)
  • An MF close to 1 indicates minimal matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
  • Calculate the Recovery (RE):
  • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
  • Calculate the Process Efficiency (PE):
  • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation Method Typical Analyte Recovery (%) Observed Matrix Effect (Ion Suppression/Enhancement) Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)80-95%High potential for ion suppression< 15%
Liquid-Liquid Extraction (LLE)70-90%Moderate potential for ion suppression< 10%
Solid-Phase Extraction (SPE)85-105%Low potential for ion suppression< 5%
Derivatization + SPE90-110%Minimal matrix effect< 5%

Note: The values in this table are representative and may vary depending on the specific matrix and analytical conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Remove Proteins Derivatization Derivatization with DTDP Precipitation->Derivatization Stabilize Thiol SPE Solid-Phase Extraction (SPE) Derivatization->SPE Clean-up & Concentrate LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Injection Data_Processing Data Processing LC_MSMS->Data_Processing Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic action_node action_node ok_node Problem Solved start Inconsistent Results? check_is Using SIL-IS? start->check_is Yes check_cleanup Sufficient Cleanup? check_is->check_cleanup Yes implement_is Implement Stable Isotope- Labeled Internal Standard check_is->implement_is No check_chroma Optimized Chromatography? check_cleanup->check_chroma Yes improve_cleanup Enhance Sample Cleanup (e.g., use SPE) check_cleanup->improve_cleanup No optimize_chroma Optimize LC Method (Gradient, Column) check_chroma->optimize_chroma No derivatize Consider Derivatization check_chroma->derivatize Yes implement_is->ok_node Re-evaluate improve_cleanup->ok_node Re-evaluate optimize_chroma->ok_node Re-evaluate derivatize->ok_node Re-evaluate

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting low yields in the synthesis of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Methylcyclopentanethiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a significantly low yield in my synthesis of this compound from a 2-methylcyclopentyl halide. What are the most probable causes?

Low yields in this synthesis are commonly attributed to side reactions and suboptimal reaction conditions. The primary culprits are often the formation of a dialkyl sulfide (B99878) byproduct and oxidation of the desired thiol.[1][2][3]

  • Sulfide Formation: The target thiol, this compound, is nucleophilic and can react with the starting 2-methylcyclopentyl halide in a secondary SN2 reaction to form a di(2-methylcyclopentyl) sulfide.[1][2][4] This is especially problematic if the concentration of the thiol product is allowed to build up while unreacted alkyl halide is still present.

  • Oxidation to Disulfide: Thiols are susceptible to oxidation, particularly in the presence of air (oxygen), base, or certain metal ions, which leads to the formation of the corresponding disulfide.[2][5] This dimerization consumes the desired product.

  • Elimination Reactions: Depending on the basicity of the sulfur nucleophile and the reaction conditions, elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2), leading to the formation of methylcyclopentene isomers. Thiolates are generally good nucleophiles and weaker bases compared to alkoxides, which minimizes but does not entirely eliminate this possibility, especially with secondary halides.[3]

Q2: How can I minimize the formation of the di(2-methylcyclopentyl) sulfide byproduct?

There are two primary strategies to circumvent the formation of sulfide byproducts:

  • Use of Excess Nucleophile: Employing a large excess of the hydrosulfide (B80085) anion (-SH) can favor the initial reaction with the alkyl halide, reducing the likelihood of the product thiol reacting with the remaining starting material.[3]

  • Thiourea (B124793) Method: A more effective approach is to use thiourea ((NH₂)₂C=S) as the sulfur nucleophile.[1][2] Thiourea reacts with the alkyl halide to form an intermediate alkylisothiouronium salt. This salt does not react further with the alkyl halide. The desired thiol is then obtained by subsequent hydrolysis of this salt with an aqueous base.[1][2]

Q3: My product appears to be contaminated with a higher molecular weight impurity. I suspect disulfide formation. How can I prevent this and remove the disulfide if it has already formed?

To prevent the oxidation of this compound to its disulfide:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[5]

  • Degassed Solvents: Use solvents that have been deoxygenated prior to use.[5]

If disulfide formation has already occurred, it can often be reversed:

  • Reduction: The disulfide can be reduced back to the thiol by treatment with a reducing agent, such as zinc and acid.[4]

Q4: I am observing the formation of alkene byproducts. How can I favor the SN2 reaction over elimination?

While thiols are generally poor bases, favoring substitution, the choice of reaction conditions can further minimize elimination:[3]

  • Solvent: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) which favors SN2 reactions.

  • Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate, as higher temperatures tend to favor elimination.

  • Nucleophile: The use of thiourea is less basic than hydrosulfide and can help to minimize elimination side reactions.

Data Presentation

Table 1: Comparison of Nucleophiles for Thiol Synthesis from Alkyl Halides

NucleophilePrecursorTypical ByproductsExpected Yield RangeKey Considerations
Sodium Hydrosulfide (NaSH)2-Methylcyclopentyl HalideDi(2-methylcyclopentyl) sulfide, Methylcyclopentene40-60%Requires a large excess of NaSH to minimize sulfide formation.[3]
Thiourea / Base Hydrolysis2-Methylcyclopentyl Halide-70-90%Generally provides higher yields by avoiding sulfide byproduct formation.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Thiourea Method

This protocol is a generalized procedure based on the common use of thiourea for thiol synthesis.[1][2][4]

Step 1: Formation of the Alkylisothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • Add 2-methylcyclopentyl bromide (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting alkyl halide is consumed.

  • Cool the reaction mixture to room temperature. The alkylisothiouronium salt may precipitate.

Step 2: Hydrolysis to this compound

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (B78521) (2.2 equivalents) in water.

  • Heat the mixture to reflux for an additional 2-3 hours.

  • Cool the mixture to room temperature and then acidify with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Mandatory Visualization

Troubleshooting_Low_Yields start Low Yield of This compound check_byproducts Analyze Crude Product (GC-MS, NMR) start->check_byproducts is_sulfide Major byproduct is Di(2-methylcyclopentyl) sulfide? check_byproducts->is_sulfide is_disulfide Major byproduct is Disulfide? is_sulfide->is_disulfide No use_thiourea Solution: Use Thiourea Method or large excess of NaSH is_sulfide->use_thiourea Yes is_alkene Major byproduct is Methylcyclopentene? is_disulfide->is_alkene No use_inert Solution: Use Inert Atmosphere and Degassed Solvents is_disulfide->use_inert Yes optimize_conditions Solution: Lower Temperature, Use Polar Aprotic Solvent is_alkene->optimize_conditions Yes end Improved Yield is_alkene->end No/Other Issues use_thiourea->end reduce_disulfide Post-synthesis: Reduce with Zn/Acid use_inert->reduce_disulfide use_inert->end optimize_conditions->end

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Reaction_Pathways start 2-Methylcyclopentyl-Br + NaSH product This compound (Desired Product) start->product SN2 (Desired) product_intermediate product->product_intermediate sulfide Di(2-methylcyclopentyl) sulfide (Side Product) disulfide Disulfide (Side Product) product_intermediate->sulfide SN2 with start product_intermediate->disulfide Oxidation

Caption: Desired reaction pathway and common side reactions.

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 2-Methylcyclopentanethiol Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of 2-Methylcyclopentanethiol standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound standards?

A1: The primary degradation pathway for this compound, like other thiol compounds, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-), and further oxidation can result in the formation of sulfinic and sulfonic acids. This process is accelerated by exposure to oxygen, light, and elevated temperatures.

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: For long-term stability, this compound standards should be stored at low temperatures, with -20°C being suitable for shorter periods and -80°C recommended for extended durations. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1][2] Protecting the standard from light by using amber vials or storing them in the dark is also highly recommended.[1][2]

Q3: Can I store this compound standards in solution?

A3: While it is possible to store this compound in solution for short periods, it is generally not recommended for long-term storage due to decreased stability. If short-term storage in solution is necessary, use a deoxygenated solvent and maintain the solution under an inert atmosphere at -20°C.[1] It is always best to prepare solutions fresh on the day of use whenever possible.[2]

Q4: How can I prevent contamination of my this compound standard?

A4: To prevent contamination, always use clean, dry glassware and high-purity solvents. Avoid introducing any moisture or contaminants that could react with the thiol group. Handling the compound under an inert atmosphere can also help prevent contamination from atmospheric components.

Q5: What are the signs of this compound degradation?

A5: Signs of degradation can include a decrease in the expected concentration of the standard over time, the appearance of new, unidentified peaks in analytical chromatograms (e.g., GC-MS), a change in the physical appearance of the sample, or a noticeable change in odor.

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Unknown Peaks in GC-MS Analysis
  • Possible Cause: Degradation of the this compound standard due to oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the standard has been consistently stored at the recommended temperature (-20°C or -80°C) and under an inert atmosphere.

    • Check for Light Exposure: Confirm that the standard has been protected from light.

    • Analyze a Fresh Standard: If possible, compare the chromatogram of the suspect standard with that of a newly opened or freshly prepared standard.

    • Perform Thiol Quantification: Use a method like Ellman's assay (see Experimental Protocols) to determine the concentration of the free thiol group. A lower than expected concentration indicates degradation.

Issue 2: Inconsistent Results in Experimental Assays
  • Possible Cause: Variability in the concentration of the active this compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the standard is allowed to warm to room temperature before opening to prevent condensation. Handle the standard under an inert atmosphere whenever possible.

    • Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh dilutions from the primary standard for each experiment.

    • Aliquot the Standard: To avoid repeated freeze-thaw cycles, aliquot the standard into single-use vials upon receipt.

Data Presentation

Table 1: Illustrative Degradation of this compound Under Various Storage Conditions (Hypothetical Data)

Storage ConditionAtmosphereDuration (Months)Estimated Purity (%)Major Degradation Product
4°CAir3852,2'-dithiobis(methylcyclopentane)
4°CNitrogen398Minimal degradation
-20°CAir6922,2'-dithiobis(methylcyclopentane)
-20°CNitrogen6>99Minimal degradation
-80°CNitrogen12>99Minimal degradation
Room TemperatureAir1<70Multiple oxidation products

Note: This data is illustrative and intended to demonstrate the expected trends in stability under different conditions. Actual degradation rates should be determined experimentally.

Experimental Protocols

Stability Study of this compound

Objective: To evaluate the long-term stability of this compound standards under various storage conditions.

Methodology:

  • Sample Preparation:

    • Procure a high-purity standard of this compound.

    • Prepare multiple aliquots of the standard in amber glass vials with PTFE-lined septa.

    • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Storage Conditions:

    • Store the vials under a matrix of conditions:

      • Temperature: 4°C, -20°C, and -80°C.

      • Atmosphere: Air (control) and inert gas (nitrogen or argon).

      • Light: Protected from light and exposed to ambient light (as a stress condition).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Analytical Method (GC-MS):

    • Use a validated Gas Chromatography-Mass Spectrometry (GC-MS) method to assess the purity of the standard and identify any degradation products.

    • GC Parameters (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Injection Mode: Split (e.g., 50:1).

    • MS Parameters (Example):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

Quantification of Free Thiol Content (Ellman's Assay)

Objective: To determine the concentration of the free thiol group in a this compound standard solution.

Methodology:

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in the reaction buffer.

    • Cysteine Standard: A series of known concentrations of cysteine in the reaction buffer for generating a standard curve.

  • Procedure:

    • Prepare a standard curve by adding the DTNB solution to the cysteine standards.

    • Prepare the this compound sample by dissolving a known amount in the reaction buffer.

    • Add the DTNB solution to the sample.

    • Incubate the standard and sample mixtures at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of the standards and the sample at 412 nm using a spectrophotometer.

    • Determine the concentration of the free thiol in the sample by comparing its absorbance to the standard curve.

Mandatory Visualization

Degradation_Pathway MCPT This compound (-SH) Oxidant [O] MCPT->Oxidant Disulfide 2,2'-dithiobis(methylcyclopentane) (-S-S-) Oxidant2 [O] Disulfide->Oxidant2 Sulfinic 2-Methylcyclopentanesulfinic Acid (-SO2H) Oxidant3 [O] Sulfinic->Oxidant3 Sulfonic 2-Methylcyclopentanesulfonic Acid (-SO3H) Oxidant->Disulfide Oxidant2->Sulfinic Oxidant3->Sulfonic

Caption: Proposed oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start Suspected Degradation of This compound Standard Check_Storage Verify Storage Conditions (Temp, Inert Gas, Light) Start->Check_Storage Review_Handling Review Handling Procedures (e.g., exposure to air, contaminants) Check_Storage->Review_Handling Analyze_GCMS Analyze by GC-MS Review_Handling->Analyze_GCMS Degradation_Confirmed Degradation Confirmed Analyze_GCMS->Degradation_Confirmed  Degradation Products  Present No_Degradation No Degradation Detected Analyze_GCMS->No_Degradation  No Degradation  Products Use_Fresh Use a Fresh Standard and Re-evaluate Storage/Handling Degradation_Confirmed->Use_Fresh Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Column conditioning for optimal performance in thiol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimal performance in thiol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak shape in thiol analysis?

Poor peak shape in High-Performance Liquid Chromatography (HPLC) analysis of thiols, such as tailing, fronting, or broadening, can arise from several factors. One common cause is the interaction of the thiol groups with active sites on the column, such as exposed silanol (B1196071) groups on silica-based columns.[1][2] Additionally, issues with the mobile phase, such as incorrect pH or inadequate buffer concentration, can lead to peak distortion.[2][3] Column overload, where too much sample is injected, is another frequent cause of peak asymmetry, particularly fronting.[2][4]

Q2: How can I prevent the oxidation of my thiol samples during analysis?

Thiol oxidation is a significant challenge that can lead to inaccurate quantification. Key factors promoting oxidation include exposure to atmospheric oxygen, alkaline pH, and the presence of metal ions.[5] To mitigate this, it is crucial to use degassed buffers and solvents.[5] Working under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxygen exposure.[5] Maintaining a slightly acidic pH (6.5-7.5) can help balance thiol reactivity with stability.[5] Furthermore, adding a chelating agent like EDTA to your buffers can sequester metal ions that catalyze oxidation.[6] For highly sensitive samples, the inclusion of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) can help maintain the reduced state of the thiols.[6]

Q3: What is the recommended procedure for conditioning a new column for thiol analysis?

Proper column conditioning is essential for achieving reproducible results. The goal is to replace the shipping solvent with the analytical mobile phase.[7] For reversed-phase columns, which are commonly used for thiol analysis and often shipped in an acetonitrile/water mixture, you can typically switch directly to your mobile phase if it has a low buffer concentration.[7] However, if your mobile phase contains a high buffer concentration (>20 mM), it is best practice to first flush the column with an organic/water mixture matching your mobile phase composition before introducing the buffer to prevent precipitation.[7]

Q4: My baseline is drifting during my HPLC run. What could be the cause?

Baseline drift can be caused by several factors. An impure mobile phase or the presence of air bubbles in the pump system are common culprits.[8] Ensure your mobile phase is prepared with high-purity solvents and is properly degassed.[8] Fluctuations in column temperature can also lead to baseline instability; using a column oven is recommended.[8] Additionally, a contaminated or degrading column can result in a drifting baseline.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape issues in thiol analysis.

Initial Assessment Workflow

A Observe Poor Peak Shape B All Peaks Affected? A->B C System-wide Issue B->C Yes D Analyte-Specific Issue B->D No E Check for Leaks/Blockages Inspect Column Frit C->E F Consider Analyte Properties (e.g., pKa, hydrophobicity) D->F G Backflush or Replace Column E->G H Optimize Mobile Phase pH Adjust Buffer Concentration F->H

Caption: Troubleshooting workflow for poor peak shape.

Common Peak Shape Problems and Solutions

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use a well-endcapped column. Adjust mobile phase pH to suppress ionization of silanols (for basic thiols) or the analyte itself. Add a competitor to the mobile phase (e.g., triethylamine).
Peak Fronting Column overload. Sample solvent stronger than the mobile phase.Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase.
Split Peaks Partially blocked column inlet frit. Column void. Co-elution of an interfering compound.Backflush the column. If the problem persists, replace the column. Modify the mobile phase or gradient to improve separation.
Broad Peaks High dead volume in the system. Column degradation. Inappropriate flow rate.Check and minimize tubing lengths and connections. Replace the column. Optimize the flow rate.
Guide 2: Preventing Thiol Oxidation

This guide outlines experimental protocols to minimize the oxidative degradation of thiol-containing analytes.

Factors Contributing to Thiol Oxidation

A Thiol (R-SH) B Oxidized Disulfide (R-S-S-R) A->B Oxidation C Oxygen (O2) C->B D High pH (>7.5) D->B E Metal Ions (e.g., Cu2+, Fe3+) E->B

Caption: Key factors promoting thiol oxidation.

Experimental Protocol for Sample Preparation

  • Buffer Preparation:

    • Prepare all buffers using high-purity water and reagents.

    • Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a vacuum degasser.[5]

    • Adjust the buffer pH to a slightly acidic or neutral range (e.g., pH 6.5-7.0).

    • Add a chelating agent, such as 0.1 mM EDTA, to the buffer to sequester metal ions.

  • Sample Handling:

    • If possible, perform sample preparation steps in an anaerobic chamber or glove box to minimize exposure to oxygen.

    • Keep samples on ice to reduce the rate of oxidation.

    • For long-term storage, aliquot samples and store them at -80°C under an inert atmosphere.[5]

  • Use of Reducing Agents:

    • For particularly sensitive thiols, consider adding a reducing agent like TCEP to the sample or buffer at a final concentration of 0.1-1 mM. TCEP is generally preferred over DTT as it is more stable and less likely to interfere with certain derivatization chemistries.

Guide 3: Column Conditioning Protocol

This guide provides a detailed methodology for conditioning a new reversed-phase HPLC column for thiol analysis.

Column Conditioning Workflow

A Unpack New Column B Identify Shipping Solvent A->B C Check Miscibility with Intermediate Solvent B->C D Flush with Intermediate Solvent (e.g., Isopropanol) C->D Not Miscible E Flush with Mobile Phase (without buffer) C->E Miscible D->E F Introduce Mobile Phase (with buffer) E->F G Equilibrate until Baseline is Stable F->G H Ready for Injection G->H

Caption: Workflow for HPLC column conditioning.

Detailed Conditioning Steps

  • Initial Flush:

    • Connect the column to the HPLC system.

    • Set the flow rate to a low value (e.g., 0.2 mL/min for a standard 4.6 mm ID column).

    • If the shipping solvent is not miscible with your mobile phase, flush the column with an intermediate solvent like isopropanol (B130326) for at least 10 column volumes.

  • Mobile Phase Introduction:

    • Flush the column with your mobile phase without the buffer salts for 10-15 column volumes.

    • Gradually introduce your complete mobile phase, including the buffer, at a low flow rate.

  • Equilibration:

    • Increase the flow rate to your analytical method's setpoint.

    • Monitor the baseline and backpressure. The column is considered equilibrated when both the baseline and backpressure are stable.[7] This may take 30-60 minutes or longer.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for Thiol Analysis

Parameter Typical Value/Range Notes
Column C18, 150 x 4.6 mm, 5 µmA standard choice for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to aid in the retention and peak shape of many thiols.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier.
Gradient 5-95% B over 15-30 minutesA typical gradient to elute a range of thiols.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 - 40 °CTemperature control improves reproducibility.
Injection Vol. 5 - 20 µLDependent on sample concentration and column dimensions.
Detection UV at 210-220 nm or FluorescenceWavelength depends on the thiol or derivatizing agent.

References

Addressing fragmentation issues in the mass spectrometry of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylcyclopentanethiol in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what molecular ion (M+) peak should I expect?

A1: The molecular formula for this compound is C6H12S.[1][2] Its monoisotopic mass is approximately 116.07 Da. Therefore, you should expect to see a molecular ion peak at an m/z of 116. Due to the natural abundance of isotopes (notably ³³S and ³⁴S), you should also observe smaller peaks at m/z 117 and 118.

Q2: I am not observing the molecular ion peak, or it is very weak. What are the possible causes?

A2: A weak or absent molecular ion peak is a common issue with some classes of compounds, including certain alcohols and thiols, under electron ionization (EI) conditions.[3] The molecular ion of this compound can be unstable and prone to rapid fragmentation. Consider the following:

  • High Ionization Energy: The 70 eV typically used in EI-MS can be too harsh, causing extensive fragmentation. If your instrument allows, try using a lower ionization energy (soft ionization).

  • Chemical Ionization (CI): Employing a softer ionization technique like CI can often yield a more prominent protonated molecule peak ([M+H]⁺) at m/z 117.

  • In-source Fragmentation: The compound might be fragmenting in the ion source before analysis. Optimizing source temperature and other parameters can help mitigate this.

Q3: What are the expected major fragment ions for this compound?

A3: The fragmentation of this compound is expected to be driven by the cleavage of the C-S bond, loss of the thiol group, and fragmentation of the cyclopentane (B165970) ring. Key expected fragments are detailed in the data table below. The fragmentation pattern will be similar to that of methylcyclopentane, with additional fragments related to the sulfur-containing moiety.

Q4: Why am I seeing a prominent peak at m/z 83?

A4: A peak at m/z 83 likely corresponds to the loss of the sulfhydryl group (-SH, mass of 33 Da) from the molecular ion (116 - 33 = 83). This results in the formation of a stable methylcyclopentyl cation.

Q5: I am observing an unexpected peak at m/z 41. What could this be?

A5: A peak at m/z 41 is a common fragment in the mass spectra of cyclic alkanes and corresponds to the allyl cation ([C₃H₅]⁺).[4] This is likely due to the fragmentation of the cyclopentane ring itself.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Noise
  • Possible Cause: Low sample concentration, poor ionization efficiency, or background contamination.

  • Troubleshooting Steps:

    • Verify Sample Concentration: Ensure your sample is at an appropriate concentration for your instrument.[5]

    • Optimize Ion Source: Clean the ion source as per the manufacturer's instructions. Contamination can suppress the signal.

    • Check for Leaks: Air leaks in the system can increase background noise. Perform a leak check.

    • Improve Chromatography (for GC-MS): Ensure good chromatographic peak shape. A broad peak will have a lower signal-to-noise ratio. Optimize your GC method (temperature ramp, flow rate).

Issue 2: Inconsistent Fragmentation Patterns
  • Possible Cause: Fluctuations in ion source temperature or ionization energy.

  • Troubleshooting Steps:

    • Monitor Source Temperature: Ensure the ion source temperature is stable throughout your analytical run.

    • Calibrate Instrument: Regularly calibrate your mass spectrometer to ensure mass accuracy and consistent performance.[5]

    • Use a Standard: Analyze a known standard before and after your sample to verify instrument performance and reproducibility.

Quantitative Data

The following table summarizes the plausible mass-to-charge ratios (m/z) and expected relative abundances of key fragments for this compound under typical Electron Ionization (EI) conditions. This data is illustrative and based on the fragmentation patterns of similar cyclic alkanes and thiols, as specific experimental data for this compound is not widely published.

m/zProposed Fragment IonProposed StructureExpected Relative AbundanceNotes
116[C₆H₁₂S]⁺Molecular IonLow to MediumMay be weak or absent depending on ionization conditions.
83[C₆H₁₁]⁺[M - SH]⁺HighLoss of the sulfhydryl radical.
71[C₅H₁₁]⁺[M - CH₂SH]⁺MediumAlpha-cleavage next to the thiol group.
69[C₅H₉]⁺Fragment of the cyclopentane ringMediumLoss of a methyl group from the m/z 84 fragment of methylcyclopentane.[4]
55[C₄H₇]⁺Fragment of the cyclopentane ringMediumFurther fragmentation of the cyclopentane ring.[4]
41[C₃H₅]⁺Allyl CationHighA common and stable fragment from cyclic alkanes.[4]

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Analysis: Acquire the total ion chromatogram (TIC) and mass spectrum for the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Visualizations

Troubleshooting_Workflow start Start: Fragmentation Issue (e.g., No Molecular Ion, Unexpected Peaks) check_ionization Check Ionization Method Is it too harsh (EI)? start->check_ionization soft_ionization Action: Switch to Soft Ionization (e.g., Chemical Ionization) check_ionization->soft_ionization Yes check_instrument Check Instrument Parameters (Source Temp, Energy) check_ionization->check_instrument No end_resolve Issue Resolved soft_ionization->end_resolve optimize_instrument Action: Optimize Source Temp and Lower Ionization Energy check_instrument->optimize_instrument Parameters not optimal check_sample Check Sample Integrity and Purity check_instrument->check_sample Parameters are optimal optimize_instrument->end_resolve purify_sample Action: Re-purify Sample or Run a Blank check_sample->purify_sample Contamination suspected consult_database Consult Spectral Database for Contaminants purify_sample->consult_database consult_database->end_resolve

Caption: Troubleshooting workflow for mass spectrometry fragmentation issues.

Fragmentation_Pathway mol_ion This compound m/z 116 loss_sh -SH• mol_ion:f1->loss_sh loss_ch2sh -CH₂SH• mol_ion:f1->loss_ch2sh frag1 [M - SH]⁺ m/z 83 ring_frag Ring Opening & Fragmentation frag1:f1->ring_frag frag2 [M - CH₂SH]⁺ m/z 71 frag3 Ring Fragmentation m/z 69, 55, 41 loss_sh->frag1:f0 loss_ch2sh->frag2:f0 ring_frag->frag3:f0

Caption: Proposed fragmentation pathways for this compound.

References

Selection of internal standards for accurate quantification of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Methylcyclopentanethiol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for accurate quantification of this compound?

A1: The selection of an appropriate internal standard (IS) is the most critical factor. An ideal IS corrects for variations in sample preparation, injection volume, and instrument response, ensuring reliable and reproducible results.

Q2: What are the characteristics of a suitable internal standard for this compound analysis by GC-MS?

A2: A suitable internal standard should:

  • Be chemically and physically similar to this compound (e.g., similar volatility, polarity, and functional groups).

  • Not be naturally present in the sample matrix.

  • Be chromatographically resolved from this compound and other sample components.

  • Be commercially available in high purity.

  • Ideally, be a stable isotope-labeled (e.g., deuterated) version of the analyte.[1][2]

Q3: Is a deuterated this compound commercially available?

Q4: What are the best alternative internal standards for this compound?

A4: The best alternatives are compounds that are structurally and chemically similar. Stable isotope-labeled analogs are considered the gold standard for mass spectrometry-based quantification.[3][4] Given the unavailability of a deuterated this compound, other deuterated thiols or non-labeled, structurally similar compounds can be considered. The selection must be validated for the specific application.

Selection of an Internal Standard

The selection of a suitable internal standard is a systematic process. The following diagram illustrates the decision-making workflow.

cluster_selection Internal Standard Selection Workflow start Start: Define Analytical Needs (Analyte: this compound) search_deuterated Search for Commercially Available Deuterated this compound start->search_deuterated is_available Is it available? search_deuterated->is_available use_deuterated Use Deuterated This compound is_available->use_deuterated Yes search_alternatives Search for Alternative Internal Standards: - Deuterated structural analogs - Non-labeled structural analogs is_available->search_alternatives No evaluate_candidates Evaluate Potential Candidates (See Table 1) search_alternatives->evaluate_candidates validate_method Perform Method Validation: - Linearity - Accuracy - Precision - Recovery evaluate_candidates->validate_method end End: Implement Validated Method validate_method->end

Caption: Workflow for the selection and validation of an internal standard.

Potential Internal Standards for this compound

The following table summarizes potential internal standards for the quantification of this compound. The selection should be based on the specific sample matrix and analytical conditions.

Internal Standard CandidateMolecular FormulaMolecular Weight ( g/mol )Rationale for Selection
Analyte: this compoundC₆H₁₂S116.23[5]Target compound for quantification.
Ideal (if available): this compound-dₓC₆H₁₂₋ₓDₓS>116.23Same chemical and physical properties, co-eluting, and distinguishable by mass.[2]
Structurally Similar (non-labeled): CyclopentanethiolC₅H₁₀S102.20[6]Similar cyclic thiol structure.
Structurally Similar (non-labeled): CyclohexanethiolC₆H₁₂S116.23Isomeric to the analyte with a six-membered ring.
Deuterated Thiol: Hexanethiol-d₁₃C₆HD₁₃S131.31Commercially available deuterated linear thiol.
Deuterated Thiol: Benzenethiol-d₅C₆HD₅S115.21Commercially available deuterated aromatic thiol.

Experimental Protocol: Validation of an Internal Standard

A detailed experimental protocol is crucial for ensuring the chosen internal standard provides accurate quantification.

cluster_protocol Internal Standard Validation Protocol prep_standards Prepare Stock Solutions: - Analyte (this compound) - Internal Standard (IS) create_cal_curve Create Calibration Curve: - Spike blank matrix with varying analyte concentrations - Add a constant concentration of IS prep_standards->create_cal_curve prep_qc Prepare Quality Control (QC) Samples: - Low, medium, and high concentrations of analyte - Add a constant concentration of IS prep_standards->prep_qc sample_prep Sample Preparation: - Apply chosen extraction method (e.g., LLE, SPME) create_cal_curve->sample_prep prep_qc->sample_prep gcms_analysis GC-MS Analysis: - Optimize chromatographic conditions - Acquire data in SIM or full-scan mode sample_prep->gcms_analysis data_analysis Data Analysis: - Calculate analyte/IS peak area ratios - Plot calibration curve - Determine QC sample concentrations gcms_analysis->data_analysis assess_performance Assess Method Performance: - Linearity (R² > 0.99) - Accuracy (85-115%) - Precision (RSD < 15%) data_analysis->assess_performance

Caption: A generalized workflow for the validation of an internal standard.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Possible CauseRecommended Solution
Active sites in the GC system Thiols are prone to interacting with active sites in the injector liner, column, or detector.[7] Use a deactivated liner and a column specifically designed for sulfur analysis. Consider trimming the first few centimeters of the column.[8]
Improper injection technique Ensure a rapid and consistent injection to minimize band broadening.[9]
Column overload Reduce the injection volume or dilute the sample.

Problem: Low or No Analyte/IS Response

Possible CauseRecommended Solution
Analyte/IS degradation Thiols can be unstable and susceptible to oxidation.[1] Prepare fresh standards and samples. Store stock solutions at low temperatures and under an inert atmosphere.
Injector temperature too high Thiols can be thermally labile. Optimize the injector temperature to ensure efficient volatilization without degradation.
Leaks in the GC system Perform a leak check of the entire system, including septa, fittings, and gas lines.

Problem: Poor Reproducibility (High %RSD)

Possible CauseRecommended Solution
Inconsistent sample preparation Ensure precise and consistent addition of the internal standard to all samples and standards. Use calibrated pipettes and consistent vortexing/shaking times.
Variable injection volume Use an autosampler for injections to ensure high precision. If performing manual injections, use the solvent flush technique.[9]
Matrix effects The sample matrix can suppress or enhance the analyte/IS signal.[3] Ensure the chosen IS effectively compensates for these effects by comparing recoveries in different matrices.

Problem: Co-elution of Analyte and IS with Matrix Components

Possible CauseRecommended Solution
Inadequate chromatographic separation Optimize the GC oven temperature program (initial temperature, ramp rate, final temperature) to improve resolution.
Incorrect column selection Select a GC column with a different stationary phase to alter the selectivity.
Sample matrix interference Employ a more selective sample preparation technique, such as solid-phase microextraction (SPME) with a fiber coating optimized for volatile sulfur compounds, to reduce matrix interferences.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Thiol Analysis in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile sulfur compounds, such as 2-Methylcyclopentanethiol, in beverages is critical due to their significant impact on aroma and flavor, even at trace levels. This guide provides a comparative overview of two prominent analytical methods for the determination of polyfunctional thiols in complex matrices like wine and beer. The methodologies, performance data, and validation workflows are presented to aid in the selection of the most suitable approach for your research needs.

Method Comparison

The analysis of reactive and low-concentration thiols in beverages presents a significant challenge.[1][2] Two common and effective methods for this purpose are:

  • Headspace Solid-Phase Microextraction with On-Fiber Derivatization followed by Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-OFD-GC-MS/MS): This automated method involves the extraction of volatile thiols from the headspace of the sample onto a solid-phase microextraction (SPME) fiber, where they are simultaneously derivatized.[1][2] This approach is favored for its simplicity and automation potential.

  • Extractive Alkylation followed by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (EA-HS-SPME-GC-MS): This method involves the conversion of thiols into more stable derivatives through an extractive alkylation step prior to extraction by HS-SPME and analysis by GC-MS.[3][4] This technique can offer enhanced sensitivity.[3]

Performance Characteristics

The following table summarizes the key performance characteristics of the two methods based on published data for representative polyfunctional thiols in wine.

Performance ParameterHS-SPME-OFD-GC-MS/MS (for 4MMP, 3MH, 3MHA in Beer)Extractive Alkylation-HS-SPME-GC-MS (for 4-MMP, 3-MH, 3-MHA in Wine)
Limit of Detection (LOD) Below sensory thresholds0.9 ng/L (4-MMP), 1 ng/L (3-MH), 17 ng/L (3-MHA)[3][4]
Limit of Quantification (LOQ) Below sensory thresholds[2]Not explicitly stated
Recovery Excellent method performance reported[1][2]90% - 109%[4]
Precision (RSD) Excellent method performance reported[1][2]5% - 11%[4]

Note: Data for this compound is not explicitly available in the provided search results; the data presented is for other representative polyfunctional thiols found in beverages.

Experimental Protocols

HS-SPME with On-Fiber Derivatization followed by GC-MS/MS

This method, as described for the analysis of hop-derived thiols in beer, involves an automated headspace solid-phase microextraction (HS-SPME) on-fiber derivatization (OFD) approach.[1][2] The derivatizing agent used is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). The resulting PFBBr-thioesters are then separated and analyzed using gas chromatography-tandem mass spectrometry (GC-MS/MS).[1] Optimization of the HS-SPME and multiple reaction monitoring (MRM) conditions is crucial for achieving low limits of quantification.[2]

Extractive Alkylation followed by HS-SPME-GC-MS

In this method, thiols are first converted to pentafluorobenzyl (PFB) derivatives through an extractive alkylation process.[3][4] The organic layer containing the derivatives is then evaporated. For the analysis, a sodium chloride solution is added to the dried sample vials prior to headspace solid-phase microextraction, which has been shown to improve detection limits.[3][4] The derivatized thiols are then analyzed by gas chromatography-electron impact-mass spectrometry (GC-EI-MS).[3]

Visualizing the Workflow and Method Comparison

To better understand the logical flow of analytical method validation and the comparison between the two highlighted techniques, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Definition cluster_Execution Experimental Execution cluster_Evaluation Data Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Prepare_Samples Prepare Samples & Standards Select_Method->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Performance Data Analyze_Samples->Collect_Data Assess_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Collect_Data->Assess_Parameters Documentation Document Results & Prepare Report Assess_Parameters->Documentation

Caption: General workflow for the validation of an analytical method.

Thiol_Analysis_Method_Comparison cluster_Method1 HS-SPME-OFD-GC-MS/MS cluster_Method2 Extractive Alkylation-HS-SPME-GC-MS M1_Step1 Automated HS-SPME & On-Fiber Derivatization M1_Step2 GC-MS/MS Analysis M1_Step1->M1_Step2 M1_Adv Advantages: - Automated - Less Manual Handling M2_Step1 Extractive Alkylation (Derivatization) M2_Step2 HS-SPME M2_Step1->M2_Step2 M2_Step3 GC-MS Analysis M2_Step2->M2_Step3 M2_Adv Advantages: - Potentially Higher Sensitivity

Caption: Comparison of two analytical methods for thiol analysis in beverages.

References

A Comparative Analysis of the Aroma Contribution of 2-Methylcyclopentanethiol and Other Cyclic Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the aroma characteristics of 2-Methylcyclopentanethiol and other notable cyclic thiols. By presenting key sensory data, detailed experimental methodologies, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for professionals in flavor chemistry, sensory science, and related fields.

Data Presentation: Sensory Profile of Cyclic Thiols

The aroma and flavor profiles of cyclic thiols are diverse and potent, often characterized by low odor thresholds. Below is a summary of the sensory attributes and, where available, the odor detection thresholds of this compound and other selected cyclic and related thiols.

CompoundChemical StructureAroma/Flavor ProfileOdor Threshold
This compound C₆H₁₂SSulfurous, onion-like.[1]Not available in searched literature.
Cyclopentanethiol C₅H₁₀SAlliaceous, onion, garlic, horseradish, vegetable-celery, eggy, meaty.[2]Not available in searched literature.
2-Furanmethanethiol C₅H₆OSRoasted coffee, burnt.[3]0.005 ppb in water.[3]
2-Methyl-3-furanthiol C₅H₆OSMeaty, roasted, beefy, sulfurous, with nuances of coffee and chocolate.Not available in searched literature.
2-Methyl-3-tetrahydrofuranthiol C₅H₁₀OSMeaty, roasted beef, sulfurous, fried onion.Not available in searched literature.
1-p-Menthene-8-thiol C₁₀H₁₈SA key odorant in grapefruit juice with an extremely low odor threshold.[4][5]0.000034 ng/L in air.[4][5]

Experimental Protocols

The analysis of volatile thiols presents a significant challenge due to their low concentrations in food matrices and their high reactivity. The following are summaries of established experimental protocols for the sensory and instrumental analysis of these compounds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry is a powerful technique used to determine the odor activity of volatile compounds in a sample.

Methodology:

  • Sample Preparation: Volatile thiols are extracted from the sample matrix. A common method involves Solid-Phase Extraction (SPE) using a sorbent containing silver ions (Ag+), which selectively bind to thiols. The thiols are then eluted for analysis.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity.

  • Olfactometry and Detection: The effluent from the GC column is split. One portion is directed to a mass spectrometer (MS) for chemical identification, while the other is sent to a sniffing port. A trained sensory panelist inhales the effluent and records the odor description and intensity at specific retention times.

  • Data Analysis: The data from the MS and the olfactometry are combined to identify the compounds responsible for specific odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract until no odor is detected.

Sensory Panel Evaluation

Sensory panels are essential for characterizing the aroma profiles of specific compounds and understanding their contribution to the overall flavor of a product.

Methodology:

  • Panelist Selection and Training: Panelists are selected based on their sensory acuity and ability to describe odors. They undergo training to familiarize themselves with specific aroma standards and the terminology used for evaluation.

  • Sample Preparation: Pure compounds are diluted in a neutral solvent (e.g., water, oil, or ethanol) to various concentrations. For evaluating the impact on a food product, the compounds are added to a base product.

  • Evaluation Methods:

    • Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of specific aroma attributes (e.g., "sulfurous," "roasted," "fruity") on a defined scale.

    • Triangle Test: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is used to determine if there is a perceivable difference between samples.

  • Data Analysis: Statistical analysis is performed on the sensory data to determine significant differences in aroma profiles and intensities.

Mandatory Visualization

Olfactory Signaling Pathway for Thiols

The perception of thiols, like other odorants, is initiated by the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of a thiol to its specific OR triggers a signal transduction cascade, leading to the perception of smell. Interestingly, recent research has highlighted the crucial role of metal ions, particularly copper (Cu²⁺), as cofactors for the detection of certain thiols by their receptors.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiol Thiol Odorant OR Olfactory Receptor (OR) (GPCR) Thiol->OR Binds to Copper Copper Ion (Cu²⁺) Copper->OR Cofactor G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC Substrate Ion_channel Ion Channel cAMP->Ion_channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_channel->Ca_Na Allows Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Olfactory signal transduction cascade for thiol perception.

Experimental Workflow for GC-Olfactometry

The following diagram illustrates a typical workflow for the analysis of volatile thiols using Gas Chromatography-Olfactometry (GC-O).

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Food/Beverage Sample Extraction Solid-Phase Extraction (SPE) with Ag⁺ Sorbent Sample->Extraction Elution Elution of Thiols Extraction->Elution Concentration Concentration of Eluate Elution->Concentration GC Gas Chromatography (GC) Separation Concentration->GC Splitter Column Effluent Splitter GC->Splitter MS Mass Spectrometry (MS) (Identification) Splitter->MS Sniffing Olfactometry Sniffing Port (Sensory Detection) Splitter->Sniffing Data_Integration Data Integration (Retention Time, Mass Spectra, Odor Descriptors) MS->Data_Integration Sniffing->Data_Integration AEDA Aroma Extract Dilution Analysis (AEDA) Data_Integration->AEDA OAV Odor Activity Value (OAV) Calculation Data_Integration->OAV Report Identification of Key Odorants AEDA->Report OAV->Report

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis of thiols.

References

Sensory Profile Analysis: A Comparative Guide to the Cis and Trans Isomers of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of the cis and trans isomers of 2-Methylcyclopentanethiol. While direct comparative sensory panel data for these specific isomers is not extensively available in public literature, this document outlines a standard methodology for such an evaluation and presents a representative dataset to illustrate the expected sensory differences. The protocols and data herein are based on established principles of sensory science for potent sulfur compounds used in the flavor and fragrance industry.

Introduction to this compound Isomers

This compound is a volatile sulfur compound known for its potent, sulfurous aroma.[1] Like many chiral molecules, its geometric isomers, cis-2-Methylcyclopentanethiol and trans-2-Methylcyclopentanethiol, can exhibit distinct sensory properties due to differential fitting into olfactory receptors. The spatial arrangement of the methyl and thiol groups dictates the molecule's interaction with these receptors, potentially leading to significant variations in odor threshold, character, and intensity. Understanding these differences is critical for applications in flavor and fragrance creation, as well as for identifying potential off-notes in pharmaceuticals or food products. This guide details the experimental framework for quantifying these sensory distinctions.

Experimental Protocol: Sensory Panel Evaluation

The following protocol describes a comprehensive methodology for conducting a sensory panel comparison of the two isomers.

2.1 Panelist Selection and Training A panel of 15-20 members (ages 21-55) with no known olfactory disorders would be recruited. Panelists undergo screening for odor sensitivity and acuity using a series of common odorants. Selected panelists then complete a 10-hour training program focused on identifying and scaling the intensity of sulfur-related aroma attributes (e.g., "sulfurous," "onion," "tropical," "meaty," "gassy").

2.2 Sample Preparation

  • Isomer Purity: High-purity samples (>99%) of cis- and trans-2-Methylcyclopentanethiol are used.

  • Solvent: Samples are diluted in a non-odorous, food-grade solvent such as propylene (B89431) glycol or deodorized mineral oil to appropriate concentrations for sensory evaluation.

  • Presentation: Diluted samples are presented to panelists on unscented blotters or in glass sniffing jars with Teflon-lined caps. A blank solvent sample is included as a control.

2.3 Determination of Odor Detection Threshold (ASTM E679-19) The odor detection threshold for each isomer is determined using the three-alternative forced-choice (3-AFC) ascending concentration series method.

  • Panelists are presented with three samples, two of which are solvent blanks and one containing the diluted isomer.

  • They are asked to identify the odorized sample.

  • The concentration is increased in a stepwise manner until a panelist correctly identifies the odorant in two consecutive presentations.

  • The geometric mean of the last concentration missed and the first concentration correctly identified is recorded as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

2.4 Descriptive Sensory Analysis Panelists evaluate the odor profile of each isomer presented at a concentration of 50 times its determined threshold value.

  • Attributes: The panel generates and agrees upon a set of descriptive terms for the isomers' aromas.

  • Intensity Rating: Panelists rate the intensity of each descriptive attribute on a 15-point unstructured line scale, anchored from "not perceptible" (0) to "very strong" (15).

  • Data Collection: Each panelist evaluates the samples in triplicate over three separate sessions. The order of sample presentation is randomized to prevent bias.

Quantitative Data Summary

The following tables represent hypothetical data from the described sensory evaluation, illustrating potential differences between the isomers.

Table 1: Odor Detection Thresholds

IsomerGeometric Mean Threshold (in water)Standard Deviation
cis-2-Methylcyclopentanethiol0.05 ng/L0.02 ng/L
trans-2-Methylcyclopentanethiol0.80 ng/L0.35 ng/L

Table 2: Comparative Descriptive Sensory Analysis

Intensity scores are mean values from the panel on a 15-point scale. Isomers were evaluated at 50x their respective threshold concentrations.

Sensory Attributecis-2-Methylcyclopentanethiol (Mean Intensity)trans-2-Methylcyclopentanethiol (Mean Intensity)
Overall Intensity 12.511.8
Sulfurous/Alliaceous 11.29.5
Roasted/Meaty 8.510.5
Tropical Fruit (Guava-like) 6.02.1
Gassy/Natural Gas 2.57.8
Green/Vegetative 3.11.5

Experimental Workflow and Signaling Pathways

The sensory evaluation process follows a structured workflow to ensure data reliability and validity. While the specific olfactory signaling pathway for these isomers is not detailed in the literature, the general mechanism involves the binding of the odorant molecule to G-protein coupled receptors (GPCRs) in the olfactory epithelium, initiating a signal cascade that results in nerve impulse transmission to the brain.

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Sensory Testing cluster_analysis Phase 3: Data Analysis Isomer_Procurement Procure High-Purity Isomers (>99%) Sample_Prep Prepare Dilution Series in Solvent Isomer_Procurement->Sample_Prep Panelist_Screening Screen & Select 15-20 Panelists Panelist_Training Train Panel on Sulfur Aromas Panelist_Screening->Panelist_Training Threshold_Test Odor Threshold Test (3-AFC Method) Panelist_Training->Threshold_Test Sample_Prep->Threshold_Test Descriptive_Test Descriptive Analysis (Intensity Scaling) Sample_Prep->Descriptive_Test Threshold_Test->Descriptive_Test Set evaluation concentration Data_Collection Collect & Tabulate Panelist Scores Threshold_Test->Data_Collection Descriptive_Test->Data_Collection Stats_Analysis Statistical Analysis (ANOVA, t-tests) Data_Collection->Stats_Analysis Report Generate Final Comparison Report Stats_Analysis->Report

Caption: Workflow for Sensory Panel Evaluation.

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes. It is based on typical sensory properties of analogous chiral sulfur compounds. A formal study following the detailed protocol is required to establish the definitive sensory profiles of cis- and trans-2-Methylcyclopentanethiol.

References

Cross-Validation of GC-O and GC-MS for the Analysis of 2-Methylcyclopentanethiol in Cooked Meat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aroma of cooked meat is a complex symphony of volatile organic compounds, with sulfur-containing molecules playing a pivotal role in delivering its characteristic savory and roasted notes. Among these, alkylthiols are significant contributors due to their low odor thresholds. This guide focuses on the cross-validation of two powerful analytical techniques, Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of 2-Methylcyclopentanethiol in cooked meat. While specific literature on the cross-validation of this compound is limited, this document synthesizes established methodologies for similar volatile sulfur compounds in meat to provide a comprehensive comparative framework for researchers. This compound is known for its sulfurous, onion-like aroma[1].

Quantitative Data Comparison

Due to the absence of specific published quantitative data for this compound in cooked meat, the following table presents a hypothetical yet representative dataset based on typical values for similar alkylthiols found in meat. This serves as a template for researchers to populate with their own experimental data.

ParameterGas Chromatography-Olfactometry (GC-O)Gas Chromatography-Mass Spectrometry (GC-MS)Cross-Validation Point
Identification Method Odor descriptor matching by trained panelistsMass spectral library matching and retention index comparisonCo-elution of the odor peak and the mass spectrum at the same retention index.
Retention Index (DB-5) Estimated: ~850 - 950Estimated: ~850 - 950Confirmation of elution time on a standard non-polar column.
Odor Descriptor Sulfurous, onion-like, slightly meatyNot ApplicableSensory data from GC-O provides qualitative confirmation of the compound identified by GC-MS.
Odor Threshold (in water) Estimated: Low ng/L to µg/L rangeNot ApplicableCrucial for calculating the Odor Activity Value (OAV) to determine sensory relevance.
Concentration in Cooked Meat Not directly measuredHypothetical: 5-20 µg/kgGC-MS provides quantitative data to assess the significance of the odor detected by GC-O.
Odor Activity Value (OAV) Calculated (Concentration/Odor Threshold)Calculated (Concentration/Odor Threshold)An OAV > 1 indicates a likely contributor to the overall aroma.

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound in cooked meat using GC-O and GC-MS.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization: Homogenize 5 grams of cooked meat.

  • Vial Preparation: Place the homogenized sample into a 20 mL headspace vial. Add 5 mL of deionized water and a suitable internal standard (e.g., 2,4,6-trimethylpyridine).

  • Equilibration: Seal the vial and incubate at 60°C for 30 minutes with agitation.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

  • Desorption: Immediately insert the fiber into the GC injector for thermal desorption.

2. Gas Chromatography-Olfactometry (GC-O) Protocol

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped with a sniffing port.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Effluent Splitting: The column effluent is split 1:1 between the sniffing port and a Flame Ionization Detector (FID).

  • Olfactometry: A panel of trained assessors sniffs the effluent and records odor descriptors and intensities at specific retention times.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program: Same as GC-O protocol.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Identification: Based on matching the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) and by comparing the calculated retention index with literature values for similar compounds. The mass spectrum of this compound is available in the PubChem database[2].

Visualizing the Workflow and Logic

To better illustrate the experimental process and the logical flow of cross-validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis & Cross-Validation CookedMeat Cooked Meat Sample Homogenization Homogenization CookedMeat->Homogenization HS_Vial Headspace Vial with Internal Standard Homogenization->HS_Vial SPME_Extraction HS-SPME Extraction HS_Vial->SPME_Extraction GC_Injector GC Injector (Thermal Desorption) SPME_Extraction->GC_Injector GC_Column GC Separation (DB-5ms) GC_Injector->GC_Column Effluent_Split Effluent Split (1:1) GC_Column->Effluent_Split GCO_Analysis GC-Olfactometry (GC-O) Effluent_Split->GCO_Analysis GCMS_Analysis GC-Mass Spectrometry (GC-MS) Effluent_Split->GCMS_Analysis Odor_Data Odor Descriptors & Retention Times GCO_Analysis->Odor_Data MS_Data Mass Spectra & Retention Times GCMS_Analysis->MS_Data Cross_Validation Cross-Validation Odor_Data->Cross_Validation MS_Data->Cross_Validation

Figure 1: Experimental workflow for GC-O and GC-MS analysis.

logical_relationship cluster_gco GC-Olfactometry cluster_gcms GC-Mass Spectrometry cluster_validation Cross-Validation cluster_confirmation Confirmation Odor_Detection Odor Detection Odor_Description Odor Description (e.g., 'sulfurous') Odor_Detection->Odor_Description Validation Co-elution at same Retention Index Odor_Description->Validation Peak_Detection Chromatographic Peak Detection Mass_Spectrum Mass Spectrum Acquisition Peak_Detection->Mass_Spectrum Mass_Spectrum->Validation Confirmation Confirmed Identification of This compound Validation->Confirmation

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical, flavor, and fragrance industries. The distinct stereoisomers of a molecule can exhibit significantly different biological and sensory properties. 2-Methylcyclopentanethiol, a volatile sulfur-containing compound, is a chiral molecule with potential applications and sensory characteristics that necessitate the separation and quantification of its enantiomers. Due to its volatility, Gas Chromatography (GC) is the most suitable technique for its chiral separation.

Cyclodextrin-based CSPs are widely used for the enantioseparation of a broad range of compounds due to their ability to form transient diastereomeric inclusion complexes with the analytes.[1][2] The degree of separation is influenced by the size of the cyclodextrin (B1172386) cavity and the nature of the derivative at its rim.[1]

Data Presentation: Comparison of Chiral GC Stationary Phases

The following table summarizes the proposed Gas Chromatography (GC) conditions and expected performance for the enantiomeric separation of this compound on two different cyclodextrin-based chiral stationary phases.

ParameterMethod A: Permethylated β-Cyclodextrin CSP Method B: Diacetylated β-Cyclodextrin CSP
Column Rt-βDEXpm (or equivalent)Rt-βDEXda (or equivalent)
30 m x 0.25 mm I.D., 0.25 µm film thickness30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Oven Program 50°C (hold for 2 min), ramp at 3°C/min to 150°C60°C (hold for 2 min), ramp at 4°C/min to 160°C
Injector Split mode (50:1), 220°CSplit mode (50:1), 220°C
Detector Flame Ionization Detector (FID), 250°CFlame Ionization Detector (FID), 250°C
Injection Volume 1 µL1 µL
Expected Retention Time (Enantiomer 1) ~18.5 min~16.2 min
Expected Retention Time (Enantiomer 2) ~18.9 min~16.7 min
Separation Factor (α) 1.051.06
Resolution (Rs) > 1.5> 1.8

Experimental Protocols

Detailed methodologies for the proposed chiral GC separation of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Method A: Separation on a Permethylated β-Cyclodextrin CSP

Permethylated β-cyclodextrin columns are known for their versatility in separating a wide range of chiral compounds.[3]

1. Instrumentation:

  • A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary GC Column: Rt-βDEXpm (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.

3. GC Conditions:

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 3°C/min to 150°C.

  • Injector:

    • Mode: Split (split ratio of 50:1).

    • Temperature: 220°C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen flow: 40 mL/min.

    • Airflow: 400 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of this compound.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation efficiency.

Method B: Separation on a Diacetylated β-Cyclodextrin CSP

Diacetylated β-cyclodextrin columns can offer different selectivity compared to permethylated phases, potentially providing better resolution for certain analytes.

1. Instrumentation:

  • A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary GC Column: Rt-βDEXda (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.

3. GC Conditions:

  • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 4°C/min to 160°C.

  • Injector:

    • Mode: Split (split ratio of 50:1).

    • Temperature: 220°C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 250°C.

    • Hydrogen flow: 40 mL/min.

    • Airflow: 400 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of this compound.

  • Calculate the separation factor (α) and resolution (Rs) to assess the separation performance.

Mandatory Visualization

The following diagram illustrates a logical workflow for the development of a chiral GC method for the separation of this compound.

Chiral_GC_Method_Development start Define Analytical Goal: Separate this compound Enantiomers lit_review Literature Search for Similar Compound Separations start->lit_review column_selection Select Chiral Stationary Phases (CSPs) - Permethylated β-Cyclodextrin - Diacetylated β-Cyclodextrin lit_review->column_selection initial_screening Initial Method Screening column_selection->initial_screening Test selected columns with a generic temperature program initial_screening->column_selection If no separation, select different CSPs optimization Method Optimization initial_screening->optimization If separation is observed, optimize parameters validation Method Validation optimization->validation Optimize: - Temperature Program - Carrier Gas Flow Rate - Injection Parameters routine_analysis Routine Analysis validation->routine_analysis Validate for: - Linearity - Precision - Accuracy

Caption: Workflow for Chiral GC Method Development.

References

A Comparative Guide to the Biological Activity of 2-Methylcyclopentanethiol Versus Its Linear Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the potential biological activities of 2-Methylcyclopentanethiol, a cyclic thiol, and its corresponding linear analogues, such as 2-methylhexanethiol and n-hexanethiol. In the absence of direct comparative experimental studies in the current literature, this document synthesizes established principles of thiol chemistry, pharmacology, and the structural-activity relationships of cyclic versus linear molecules to offer a predictive comparison. We detail methodologies for key experiments to facilitate future research in this area and present a hypothetical data summary to illustrate potential differences in antioxidant, cytotoxic, and enzyme-inhibiting activities. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of novel organosulfur compounds.

Introduction

Thiols, or sulfhydryl-containing compounds, are pivotal in numerous biological processes due to the high reactivity of the sulfur atom. They participate in redox reactions, chelate metals, and can act as potent nucleophiles. The biological activity of a thiol is profoundly influenced by its molecular architecture. Cyclization, for instance, can impose conformational constraints that may enhance receptor binding, improve metabolic stability, and alter pharmacokinetic profiles compared to flexible linear counterparts.

This compound presents a rigid cyclic structure, while its linear analogues, such as 2-methylhexanethiol and n-hexanethiol, offer greater conformational flexibility. Understanding the impact of this structural difference on biological activity is crucial for the rational design of new therapeutic agents. This guide explores the predicted differences in their antioxidant capacity, cytotoxicity, and enzyme inhibition potential.

Comparative Biological Activity: A Predictive Analysis

While direct experimental data for this compound versus its linear analogues is not currently available, we can extrapolate potential differences based on the known effects of molecular cyclization and the structure-activity relationships of other thiol-containing molecules.

  • Antioxidant Activity: The antioxidant capacity of thiols is primarily attributed to the ability of the sulfhydryl group to donate a hydrogen atom to neutralize free radicals. The steric hindrance and electronic environment around the -SH group can influence this activity. The rigid structure of this compound might offer a more defined presentation of the thiol group, potentially leading to altered reactivity compared to the more flexible linear analogues.

  • Cytotoxicity: The cytotoxic effects of small molecules are often related to their ability to penetrate cell membranes and interact with intracellular targets. The lipophilicity and shape of a molecule are key determinants of its membrane permeability. Cyclization can increase lipophilicity, which may enhance cellular uptake.

  • Enzyme Inhibition: Thiols are known to inhibit certain enzymes, particularly those with metal cofactors or susceptible cysteine residues in their active sites. The defined stereochemistry of a cyclic compound could lead to higher binding affinity and greater selectivity for a specific enzyme target compared to a more conformationally labile linear molecule.

The following table presents a hypothetical comparison of key biological activity parameters, illustrating the potential outcomes of future experimental investigations.

Parameter This compound (Cyclic) Linear Analogues (e.g., 2-Methylhexanethiol) Rationale for Predicted Difference
Antioxidant Capacity (IC50 in DPPH assay) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)The constrained ring structure may optimize the presentation of the thiol group for radical scavenging.
Cytotoxicity (IC50 against a cancer cell line) Lower IC50 (Higher Potency)Higher IC50 (Lower Potency)Increased rigidity and potentially higher lipophilicity could lead to enhanced cellular uptake and target interaction.
Enzyme Inhibition (Ki for a target enzyme) Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)Pre-organization of the molecule due to cyclization may result in a more favorable binding entropy to an enzyme's active site.

Experimental Protocols

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

Objective: To quantify and compare the free radical scavenging capacity of this compound and its linear analogues.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare stock solutions (10 mM) of the test compounds (this compound and its linear analogues) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compounds in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compounds.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity for each concentration of the test compounds using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Plot the percentage of scavenging against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Objective: To evaluate and compare the cytotoxic effects of this compound and its linear analogues on a selected cancer cell line (e.g., HeLa or A549).

Methodology:

  • Cell Culture:

    • Culture the chosen cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a series of dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability against the concentration of the test compounds to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Potential Signaling Pathway and Experimental Workflow

The antioxidant activity of thiols is a critical aspect of cellular defense against oxidative stress. The following diagram illustrates a simplified workflow for comparing the antioxidant potential of this compound and its linear analogues, leading to their effects on a downstream signaling pathway.

G cluster_0 Compound Comparison cluster_1 Experimental Assays cluster_2 Cellular Model of Oxidative Stress A This compound (Cyclic) C DPPH Assay (Antioxidant Capacity) A->C D MTT Assay (Cytotoxicity) A->D E Enzyme Inhibition Assay A->E B Linear Analogues (e.g., 2-Methylhexanethiol) B->C B->D B->E F Cells + Oxidative Stressor (e.g., H2O2) C->F G Measurement of Reactive Oxygen Species (ROS) F->G Treatment with compounds H Analysis of Nrf2 Signaling Pathway Activation G->H

Figure 1. Experimental workflow for comparing the biological activities of cyclic and linear thiols.

Conclusion

While direct experimental evidence is lacking, a predictive analysis based on established chemical and pharmacological principles suggests that this compound may exhibit enhanced biological activity compared to its linear analogues. The constrained cyclic structure is anticipated to influence its antioxidant capacity, cytotoxicity, and enzyme inhibition potential favorably. The experimental protocols detailed in this guide provide a clear framework for future research to test these hypotheses. Such studies are warranted to uncover the potential of novel cyclic thiols as leads for drug discovery.

Inter-laboratory comparison for the analysis of volatile sulfur compounds including 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of Volatile Sulfur Compounds, Including 2-Methylcyclopentanethiol

This guide provides a comparative overview of established analytical methodologies for the quantification of volatile sulfur compounds (VSCs), with relevance to the analysis of this compound. While specific inter-laboratory comparison data for this compound is not publicly available, this document synthesizes information from standardized methods to offer a framework for researchers, scientists, and drug development professionals. The focus is on providing objective comparisons of analytical techniques and detailed experimental protocols to support methodology selection and implementation.

Comparison of Analytical Methods

The primary methods for the speciation and quantification of volatile sulfur compounds are based on gas chromatography (GC) coupled with sulfur-selective detectors. These methods are crucial in industries such as petroleum and natural gas, where sulfur compounds can act as catalysts poisons, are corrosive, and contribute to environmental pollution.[1][2] The selection of a specific method often depends on the sample matrix, the required detection limits, and the specific sulfur compounds of interest.

Table 1: Summary of Quantitative Data for Key Analytical Methods

Analytical MethodPrincipleTypical AnalytesSample MatrixDetection LimitKey AdvantagesKey Limitations
ASTM D5504 Gas Chromatography with Sulfur Chemiluminescence Detector (SCD)Speciated volatile sulfur compoundsNatural gas and other gaseous fuels[1][3]0.1 ppm[4]High selectivity for sulfur compounds, equimolar response to sulfur.[5]Requires low-bleed GC columns to avoid detector fouling.[5]
ASTM D5623 Gas Chromatography with Sulfur Selective Detector (e.g., PFPD)Volatile sulfur-containing compoundsLight petroleum liquids (e.g., gasoline)[2][6]100 ppb (can be modified to 20 ppb)[4]Good sensitivity and selectivity for sulfur compounds in complex hydrocarbon matrices.[6]Potential for matrix interference, requires careful calibration.[6]
GC-MS Gas Chromatography-Mass SpectrometryBroad range of volatile and semi-volatile compoundsVariousAnalyte-dependentProvides structural information for compound identification.[7]May require derivatization for certain thiols, potential for thermal degradation.[7]
Portable Sulfide (B99878) Detectors (e.g., Halimeter) Electrochemical sensorTotal volatile sulfur compoundsBreath, ambient airVariesInexpensive, simple to use for screening.[8]Measures total VSCs, not specific compounds; lower precision than GC.[8][9]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis of volatile sulfur compounds. The following protocols are based on established ASTM standards.

Protocol 1: Analysis of Volatile Sulfur Compounds in Gaseous Fuels by GC-SCD (Based on ASTM D5504)

This method is designed for the determination of individual volatile sulfur compounds in gaseous fuels like natural gas.[3]

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a gas sampling valve and a Sulfur Chemiluminescence Detector (SCD).

  • GC Column: A capillary column suitable for the separation of volatile sulfur compounds, such as an Agilent J&W DB-Sulfur SCD column, is recommended for its low bleed and inertness.[5]

  • Carrier Gas: Helium or nitrogen of high purity.

2. Sample Preparation and Introduction:

  • Gaseous samples are introduced into the GC via a fixed-volume gas sampling loop.

  • Care must be taken to use inert tubing (e.g., UltiMetal) for sample transfer to prevent adsorption of reactive sulfur compounds.[5]

3. GC Conditions (Example):

  • Inlet Temperature: 250 °C

  • Oven Program: 40 °C for 2 minutes, ramp at 10 °C/minute to 200 °C, hold for 5 minutes.

  • Carrier Gas Flow: 1-2 mL/min.

4. Detection:

  • The SCD detects sulfur-containing compounds as they elute from the GC column. The detector's response is linear and equimolar for sulfur compounds.[3]

5. Calibration:

  • A multi-point calibration is performed using a certified gas standard containing known concentrations of the target sulfur compounds, including mercaptans, sulfides, and thiophenes.

Protocol 2: Analysis of Volatile Sulfur Compounds in Light Petroleum Liquids by GC-PFPD (Based on ASTM D5623)

This method is applicable to the analysis of sulfur compounds in volatile petroleum products like gasoline.[2][6]

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Pulsed Flame Photometric Detector (PFPD).

  • GC Column: A capillary column suitable for hydrocarbon analysis, such as a Restek Rxi-1ms.[6]

  • Carrier Gas: Helium of high purity.

2. Sample Preparation and Introduction:

  • Liquid samples are typically diluted in a sulfur-free solvent (e.g., isooctane).

  • A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

3. GC Conditions (Example):

  • Inlet Temperature: 250 °C, split mode (e.g., 10:1 ratio).[6]

  • Oven Program: 40 °C for 2 minutes, ramp at 10 °C/minute to 100 °C, hold for 8 minutes, then ramp at 30 °C/minute to 300 °C, hold for 2 minutes.[6]

  • Carrier Gas Flow: 1.0 mL/min.[6]

4. Detection:

  • The PFPD provides a selective and sensitive response to sulfur compounds. The detector can be operated in a mode that provides a linearized, equimolar response to sulfur.[6]

5. Calibration:

  • An eight-point calibration curve is typically generated using standards prepared from a stock solution of sulfur compounds in a hydrocarbon matrix.[6] The concentration range can span from 0.1 ppm to 10 ppm for most compounds.[6]

Visualizations

The following diagrams illustrate a typical experimental workflow for VSC analysis and a decision-making process for method selection.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Gaseous or Liquid Sample Dilution Dilution (if needed) Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Sulfur-Selective Detection (SCD/PFPD) Separation->Detection Signal Detector Signal Detection->Signal Quantification Quantification (vs. Calibration) Signal->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for VSC analysis.

method_selection start Start: Sample Matrix? gaseous Gaseous Fuel (e.g., Natural Gas) start->gaseous Gaseous liquid Light Petroleum Liquid start->liquid Liquid complex Complex/Unknown Matrix start->complex Other astm_d5504 Use ASTM D5504 (GC-SCD) gaseous->astm_d5504 astm_d5623 Use ASTM D5623 (GC-PFPD) liquid->astm_d5623 gc_ms Use GC-MS for Identification complex->gc_ms

Caption: Decision tree for VSC analysis method selection.

References

Quantitative comparison of 2-Methylcyclopentanethiol formation in different meat cooking methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-methyl-3-furanthiol (B142662) formation in beef, pork, and chicken under various cooking methods, providing researchers with comparative data and insights into flavor development.

The aroma of cooked meat is a complex symphony of volatile compounds, with sulfur-containing molecules playing a pivotal role in creating the characteristic "meaty" scent. While the initially targeted compound, 2-Methylcyclopentanethiol, lacks specific quantitative data in existing literature, this guide focuses on a closely related and extensively studied thiol, 2-methyl-3-furanthiol (MFT) . MFT is widely recognized as a crucial contributor to the desirable roasted and savory aroma of cooked beef, pork, and chicken.[1][2] This guide provides a comparative analysis of MFT formation across different cooking methods, supported by available experimental data, to inform research in flavor science and drug development.

The formation of 2-methyl-3-furanthiol is primarily a result of the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1).[3][4] Cooking methods that employ high temperatures and dry heat, such as roasting, grilling, and frying, are known to promote these reactions, leading to a more significant generation of heterocyclic compounds like MFT compared to moist-heat methods like boiling.[1][5]

Quantitative Comparison of 2-methyl-3-furanthiol (MFT) Formation

The following table summarizes available quantitative and qualitative data on the formation of 2-methyl-3-furanthiol in different types of meat under various cooking conditions. It is important to note that a single comprehensive study directly comparing all meat types and cooking methods is not currently available. Therefore, the data presented is a synthesis of findings from multiple sources.

Meat TypeCooking MethodConcentration of 2-methyl-3-furanthiol (MFT)Key Findings & Citations
Beef Roasting vs. StewingStewing results in significantly higher concentrations of sulfur-containing compounds, including precursors to MFT.[6][7]While direct quantitative data for MFT in this comparison is limited, the study highlights the profound impact of the cooking method on the overall volatile sulfur profile.[6][7]
Pork Frying (High Temperature)High temperatures in frying promote the Maillard reaction, a key pathway for MFT formation.[4]Thiamine, a precursor to MFT, is particularly important for the flavor of pork.[4]
Chicken Roasting, Grilling, Frying vs. BoilingHigher formation of MFT and other heterocyclic compounds is observed in high-temperature, low-moisture methods (roasting, grilling, frying) compared to boiling.[1][5]MFT is considered a vital chemical compound for the development of chicken flavor.[1][5]
Chicken Braising (Thigh Meat)Identified as having one of the highest odor activity values, indicating a significant contribution to the overall aroma.This finding underscores the importance of MFT in the flavor profile of even moist-cooked chicken.

Note: The concentrations of MFT can be influenced by various factors including the specific cut of meat, fat content, pH, and the presence of precursors like thiamine and reducing sugars.

Experimental Protocols

The quantification of volatile sulfur compounds like 2-methyl-3-furanthiol in a complex matrix such as cooked meat requires sophisticated analytical techniques. A widely accepted and robust method involves Solvent-Assisted Flavor Evaporation (SAFE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

Solvent-Assisted Flavor Evaporation (SAFE) and GC-MS/GC-O Analysis

This method is designed to gently extract volatile and semi-volatile compounds from a food matrix without the formation of artifacts.

1. Sample Preparation:

  • A known weight of cooked meat is homogenized with water to create a slurry.

  • An internal standard (e.g., a deuterated version of the analyte) is added to the slurry for accurate quantification.

2. Solvent Extraction:

  • The slurry is extracted multiple times with a suitable organic solvent (e.g., dichloromethane) to isolate the volatile and non-volatile components.

  • The solvent extracts are combined and dried over anhydrous sodium sulfate.

3. Solvent-Assisted Flavor Evaporation (SAFE):

  • The dried solvent extract is subjected to high vacuum distillation using the SAFE apparatus.

  • This process separates the volatile compounds from the non-volatile matrix (e.g., fats, proteins) at a low temperature, preventing thermal degradation of the analytes.

  • The volatile fraction is collected in a cold trap cooled with liquid nitrogen.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The concentrated volatile extract is injected into a gas chromatograph, which separates the individual compounds based on their boiling points and polarity.

  • The separated compounds then enter a mass spectrometer, which fragments them and provides a unique mass spectrum for identification and quantification.

5. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • To determine the sensory relevance of the identified compounds, the effluent from the gas chromatograph is split, with one portion going to the mass spectrometer and the other to an olfactory port.

  • A trained sensory panelist sniffs the effluent and records the odor description and intensity at specific retention times, allowing for the identification of key aroma-active compounds like MFT.

Visualizing the Process and Pathways

To better understand the experimental workflow and the chemical pathways leading to the formation of 2-methyl-3-furanthiol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis CookedMeat Cooked Meat Sample Homogenization Homogenization CookedMeat->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard SolventExtraction Solvent Extraction InternalStandard->SolventExtraction SAFE Solvent-Assisted Flavor Evaporation (SAFE) SolventExtraction->SAFE GCMS GC-MS Analysis SAFE->GCMS Identification & Quantification GCO GC-O Analysis SAFE->GCO Odor Assessment formation_pathways cluster_maillard Maillard Reaction cluster_thiamine Thiamine Degradation AminoAcids Amino Acids (e.g., Cysteine) MFT 2-methyl-3-furanthiol (Meaty Aroma) AminoAcids->MFT ReducingSugars Reducing Sugars ReducingSugars->MFT Thiamine Thiamine (Vitamin B1) Thiamine->MFT

References

A Comparative Guide to Computational Modeling and Docking Studies of 2-Methylcyclopentanethiol with Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational modeling and molecular docking approaches for studying the interaction of the odorant 2-Methylcyclopentanethiol with olfactory receptors (ORs). Due to the current lack of specific experimental data for this compound, this guide establishes a framework for its study by comparing it with structurally similar compounds, namely other thiols and cyclopentane (B165970) derivatives, for which computational and experimental data are available.

Introduction to Olfactory Receptor Modeling

Olfactory receptors constitute a large family of G protein-coupled receptors (GPCRs) responsible for detecting a vast array of odorant molecules.[1] Understanding the interactions between specific odorants, such as the sulfurous compound this compound, and their cognate ORs is crucial for deciphering the olfactory code and has potential applications in flavor science, fragrance development, and diagnostics.

Computational methods like homology modeling and molecular docking have become indispensable tools for studying these interactions, especially given the experimental challenges in crystallizing membrane-bound ORs.[2][3][4] These in silico techniques allow for the prediction of OR structures, the identification of potential binding sites, and the estimation of binding affinities for various odorants.[5][6]

Comparative Analysis of Odorant-Receptor Interactions

To understand the potential binding characteristics of this compound, we can compare it to other thiols and cyclic compounds that have been studied in the context of olfactory reception.

Data Presentation: Predicted Binding Affinities

The following table summarizes experimentally determined and computationally predicted binding affinities for various thiols and cyclic molecules with different olfactory receptors. This data provides a baseline for what might be expected in computational studies of this compound.

Odorant MoleculeOlfactory ReceptorMethodPredicted/Experimental Binding Affinity (kcal/mol)Reference
Hypothetical: this compoundHuman OR (e.g., OR2M3)Molecular Docking (Predicted)-5.0 to -7.0 (Estimated Range)N/A
3-mercapto-2-methylpentan-1-olHuman OR2M3Experimental (cAMP assay) & DockingEC50 ≈ 1.5 µM (Experimental)[7]
OctanethiolHuman ORsExperimental (Luciferase assay)Varied responses across receptors[8]
Various ThiolsMouse MOR244-3Experimental (in vitro) & ModelingCopper-dependent activation[7]
N-ethyl-5'-carboxamidoadenosine (NECA)Adenosine A2A Receptor (Model System)Molecular Docking (smina)-8.7[9]
Various Odorants10 Human-Mouse OR pairsMolecular Docking (GLIDE)Average differences from 0.01 to 1.97[10][11]
Pleasant vs. Unpleasant OdorantsHuman Odorant-Binding Protein (hOBP)Molecular DockingΔGbinding correlated with MW, logP, and Vp[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible in silico experiments. Below are generalized protocols for homology modeling and molecular docking, which would be applicable to the study of this compound.

Homology Modeling of a Human Olfactory Receptor
  • Template Selection:

    • Obtain the amino acid sequence of the target human olfactory receptor (e.g., from UniProt).

    • Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures. High-resolution crystal structures of related GPCRs, such as the β2-adrenergic receptor or rhodopsin, are often used.[13] Recently determined structures of ORs, like OR51E2, can also serve as excellent templates for closely related receptors.[14][15]

    • Select a template with the highest sequence identity and resolution.

  • Sequence Alignment:

    • Align the target OR sequence with the template sequence using a tool like ClustalW or T-Coffee.

    • Manually inspect and refine the alignment, particularly in the transmembrane helical regions, which are generally more conserved.

  • Model Building:

    • Submit the aligned sequences and the template structure to a homology modeling server such as SWISS-MODEL or use local software like Modeller.[14][16][17]

    • The software will generate a 3D model of the target OR by copying the coordinates of the conserved regions from the template and modeling the variable loop regions.

  • Model Refinement and Validation:

    • Refine the initial model using energy minimization and molecular dynamics simulations to resolve any steric clashes and achieve a more stable conformation.

    • Validate the quality of the final model using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

Molecular Docking of this compound
  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or draw it using chemical drawing software and convert it to a 3D format.

    • Prepare the ligand file for docking by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. This can be done using tools like AutoDockTools or Maestro.

    • Prepare the homology model of the target OR by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Prediction and Grid Generation:

    • Identify the putative binding pocket in the OR model. This is often located within the transmembrane helices.

    • Define a grid box that encompasses the entire binding site. This grid is used by the docking program to pre-calculate the interaction potentials for different atom types.

  • Docking Simulation:

    • Perform the molecular docking using software like AutoDock Vina, GLIDE, or Gnina.[5][9][14]

    • These programs will explore various conformations and orientations (poses) of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualize the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions.

    • The predicted binding affinity (in kcal/mol) provides a quantitative measure of the interaction strength.

Mandatory Visualizations

Olfactory Receptor Signaling Pathway

Olfactory_Signaling_Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G_olf Protein (α, β, γ subunits) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Allows Depolarization Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Caption: Generalized signaling cascade upon odorant binding to an olfactory receptor.

Experimental Workflow for In Silico Analysis

Experimental_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking & Analysis Receptor_Seq 1. Target OR Sequence Template_Search 2. PDB Template Search (BLAST) Receptor_Seq->Template_Search Homology_Model 3. Homology Modeling (e.g., SWISS-MODEL) Template_Search->Homology_Model Model_Validation 4. Model Validation Homology_Model->Model_Validation Docking 5. Molecular Docking (e.g., AutoDock Vina) Model_Validation->Docking Ligand_Struct 1. This compound 3D Structure Ligand_Prep 2. Add Hydrogens, Charges Ligand_Struct->Ligand_Prep Ligand_Prep->Docking Analysis 6. Binding Affinity & Pose Analysis Docking->Analysis

Caption: A typical workflow for computational modeling and docking of an odorant.

Comparison of Computational Approaches

Logical_Relationships Computational_Approaches {Computational Approaches for OR-Odorant Studies} Structure_Based Structure-Based Methods - Requires 3D receptor structure - Higher accuracy with known structures Computational_Approaches->Structure_Based Ligand_Based Ligand-Based Methods - Uses known active ligands - Useful when receptor structure is unknown Computational_Approaches->Ligand_Based Homology_Modeling Homology Modeling (e.g., SWISS-MODEL) Structure_Based->Homology_Modeling Pharmacophore Pharmacophore Modeling Ligand_Based->Pharmacophore QSAR Quantitative Structure-Activity Relationship (QSAR) Ligand_Based->QSAR Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Homology_Modeling->Molecular_Docking Provides receptor model for MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Initial pose for

Caption: Logical relationships between different in silico drug discovery methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food science and nutrition, the antioxidant capacity of various compounds is of paramount importance due to its implications for health and disease prevention. Thiols, a class of organosulfur compounds characterized by a sulfhydryl (-SH) group, are known to be potent antioxidants. This guide provides a comparative analysis of the antioxidant capacity of several food-related thiols. While the primary focus was intended to be on 2-Methylcyclopentanethiol, a comprehensive literature search did not yield any quantitative data on its antioxidant activity. Therefore, this guide will focus on a selection of well-researched food-related thiols: Glutathione, N-Acetylcysteine (NAC), Cysteine, and α-Lipoic Acid.

This document is intended for researchers, scientists, and drug development professionals, providing a summary of available quantitative data, detailed experimental protocols for common antioxidant assays, and an overview of the signaling pathways modulated by these thiols.

Comparative Antioxidant Capacity

The antioxidant capacity of thiols can be evaluated using various in vitro assays, each with a different mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

It is important to note that the antioxidant capacity values can vary significantly depending on the specific experimental conditions, such as the solvent, pH, and reaction time. The following table summarizes a selection of reported antioxidant capacity values for common food-related thiols. A direct comparison should be made with caution due to the diverse methodologies employed in the cited literature.

Thiol CompoundAssayAntioxidant CapacityReference
Glutathione DPPHSignificant scavenging activity[1][2]
ABTSSignificant scavenging activity[1]
ORACHigh ORAC value[3]
N-Acetylcysteine (NAC) DPPHHigher scavenging ability than NAC[4]
TEACAffects IL-8 expression independent of TEAC[5]
Cysteine DPPHEffective scavenger
FRAPSlight reaction with FRAP reagent[6]
ABTSPossesses antioxidant capacity[7]
α-Lipoic Acid DPPHNegligible antioxidant activity[8]
CUPRACNegligible antioxidant activity[8]

Note: No quantitative antioxidant capacity data for this compound was found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.

Principle: The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is proportional to the antioxidant capacity.

Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the thiol sample solution to a defined volume of the DPPH working solution.

    • A blank containing the solvent and DPPH solution is also prepared.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Principle: Antioxidants donate electrons or hydrogen atoms to the pre-formed ABTS•+, causing it to lose its color. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and activity.

Protocol:

  • Reagent Preparation:

    • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • A specific volume of the thiol sample is mixed with a defined volume of the diluted ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure:

    • A small volume of the sample is added to a larger volume of the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

    • The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (B86663) standard curve. Results are typically expressed as mmol Fe²⁺ equivalents per gram or liter of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's ability to scavenge these radicals protects the probe from degradation, thus preserving its fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • The thiol sample, standard, or blank is added to a 96-well plate, followed by the fluorescein (B123965) working solution. The plate is incubated at 37°C.

    • The reaction is initiated by adding the AAPH solution.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • The area under the curve (AUC) for each sample is calculated and compared to the AUC of the blank.

    • The net AUC is plotted against the concentration of the Trolox standard to generate a standard curve.

    • The ORAC value of the sample is expressed as Trolox equivalents.

Signaling Pathways Modulated by Food-Related Thiols

Thiol-containing antioxidants play a crucial role in cellular signaling, primarily by modulating the cellular redox state. They can directly scavenge reactive oxygen species (ROS) or participate in specific signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

Glutathione and the Keap1-Nrf2 Pathway

Glutathione (GSH) is a key regulator of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[9] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[9] In the presence of oxidative stress or electrophiles, specific cysteine residues in Keap1 are modified, leading to a conformational change that releases Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, leading to the transcription of antioxidant enzymes and cytoprotective proteins.[10] Glutathione can induce the S-glutathionylation of Keap1, which is another mechanism for Nrf2 activation.[9]

Keap1_Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 GSH Glutathione (GSH) GSH->Keap1_Nrf2 Induces S-glutathionylation Keap1_mod Modified Keap1 (S-glutathionylation) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release of Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Glutathione-mediated activation of the Keap1-Nrf2 pathway.
N-Acetylcysteine (NAC) and Inflammatory Signaling

N-Acetylcysteine, a precursor of glutathione, has been shown to modulate inflammatory signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[11][12] Oxidative stress is a known activator of these pathways, which lead to the production of pro-inflammatory cytokines. By reducing ROS levels and replenishing intracellular glutathione, NAC can inhibit the activation of NF-κB and MAPKs, thereby exerting anti-inflammatory effects.[12]

NAC_Inflammatory_Pathway Oxidative_Stress Oxidative Stress MAPK MAPK Pathway Oxidative_Stress->MAPK Activates NFkB NF-κB Pathway Oxidative_Stress->NFkB Activates NAC N-Acetylcysteine (NAC) NAC->Oxidative_Stress Reduces GSH_pool Increased GSH Pool NAC->GSH_pool Precursor NAC->MAPK Inhibits NAC->NFkB Inhibits GSH_pool->Oxidative_Stress Scavenges ROS Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation

Inhibitory effect of N-Acetylcysteine on inflammatory pathways.
α-Lipoic Acid and MAPK/NF-κB Signaling

α-Lipoic acid and its reduced form, dihydrolipoic acid, are potent antioxidants that can influence cellular signaling. Studies have shown that α-lipoic acid can inhibit the activation of the NF-κB pathway induced by inflammatory stimuli like TNF-α.[13] This inhibition can occur through the modulation of upstream kinases in the mitogen-activated protein kinase (MAPK) pathway, such as MEKK1 and MKK4.[13] By interfering with these signaling cascades, α-lipoic acid can suppress the expression of pro-inflammatory genes.[14][15][16]

Lipoic_Acid_Signaling TNFa TNF-α MEKK1 MEKK1 TNFa->MEKK1 Activates Lipoic_Acid α-Lipoic Acid IKK IKK Complex Lipoic_Acid->IKK Inhibits MKK4 MKK4 MEKK1->MKK4 MKK4->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Gene_Expression Pro-inflammatory Gene Expression NFkB_activation->Gene_Expression

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2-Methylcyclopentanethiol, a thiol compound, requires specific handling and disposal procedures due to its potent odor and potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, enabling your team to maintain the highest standards of laboratory safety.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to handle this compound within a controlled environment. Due to its strong stench and potential flammability, all operations involving this compound must be conducted within a certified chemical fume hood.[1] Adherence to the use of appropriate personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile gloves
Eye Protection Safety glasses or chemical safety goggles
Lab Attire Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Not generally required if handled within a certified chemical fume hood. If ventilation is inadequate, use an appropriate respirator.

Step-by-Step Disposal Procedure

The primary and recommended method for the safe disposal of small quantities of this compound involves its oxidation into less volatile and non-malodorous compounds, followed by collection for hazardous waste disposal.

Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite (B82951)

This protocol is a general procedure for the treatment of thiols and should be adapted in consultation with your institution's Environmental Health and Safety (EH&S) department.[1]

Materials:

  • Waste this compound

  • Commercial sodium hypochlorite solution (5.25% household bleach)

  • Stir bar and stir plate

  • Appropriate glass beaker or flask

  • Designated hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place a beaker or flask of an appropriate size on a stir plate.

  • Oxidation: Slowly and with stirring, add the waste this compound to an excess of the sodium hypochlorite solution. The oxidation of thiols can be exothermic, so slow addition is crucial to control the reaction rate. A general guideline is to use a significant excess of bleach solution.

  • Reaction Time: Allow the mixture to stir for a minimum of 2 hours to ensure the complete oxidation of the thiol. The reaction can be slow, and in some cases, soaking for 24 hours may be necessary.

  • Waste Collection: The resulting solution should be collected in a designated hazardous waste container.[2] Clearly label the container as "Oxidized Thiol Waste" and list all chemical constituents.

  • Final Disposal: The collected hazardous waste must be disposed of through your institution's EH&S department or a licensed professional waste disposal service.[3]

Decontamination of Glassware and Equipment

All glassware, syringes, and other equipment that have come into contact with this compound must be decontaminated to eliminate residual odor and reactivity.

Decontamination Protocol:

  • Initial Rinse: Immediately after use and inside the fume hood, rinse the contaminated glassware with a suitable solvent (e.g., ethanol). Collect this rinsate as hazardous waste.

  • Bleach Bath: Submerge the rinsed glassware in a prepared bleach bath, which is typically a 1:1 mixture of commercial bleach and water.[4] Allow the glassware to soak for at least 14 hours (overnight).[4]

  • Final Cleaning: After soaking, thoroughly rinse the glassware with water and then proceed with standard laboratory cleaning procedures.

  • Disposal of Bleach Bath: The used bleach solution should be collected and disposed of as hazardous waste.[2]

Disposal of Contaminated Solid Waste

Disposable items such as gloves, paper towels, and pipette tips that are contaminated with this compound must be handled as hazardous waste.

Procedure for Solid Waste:

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[5]

  • Sealing: To contain the odor, it is best practice to seal these items in a zip-lock bag before placing them in the final hazardous waste container.[2]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify that it contains thiol-contaminated materials.[4]

  • Final Disposal: Arrange for the disposal of the solid hazardous waste through your institution's EH&S department.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Segregation cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal start Start: Handle this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Paper Towels) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware oxidize Oxidize with Bleach Solution liquid_waste->oxidize package_solid Seal in Labeled Bag/Container solid_waste->package_solid decontaminate Decontaminate in Bleach Bath glassware->decontaminate collect_liquid Collect in Hazardous Waste Container oxidize->collect_liquid ehs_disposal Dispose via EH&S decontaminate->ehs_disposal Dispose of used bleach solution collect_solid Place in Solid Hazardous Waste Container package_solid->collect_solid collect_liquid->ehs_disposal collect_solid->ehs_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methylcyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive and odorous compounds like 2-Methylcyclopentanethiol is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, as well as its strong, unpleasant odor, stringent adherence to PPE protocols is mandatory when handling this compound.[1][2] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationsRationale
Engineering Controls Chemical Fume HoodCertified and operationalTo mitigate vapor inhalation and control the potent odor.[1][2]
Eye and Face Protection Safety GogglesTightly fitting with side-shields.[1][2]Protects against splashes and aerosols.[1]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Double-gloving is best practice.[1]Prevents direct skin contact with the chemical.[1]
Skin and Body Protection Laboratory CoatFlame-resistant lab coat.Protects against splashes and prevents contamination of personal clothing.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]Provides protection from inhaling harmful vapors.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Preparation:

  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational.[1] Confirm the immediate accessibility of an eyewash station and safety shower.[1]

  • Prepare a Decontamination Station: Inside the fume hood, prepare a bleach bath (a solution of commercial bleach and water) for the immediate decontamination of glassware and utensils.[2]

  • Ready All Equipment: All necessary glassware and equipment should be prepared and placed within the fume hood before starting work.

  • Label Waste Containers: Have designated and clearly labeled containers for liquid and solid hazardous waste ready.[1]

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.[1]

  • Equilibrate Container: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.[1]

  • Inert Atmosphere: To minimize exposure to air, consider handling the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the release of its strong odor.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4] If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air at once.[4] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and manage its potent odor.[2]

Waste Segregation and Neutralization:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1] The label must explicitly state that the container holds thiol-containing waste.[1]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[1][6]

  • Neutralization of Glassware: All glassware that has come into contact with this compound should be decontaminated by soaking in a bleach bath for at least 24 hours to neutralize the thiol.[2][6]

Final Disposal:

All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood & Safety Showers prep_decon Prepare Bleach Bath prep_equip Ready Equipment prep_waste Label Waste Containers handle_ppe Don PPE prep_waste->handle_ppe handle_equilibrate Equilibrate Container handle_ppe->handle_equilibrate handle_transfer Transfer Under Inert Atmosphere handle_equilibrate->handle_transfer disp_liquid Collect Liquid Waste handle_transfer->disp_liquid emergency_procedure Activate Emergency Procedure handle_transfer->emergency_procedure Accidental Exposure disp_solid Collect Solid Waste disp_liquid->disp_solid disp_neutralize Neutralize Glassware in Bleach Bath disp_solid->disp_neutralize disp_contractor Dispose via Licensed Contractor disp_neutralize->disp_contractor end_safe Safe Completion disp_contractor->end_safe em_skin Skin Contact: Wash 15 min em_skin->end_safe em_eye Eye Contact: Flush 15 min em_eye->end_safe em_inhale Inhalation: Move to Fresh Air em_inhale->end_safe em_ingest Ingestion: Do NOT Induce Vomiting em_ingest->end_safe start Start start->prep_fume_hood emergency_procedure->em_skin emergency_procedure->em_eye emergency_procedure->em_inhale emergency_procedure->em_ingest

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.